molecular formula C8H9Br B12402115 1-Bromo-3-ethylbenzene-d5

1-Bromo-3-ethylbenzene-d5

Cat. No.: B12402115
M. Wt: 190.09 g/mol
InChI Key: ZRFJYAZQMFCUIX-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-ethylbenzene-d5 is a useful research compound. Its molecular formula is C8H9Br and its molecular weight is 190.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9Br

Molecular Weight

190.09 g/mol

IUPAC Name

1-bromo-3-(1,1,2,2,2-pentadeuterioethyl)benzene

InChI

InChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3/i1D3,2D2

InChI Key

ZRFJYAZQMFCUIX-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=CC=C1)Br

Canonical SMILES

CCC1=CC(=CC=C1)Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-3-ethylbenzene-d5: Properties, Synthesis, and Application in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-3-ethylbenzene-d5, a crucial internal standard in modern analytical chemistry. The document details its synthesis, safety considerations, and provides in-depth experimental protocols for its application in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Core Chemical Properties

Table 1: General and Physical Properties

PropertyValue (this compound)Value (1-Bromo-3-ethylbenzene)
Molecular Formula C₈H₄D₅BrC₈H₉Br
Molecular Weight 190.09 g/mol [1]185.06 g/mol [2][3]
CAS Number 1185314-09-3[1]2725-82-8[2][3]
Appearance Colorless to light yellow liquid[3]Colorless to light yellow liquid[3][4]
Density No data available1.349 g/cm³[4]
Boiling Point No data available204.6 °C at 760 mmHg
Melting Point No data available-20.49 °C (estimate)[4]
Flash Point No data available76-78 °C at 10 mmHg[4]
Solubility No data availableSlightly soluble in Chloroform, Ethyl Acetate, Methanol[4]

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not widely published. However, a plausible and commonly employed synthetic route involves a Sandmeyer reaction starting from a deuterated precursor, 3-ethylaniline-d5 (B15140738). The synthesis can be conceptualized in two main stages: the deuteration of the ethyl group of a suitable starting material and the subsequent conversion to the final product.

Proposed Synthesis Pathway:

Proposed Synthesis of this compound 3-Ethylaniline 3-Ethylaniline 3-Ethylaniline-d5 3-Ethylaniline-d5 3-Ethylaniline->3-Ethylaniline-d5 Deuteration Deuterated Ethanol Deuterated Ethanol Deuterated Ethanol->3-Ethylaniline-d5 Acid Catalyst Acid Catalyst Acid Catalyst->3-Ethylaniline-d5 Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Ethylaniline-d5->Diazonium Salt Intermediate Diazotization NaNO2, HBr, H2O, 0-5 C NaNO2, HBr, H2O, 0-5 C NaNO2, HBr, H2O, 0-5 C->Diazonium Salt Intermediate This compound This compound Diazonium Salt Intermediate->this compound Sandmeyer Reaction CuBr CuBr CuBr->this compound

Caption: Proposed synthesis of this compound.

Methodology:

  • Deuteration of 3-Ethylaniline: 3-Ethylaniline is subjected to a deuteration process to yield 3-ethylaniline-d5. This can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange with a deuterium (B1214612) source like D₂O or deuterated ethanol.

  • Diazotization: The resulting 3-ethylaniline-d5 is then diazotized using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt intermediate.

  • Sandmeyer Reaction: The diazonium salt is subsequently treated with copper(I) bromide (CuBr). This facilitates the replacement of the diazonium group with a bromine atom, yielding the final product, this compound.

  • Purification: The crude product is then purified, typically through extraction and silica (B1680970) gel column chromatography, to obtain the desired compound with high purity.[5]

Safety and Handling

As with its non-deuterated counterpart, this compound should be handled with care in a laboratory setting. The following safety information is based on the data available for 1-Bromo-3-ethylbenzene.

Table 2: GHS Hazard Information for 1-Bromo-3-ethylbenzene

Hazard ClassHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.[2]
Eye Irritation (Category 2)H319: Causes serious eye irritation.[2][6]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.[2][7]
Flammable liquids (Category 4)H227: Combustible liquid.[6]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

  • Store in a well-ventilated place. Keep cool.[6]

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical techniques.[1] Its near-identical chemical and physical properties to the non-labeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations in these steps.

Experimental Protocol for GC-MS Analysis

Objective: To quantify the concentration of an analyte in a sample matrix using this compound as an internal standard.

GC-MS Quantitative Analysis Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample Add IS Add known amount of This compound (IS) Sample->Add IS Extraction Liquid-Liquid or Solid-Phase Extraction Add IS->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection Inject into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Integrate Peak Areas (Analyte and IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Curve Plot Ratio vs. Concentration for Standards Ratio->Calibration Curve Quantification Determine Analyte Concentration in Sample Calibration Curve->Quantification

Caption: Workflow for quantitative analysis using GC-MS with an internal standard.

Methodology:

  • Preparation of Standards: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of this compound.

  • Sample Preparation: To a known volume or weight of the unknown sample, add the same constant concentration of this compound as used in the calibration standards.

  • Extraction: Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

  • GC-MS Analysis:

    • Injection: Inject a fixed volume of the prepared sample and standards into the GC-MS system.

    • Chromatography: Utilize a GC column and temperature program that effectively separates the analyte and internal standard from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the selective detection and quantification of both the analyte and this compound. This is typically done using selected ion monitoring (SIM) or by extracting specific ions from a full scan acquisition.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard in both the standards and the sample.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and the sample.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

Experimental Protocol for LC-MS Analysis

Objective: To quantify a non-volatile or thermally labile analyte using this compound as an internal standard (note: this is a representative protocol; the choice of internal standard should ideally match the analyte's properties).

LC-MS Quantitative Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample Sample Add IS Add known amount of This compound (IS) Sample->Add IS Protein Precipitation Protein Precipitation (if applicable) Add IS->Protein Precipitation SPE Solid-Phase Extraction Protein Precipitation->SPE Injection Inject into LC-MS SPE->Injection Separation Liquid Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Integrate Peak Areas (Analyte and IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Curve Plot Ratio vs. Concentration for Standards Ratio->Calibration Curve Quantification Determine Analyte Concentration in Sample Calibration Curve->Quantification

Caption: Workflow for quantitative analysis using LC-MS with an internal standard.

Methodology:

  • Standard and Sample Preparation: As described in the GC-MS protocol, prepare calibration standards and the unknown sample, each containing a constant concentration of this compound.

  • Sample Clean-up: For biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) is often necessary to remove interferences.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a suitable LC column and mobile phase gradient to achieve chromatographic separation of the analyte and internal standard. Co-elution of the analyte and its deuterated internal standard is often desirable to ensure they experience the same matrix effects.

    • Mass Spectrometry: Use a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode, for highly selective and sensitive detection. Define specific precursor-to-product ion transitions for both the analyte and this compound.

  • Data Analysis: The data analysis process is analogous to the GC-MS protocol, involving the calculation of peak area ratios and the use of a calibration curve to determine the analyte concentration.

Experimental Protocol for qNMR Analysis

Objective: To determine the purity or concentration of a substance using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte and this compound into an NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure that the relaxation delay is sufficient (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum, including Fourier transformation, phasing, and baseline correction.

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard (from the aromatic region, as the ethyl group is deuterated).

    • Calculate the concentration or purity of the analyte using the following equation:

    Purityanalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity = Purity of the substance

Conclusion

This compound is a valuable tool for researchers and scientists in drug development and other fields requiring precise quantification of chemical compounds. Its properties as a stable isotope-labeled internal standard allow for the correction of analytical variability, leading to more accurate and reliable results in GC-MS, LC-MS, and qNMR analyses. This guide provides the essential information and protocols for the effective use of this compound in a laboratory setting.

References

Introduction to Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-3-ethylbenzene-d5 CAS Number: 1185314-09-3

This technical guide provides comprehensive information on this compound, a deuterated analog of 1-Bromo-3-ethylbenzene. It is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and material science. This document covers the compound's properties, applications, and relevant experimental methodologies.

Deuterated compounds are molecules where one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D).[1] This isotopic substitution, while seemingly minor, can have significant effects on the chemical and biological properties of a molecule due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[2]

This property makes deuterated compounds invaluable tools in pharmaceutical research and development for several key applications:

  • Metabolic Studies: By replacing hydrogen with deuterium at sites of metabolic activity, researchers can slow down the metabolic breakdown of a drug. This allows for easier identification of metabolites and a clearer understanding of a drug's metabolic fate.[2][3]

  • Pharmacokinetic (PK) Profiling: The altered rate of metabolism can improve a drug's pharmacokinetic profile, potentially increasing its half-life, reducing dosing frequency, and improving its safety profile.[3][4]

  • Analytical Internal Standards: Due to their mass difference, deuterated compounds are ideal internal standards for quantitative bioanalysis using mass spectrometry (MS). They co-elute with the non-deuterated analyte but are distinguishable by their mass-to-charge ratio (m/z), leading to highly accurate and precise measurements.[3][5]

  • Mechanistic Studies: Deuterium labeling helps in elucidating chemical reaction mechanisms by tracking the fate of specific hydrogen atoms.[1][5]

This compound is the deuterium-labeled version of 1-Bromo-3-ethylbenzene.[6] Its primary utility lies in its application as an internal standard for the accurate quantification of 1-Bromo-3-ethylbenzene in various matrices and as a tracer in studies involving this chemical scaffold.

Chemical and Physical Properties

The key properties of this compound and its non-deuterated analog are summarized in the table below for easy comparison. The data for the non-deuterated compound provides a reliable estimate for the physical characteristics of the deuterated version.

PropertyThis compound1-Bromo-3-ethylbenzene
CAS Number 1185314-09-3[6]2725-82-8[7][8][9][10]
Molecular Formula C₈H₄D₅Br[6]C₈H₉Br[7][8]
Molecular Weight 190.09 g/mol [6]185.06 g/mol [7][8]
Appearance Not specifiedColorless to light yellow liquid[7][10]
Boiling Point Not specified204.6°C at 760 mmHg[10]
Density Not specified1.349 g/cm³[10]
Flash Point Not specified71.2°C[10]
Unlabeled CAS 2725-82-8[6]-
Synonyms -m-Bromoethylbenzene, (3-Ethylphenyl)bromide[8][10]

Applications in Research and Drug Development

While 1-Bromo-3-ethylbenzene serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, its deuterated analog, this compound, is primarily used in analytical and research contexts.[7][10]

  • Quantitative Bioanalysis: The most common application is as an internal standard for chromatography-mass spectrometry techniques (e.g., GC-MS, LC-MS). When analyzing samples for the presence of 1-Bromo-3-ethylbenzene or its derivatives, a known quantity of this compound is added at the beginning of the sample preparation process. This accounts for any loss of analyte during extraction and cleanup, and corrects for variations in instrument response, ensuring highly accurate quantification.[3][5]

  • Metabolic Fate and Environmental Studies: Researchers can use this compound to trace the metabolic pathways of the parent compound in biological systems or to study its degradation and transport in the environment.[2] The distinct mass signature allows for unambiguous tracking of the molecule and its metabolites or degradation products.

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are provided below.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via the electrophilic aromatic substitution of ethylbenzene-d5. This process is analogous to the synthesis of bromobenzene-d5 (B116778) from benzene-d6.[11]

Reaction: C₆H₅C₂D₅ + Br₂ --(FeBr₃)--> Br-C₆H₄C₂D₅ + HBr

Materials:

  • Ethylbenzene-d5

  • Liquid Bromine (Br₂)

  • Iron filings or anhydrous Iron(III) Bromide (FeBr₃) as a Lewis acid catalyst

  • Anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

  • Sodium bisulfite solution (for quenching)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • In a three-neck flask equipped with a dropping funnel and a condenser, add ethylbenzene-d5 and the iron catalyst.

  • Slowly add liquid bromine dropwise to the flask at room temperature. The reaction is exothermic.

  • After the addition is complete, gently heat the mixture to reflux for several hours to drive the reaction to completion.

  • Cool the reaction mixture to room temperature and quench by slowly adding a saturated sodium bisulfite solution to neutralize excess bromine.

  • Transfer the mixture to a separatory funnel, wash with water, and then with a brine solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Purify the crude product via fractional distillation under reduced pressure to obtain pure this compound.

Synthesis_Workflow Proposed Synthesis of this compound A Ethylbenzene-d5 D Reaction Vessel (Electrophilic Aromatic Substitution) A->D B Bromine (Br2) B->D C Lewis Acid Catalyst (e.g., FeBr3) C->D E Workup & Purification (Quenching, Extraction, Distillation) D->E F This compound E->F

Proposed synthesis workflow for this compound.
Protocol for Use as an Internal Standard in LC-MS/MS

This protocol outlines the use of this compound as an internal standard (IS) for the quantification of 1-Bromo-3-ethylbenzene (analyte) in a sample matrix (e.g., plasma, soil extract).

Materials:

  • Analyte stock solution of known concentration.

  • Internal Standard (this compound) stock solution of known concentration.

  • Sample matrix.

  • LC-MS/MS system with appropriate column and mobile phases.

  • Extraction solvent (e.g., ethyl acetate, hexane).

Procedure:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. Add a constant, fixed amount of the IS solution to each standard.

  • Sample Preparation: To an unknown sample, add the same fixed amount of the IS solution as used for the calibration standards.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction on all samples (standards and unknowns) to isolate the analyte and IS from the matrix.

  • Analysis: Evaporate the solvent and reconstitute the residue in the mobile phase. Inject the prepared samples into the LC-MS/MS system.

  • Data Acquisition: Monitor the specific mass transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • For each injection, calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Internal_Standard_Workflow Quantitative Analysis Workflow Using a Deuterated Internal Standard cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_quant Quantification A Biological or Environmental Sample (Containing Analyte) C Combine and Mix A->C B Spike with known amount of Internal Standard (this compound) B->C D Sample Extraction & Cleanup C->D E LC-MS/MS or GC-MS Analysis D->E F Data Acquisition (MRM) E->F G Measure Peak Area Ratio (Analyte / Internal Standard) F->G I Calculate Analyte Concentration G->I H Generate Calibration Curve H->I

Workflow for using this compound as an internal standard.

Conclusion

This compound (CAS No. 1185314-09-3) is a critical tool for researchers in analytical chemistry and drug development. Its primary role as a stable isotope-labeled internal standard enables highly accurate and reliable quantification of its non-deuterated counterpart. The principles and protocols outlined in this guide demonstrate its value in enhancing the precision of analytical methods and aiding in the study of metabolic and environmental pathways, thereby accelerating research and development.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-3-ethylbenzene-d5, an isotopically labeled aromatic compound of interest in pharmaceutical research and development. The synthesis commences with deuterated benzene (B151609) (benzene-d6) and proceeds through a three-step sequence involving Friedel-Crafts acylation, meta-bromination, and carbonyl group reduction. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and logical workflow.

Introduction

Isotopically labeled compounds, such as this compound, are invaluable tools in drug discovery and development. The incorporation of deuterium (B1214612) can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties. This guide outlines a robust and well-documented synthetic route to this compound, providing researchers with the necessary information to replicate this synthesis.

Proposed Synthesis Pathway

The most strategic and regioselective approach to synthesizing this compound, ensuring the desired substitution pattern, is a multi-step process starting from commercially available benzene-d6 (B120219). This pathway is advantageous as it controls the introduction of functional groups to achieve the specific 1,3-disubstitution pattern on the deuterated aromatic ring.

The proposed three-step synthesis is as follows:

  • Friedel-Crafts Acylation of Benzene-d6: Reaction of benzene-d6 with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield acetophenone-d5.

  • Meta-Bromination of Acetophenone-d5: The acetyl group of acetophenone-d5 directs the electrophilic substitution of bromine to the meta position, yielding 3-bromoacetophenone-d5.

  • Reduction of 3-Bromoacetophenone-d5: The carbonyl group of the bromo-ketone intermediate is reduced to a methylene (B1212753) group to afford the final product, this compound. This can be achieved via methods such as the Wolff-Kishner or Clemmensen reduction.

A second potential, though less controlled, pathway involves the direct deuteration of 1-bromo-3-ethylbenzene (B123539) via a hydrogen-deuterium exchange reaction. This method would require a suitable catalyst (e.g., platinum) and a deuterium source (e.g., D₂O) under elevated temperatures.[1][2] While feasible, achieving the precise d5-isotopologue on the aromatic ring with high selectivity might be challenging.

This guide will focus on the more controlled multi-step synthesis from benzene-d6.

Experimental Protocols

The following protocols are based on established procedures for analogous non-deuterated compounds and can be adapted for the synthesis of this compound.

Step 1: Synthesis of Acetophenone-d5

This procedure details the Friedel-Crafts acylation of benzene-d6.

Materials and Reagents:

  • Benzene-d6 (C₆D₆)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (B109758) (CH₂Cl₂) (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (for extraction)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 eq) to dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.0 eq) in dry dichloromethane from the dropping funnel to the stirred suspension.

  • After the addition of acetyl chloride, add benzene-d6 (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition of benzene-d6 is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude acetophenone-d5.

  • Purify the product by vacuum distillation.

Step 2: Synthesis of 3-Bromoacetophenone-d5

This procedure describes the meta-bromination of acetophenone-d5. The acetyl group is a meta-directing group, ensuring the desired regioselectivity.

Materials and Reagents:

  • Acetophenone-d5 (C₆D₅COCH₃)

  • Anhydrous aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (for extraction)

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

  • In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, place powdered anhydrous aluminum chloride (2.5 eq).

  • While stirring, add acetophenone-d5 (1.0 eq) dropwise. The reaction is exothermic.

  • Once the addition is complete, add bromine (1.2 eq) dropwise to the well-stirred mixture over approximately 40 minutes.

  • After the bromine addition, heat the mixture on a steam bath to 80-85 °C for 1 hour.

  • Pour the cooled reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with diethyl ether (4 x volumes).

  • Combine the ether extracts and wash with water, followed by 5% aqueous sodium bicarbonate solution, and then again with water.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Remove the ether by distillation, and then distill the crude 3-bromoacetophenone-d5 under reduced pressure to obtain the purified product.[3]

Step 3: Synthesis of this compound

This procedure outlines the Wolff-Kishner reduction of 3-bromoacetophenone-d5 to the final product.

Materials and Reagents:

  • 3-Bromoacetophenone-d5 (BrC₆D₄COCH₃)

  • Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)

  • Potassium hydroxide (B78521) (KOH)

  • Diethylene glycol (solvent)

  • Hydrochloric acid (HCl) (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [4][5]

  • Place 3-bromoacetophenone-d5 (1.0 eq), hydrazine hydrate (4-5 eq), and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and add potassium hydroxide pellets (4-5 eq).

  • Heat the mixture again, and allow water and excess hydrazine to distill off until the temperature of the reaction mixture reaches 190-200 °C.

  • Maintain the reaction at this temperature for 3-4 hours.

  • Cool the mixture, add water, and extract the product with diethyl ether.

  • Wash the combined ether extracts with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation, and then purify the this compound by vacuum distillation.

Quantitative Data

The following table summarizes the expected molecular weights and typical yields for each step of the synthesis. Yields are based on literature values for the non-deuterated analogues and may vary.

StepReactantProductMolecular Weight ( g/mol )Typical Yield (%)Reference
1Benzene-d6Acetophenone-d5125.1875-85[6]
2Acetophenone-d53-Bromoacetophenone-d5204.0870-75[3]
33-Bromoacetophenone-d5This compound190.10>80[4][5]

Characterization Data

The structure and isotopic purity of the intermediates and the final product should be confirmed by spectroscopic methods.

Acetophenone-d5
  • ¹H NMR: A singlet corresponding to the methyl protons (CH₃) is expected around δ 2.6 ppm. The aromatic region will be devoid of signals.

  • ¹³C NMR: Signals for the carbonyl carbon, the methyl carbon, and the deuterated aromatic carbons are expected.

  • Mass Spectrometry (EI-MS): A molecular ion peak (M⁺) at m/z 125 is expected.[7]

3-Bromoacetophenone-d5
  • ¹H NMR: A singlet for the methyl protons (CH₃) will be observed. The aromatic region will show signals corresponding to the four remaining aromatic protons, with coupling patterns indicative of a 1,3-disubstituted benzene ring.

  • Mass Spectrometry (EI-MS): Characteristic isotopic pattern for bromine will be observed with molecular ion peaks (M⁺ and M+2) at m/z 203 and 205.

This compound
  • ¹H NMR: The spectrum will show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl group. The aromatic region will display signals for the four aromatic protons.

  • Mass Spectrometry (EI-MS): Isotopic peaks for bromine will be present, with molecular ion peaks (M⁺ and M+2) at m/z 189 and 191.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Benzene_d6 Benzene-d6 Acetophenone_d5 Acetophenone-d5 Benzene_d6->Acetophenone_d5 1. CH₃COCl, AlCl₃ Bromoacetophenone_d5 3-Bromoacetophenone-d5 Acetophenone_d5->Bromoacetophenone_d5 2. Br₂, AlCl₃ Final_Product This compound Bromoacetophenone_d5->Final_Product 3. N₂H₄·H₂O, KOH

Caption: Multi-step synthesis of this compound from benzene-d6.

Experimental Workflow for a Typical Synthesis Step

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis Reagents Combine Reactants & Solvent Reaction Stir under Controlled Temperature Reagents->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry with Anhydrous Salt Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Distillation / Chromatography Evaporation->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow for a single synthetic step.

References

Commercial Availability and Technical Guide for 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key data for 1-Bromo-3-ethylbenzene-d5, a deuterated analog of 1-Bromo-3-ethylbenzene. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Commercial Availability

SupplierCatalog NumberPurityIsotopic Purity (d5)Unit SizePrice (USD)Availability
MedChemExpressHY-34621S>98%Not Specified1 mginquireIn Stock
5 mginquireIn Stock
10 mginquireIn Stock
50 mginquireIn Stock
100 mginquireIn Stock

Note: Pricing information is often available upon request from the supplier.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be adapted from established methods for the synthesis of deuterated aromatic compounds and the non-deuterated analog. The following proposed protocol is based on the bromination of a deuterated precursor.

Proposed Synthesis of this compound

The synthesis would likely involve two key stages: the preparation of ethylbenzene-d5 and its subsequent bromination.

Step 1: Synthesis of Ethylbenzene-d5

A common method for introducing a deuterated ethyl group is through the Friedel-Crafts acylation of benzene-d6 (B120219) followed by a reduction.

  • Reaction: Benzene-d6 is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form acetophenone-d5. The resulting ketone is then reduced to ethylbenzene-d5 using a method such as the Wolff-Kishner or Clemmensen reduction.

Step 2: Bromination of Ethylbenzene-d5

The deuterated ethylbenzene (B125841) can then be brominated to introduce the bromine atom at the meta position.

  • Reaction: Ethylbenzene-d5 is reacted with bromine (Br₂) in the presence of a catalyst, typically iron(III) bromide (FeBr₃). The reaction is usually carried out in the dark to prevent radical side reactions. The ethyl group is an ortho-, para-director; however, steric hindrance from the ethyl group can favor the formation of the meta-substituted product to some extent, and reaction conditions can be optimized to increase its yield. Purification by distillation or chromatography would be necessary to isolate the desired this compound isomer.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_0 Step 1: Ethylbenzene-d5 Synthesis cluster_1 Step 2: Bromination cluster_2 Purification Benzene-d6 Benzene-d6 Friedel-Crafts Acylation Friedel-Crafts Acylation Benzene-d6->Friedel-Crafts Acylation Acetophenone-d5 Acetophenone-d5 Friedel-Crafts Acylation->Acetophenone-d5 Reduction Reduction Acetophenone-d5->Reduction Ethylbenzene-d5 Ethylbenzene-d5 Reduction->Ethylbenzene-d5 Bromination (Br2, FeBr3) Bromination (Br2, FeBr3) Ethylbenzene-d5->Bromination (Br2, FeBr3) Crude Product Mixture Crude Product Mixture Bromination (Br2, FeBr3)->Crude Product Mixture Distillation/Chromatography Distillation/Chromatography Crude Product Mixture->Distillation/Chromatography Pure this compound Pure this compound Distillation/Chromatography->Pure this compound

A generalized synthetic workflow for this compound.

Signaling Pathways and Applications

This compound does not have a direct role in signaling pathways. Its utility lies in its application as a stable isotope-labeled internal standard for the quantitative analysis of its non-deuterated counterpart or related compounds in biological matrices. The deuterium (B1214612) labels provide a distinct mass shift in mass spectrometry, allowing for precise differentiation from the endogenous analyte.

The logical workflow for its use in a typical quantitative bioanalytical method is outlined below.

G Biological Sample (e.g., Plasma, Urine) Biological Sample (e.g., Plasma, Urine) Sample Preparation Sample Preparation Biological Sample (e.g., Plasma, Urine)->Sample Preparation Extraction Extraction Sample Preparation->Extraction This compound (Internal Standard) This compound (Internal Standard) This compound (Internal Standard)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Pharmacokinetic/Metabolic Data Pharmacokinetic/Metabolic Data Quantification->Pharmacokinetic/Metabolic Data

Workflow for using this compound as an internal standard.

Conclusion

References

A Technical Guide to 1-Bromo-3-ethylbenzene-d5: Sourcing and Application as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of robust quantitative analysis. This guide provides an in-depth overview of 1-Bromo-3-ethylbenzene-d5, a deuterated analog of 1-Bromo-3-ethylbenzene, focusing on its procurement and its critical role as an internal standard in mass spectrometry-based bioanalysis.

Supplier and Pricing Information

The availability of this compound is specialized, with several chemical suppliers offering this compound, typically for research purposes. Direct online pricing is often not available, requiring a formal quote request. For reference and budgeting purposes, the pricing of the non-deuterated (h5) analog, 1-Bromo-3-ethylbenzene, is also provided.

Table 1: Supplier Information for this compound

SupplierWebsiteCAS NumberNotes
MedChemExpress--INVALID-LINK--1185314-09-3Listed as a deuterium-labeled compound for research use.[1]
Felix Chem--INVALID-LINK--1185314-09-3Product information available on their website.[2]
Cachybuy--INVALID-LINK--1185314-09-3Lists the product with a purity of 95%.[3]
Toronto Research Chemicals (TRC)--INVALID-LINK--Not explicitly listed, but specializes in complex organic small molecules and stable isotope-labeled analogs, offering custom synthesis.[4][5][6]

Table 2: Pricing Information for 1-Bromo-3-ethylbenzene (Non-deuterated)

SupplierPack SizePrice (USD)
Chem-Impex5g$29.34
25g$77.62
100g$235.95
250g$469.40
1kg$1,706.66[7]
Thermo Scientific Chemicals1g$33.50[8]
25g$271.65 (online exclusive offer)[9]
AOBChem USA250mg$168.00
500mg$241.00
1g$337.00
5g$1,205.00

Note: Prices are subject to change and may not include shipping and handling fees. The pricing for the deuterated version is expected to be higher.

Application in Quantitative Analysis: The Role of a Deuterated Internal Standard

This compound is an ideal internal standard for the quantitative analysis of its non-deuterated counterpart or structurally similar analytes in complex matrices, such as biological fluids or environmental samples. The primary analytical technique for this application is gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS).

The fundamental principle behind using a deuterated internal standard is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization.[10] This co-elution and similar ionization efficiency allow for the correction of variability in extraction recovery, injection volume, and matrix effects, leading to more accurate and precise quantification.

General Experimental Protocol: Quantification of an Analyte in a Biological Matrix using a Deuterated Internal Standard

The following is a generalized protocol for the use of a deuterated internal standard like this compound in the analysis of a target analyte in a plasma sample.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., drug-free plasma).
  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration. This solution will be added to all samples, calibration standards, and quality control samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of each plasma sample, calibration standard, and quality control sample, add a fixed volume (e.g., 10 µL) of the internal standard working solution.
  • Vortex briefly to mix.
  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean vial for analysis.

3. GC/MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
  • Injector: Split/splitless injector, typically in splitless mode for trace analysis.
  • Oven Program: A temperature gradient program to ensure separation of the analyte from other matrix components.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS) Conditions:
  • Ionization: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and the deuterated internal standard.

4. Data Analysis:

  • Integrate the peak areas of the selected ions for both the analyte and the internal standard.
  • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample and standard.
  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general workflow for using a deuterated internal standard in quantitative analysis and the logical relationship of its application.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation) Spike_IS->Extraction GCMS GC/MS Analysis Extraction->GCMS Detection Detection (SIM Mode) GCMS->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_process Analytical Process cluster_correction Correction for Variability Analyte Analyte of Interest Extraction Sample Preparation (Extraction, Derivatization) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Loss Compensates for Analyte Loss IS->Loss Matrix Corrects for Matrix Effects IS->Matrix Injection Normalizes for Injection Volume IS->Injection Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Extraction->Loss Ionization Mass Spectrometry (Ionization) Chromatography->Ionization Chromatography->Injection Ionization->Matrix Result Accurate & Precise Quantification Ionization->Result

Caption: Logical relationship of a deuterated internal standard in mitigating analytical variability.

References

safety and handling of 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-3-ethylbenzene-d5: Safety and Handling for Research Professionals

This guide provides comprehensive safety and handling information for this compound, a deuterated analogue of 1-Bromo-3-ethylbenzene. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who may work with this compound. The information presented is compiled from various sources, with the understanding that for many safety-related aspects, data for the non-deuterated parent compound, 1-Bromo-3-ethylbenzene, serves as the primary reference due to the limited availability of specific data for the deuterated version. Isotopic labeling with deuterium (B1214612) is not expected to significantly alter the chemical hazards of the molecule.

Chemical Identification and Properties

This compound is primarily utilized as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and can also be used as a tracer in research.[1] The deuteration provides a distinct mass spectrometric signature, allowing for accurate quantification in complex matrices.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name This compoundMCE
Synonyms m-Bromoethylbenzene-d5, (3-Ethylphenyl-d5)bromide[2]
Molecular Formula C₈H₄D₅Br[1]
Appearance Colorless to light yellow liquid[3][4]
Molecular Weight 190.10 g/mol (Calculated)
Purity Typically ≥98%[3]
Boiling Point 204.6°C at 760 mmHg[4]
Density 1.349 g/cm³[4]
Flash Point 71.2°C[4]
Storage Conditions Store at 0-8°C[3]

Note: Some physical properties are for the non-deuterated analogue, 1-Bromo-3-ethylbenzene, and are expected to be very similar for the d5 variant.

Safety and Hazard Information

The hazard profile for this compound is based on the data available for 1-Bromo-3-ethylbenzene.

GHS Classification and Hazard Statements

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2][5][6]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2][5][6]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[5][6][7]
Flammable Liquids4H227: Combustible liquid[2]
Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

Table 3: Recommended Precautionary Statements and PPE

CategoryRecommendations
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7] P264: Wash skin thoroughly after handling.[2][5] P271: Use only outdoors or in a well-ventilated area.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8] P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]
Response P302 + P352: IF ON SKIN: Wash with plenty of water.[2][5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][8] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7][8] P332 + P313: If skin irritation occurs: Get medical advice/attention.[2] P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5] P405: Store locked up.[5][7]
Disposal P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in analytical chemistry. Below is a generalized workflow for its use.

Generalized Workflow for Use as an Internal Standard

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Stock Solution of This compound B Prepare Calibration Standards (Analyte + d5-Standard) A->B E Inject into GC-MS or LC-MS B->E C Prepare Sample for Analysis D Spike Sample with Known Amount of d5-Standard C->D D->E F Acquire Data (Monitor ions for analyte and d5-standard) E->F G Generate Calibration Curve (Analyte/d5-Standard Ratio vs. Concentration) F->G H Calculate Analyte Concentration in Sample Using Response Ratio F->H G->H G A Receive Compound Verify Identity and Quantity B Log into Chemical Inventory A->B C Store in Designated Location (0-8°C, well-ventilated) B->C D Review Safety Data Sheet (SDS) Before Use C->D E Don Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Work in a Fume Hood E->F G Weigh or Aliquot Compound F->G H Perform Experiment G->H I Return to Storage H->I J Dispose of Waste Properly H->J I->C

References

1-Bromo-3-ethylbenzene-d5 material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data, properties, and handling protocols for 1-Bromo-3-ethylbenzene-d5 (CAS No. 1185314-09-3). Data for its non-deuterated analogue, 1-Bromo-3-ethylbenzene (CAS No. 2725-82-8), is used as a primary reference due to the limited availability of specific data for the deuterated compound. Deuteration may potentially alter the pharmacokinetic and metabolic profiles of the substance.[1]

Section 1: Chemical and Physical Properties

This compound is the deuterium-labeled version of 1-Bromo-3-ethylbenzene.[1] The non-deuterated form is a colorless to light yellow liquid.[2][3] It is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C8H4D5BrMedChemExpress[1]
Molecular Weight 190.09 g/mol MedChemExpress[1]
CAS Number 1185314-09-3MedChemExpress[1]
Unlabeled CAS No. 2725-82-8MedChemExpress[1]
Appearance Colorless to light yellow liquidChem-Impex[2]
Boiling Point 85 °C / 76-78°C/10mmChemBK[4]
Melting Point -20.49°C (estimate)ChemBK[4]
Flash Point 71.2°CGuidechem[3]
Density 1.3493 g/cm³ChemBK[4]
Vapor Pressure 0.373mmHg at 25°CChemBK[4]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)ChemBK[4]

Section 2: Safety and Hazard Information

This compound is considered an irritant and may cause respiratory irritation.[4][5]

Table 2: GHS Hazard Classification

Hazard ClassCategoryGHS CodeDescription
Skin Corrosion/Irritation2H315Causes skin irritation.[5][6][7][8]
Serious Eye Damage/Eye Irritation2H319Causes serious eye irritation.[5][6][7][8]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.[5][7][8]
Flammable Liquids4H227Combustible liquid.[6]

Table 3: Precautionary Statements

CodeStatement
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][9]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7][8]
P264Wash face, hands and any exposed skin thoroughly after handling.[5][6][8]
P271Use only outdoors or in a well-ventilated area.[5][8][9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5][8][9]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5][6][9]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7][9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][9]
P312Call a POISON CENTER or doctor if you feel unwell.[8][9]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[5][8][9]
P405Store locked up.[5][7]
P501Dispose of contents/container to an approved waste disposal plant.[5][8][9]

Section 3: Experimental Protocols & Handling

Personal Protective Equipment (PPE) Workflow

Proper PPE is mandatory when handling this chemical to prevent skin, eye, and respiratory exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Gloves Chemical-resistant gloves Eyewear Safety glasses with side-shields or goggles Gloves->Eyewear Wear Clothing Lab coat or other protective clothing Eyewear->Clothing Wear Respirator Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. Clothing->Respirator Ensure/Wear Handle_Chemical Handling this compound Respirator->Handle_Chemical Start Start Start->Gloves Wear End End Handle_Chemical->End Procedure Complete

Caption: Required Personal Protective Equipment workflow for handling the compound.

Spill Response Protocol

In the event of a spill, a structured response is critical to ensure safety and minimize environmental contamination.

Methodology:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[9][10]

  • Containment: Prevent the spill from spreading and entering drains or water courses.[11]

  • Absorb: Use an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the spill.[9][10]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly. Wash contaminated clothing before reuse.[10]

  • Disposal: Dispose of the waste material at an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10][11]

Spill_Response_Workflow Spill_Detected Spill_Detected Evacuate Evacuate Area & Ensure Ventilation Spill_Detected->Evacuate Ignition_Control Remove Ignition Sources Evacuate->Ignition_Control Contain_Spill Contain Spill (Prevent Spread) Ignition_Control->Contain_Spill Absorb_Material Absorb with Inert Material (e.g., Sand, Vermiculite) Contain_Spill->Absorb_Material Collect_Waste Collect into Labeled Container Absorb_Material->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose Dispose of Waste via Approved Channels Decontaminate->Dispose First_Aid_Decision_Tree Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Provide Oxygen if needed Inhalation->Fresh_Air Wash_Skin Remove Contaminated Clothing Wash with Soap & Water Skin->Wash_Skin Rinse_Eyes Rinse with Water (15+ min) Remove Contacts Eyes->Rinse_Eyes Rinse_Mouth Rinse Mouth Drink Water DO NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Fresh_Air->Seek_Medical Wash_Skin->Seek_Medical if irritation persists Rinse_Eyes->Seek_Medical if irritation persists Rinse_Mouth->Seek_Medical

References

The Deuterium Switch: An In-depth Technical Guide to Deuterated Aromatic Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of deuterium (B1214612) into aromatic compounds has emerged as a powerful tool for enhancing the pharmacokinetic and safety profiles of therapeutic agents. This technique, often referred to as the "deuterium switch," involves the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This subtle modification can have profound effects on a drug's metabolic stability, leading to improved half-life, reduced formation of toxic metabolites, and potentially a more favorable dosing regimen. This technical guide provides a comprehensive overview of deuterated aromatic compounds, covering their synthesis, the underlying principles of their metabolic advantages, analytical characterization, and key examples from the pharmaceutical industry.

The Kinetic Isotope Effect: The Scientific Foundation

The therapeutic benefits of deuterated drugs are primarily rooted in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step, a common occurrence in drug metabolism mediated by cytochrome P450 (CYP) enzymes, proceed more slowly when a C-D bond must be broken.[1][2] This can lead to a decreased rate of metabolism, prolonging the drug's exposure in the body and potentially leading to a more desirable pharmacokinetic profile.[1][3]

Synthesis of Deuterated Aromatic Compounds

The introduction of deuterium into aromatic rings can be achieved through various synthetic methodologies. One of the most common and efficient methods is catalytic hydrogen-deuterium (H-D) exchange.

Experimental Protocol: Platinum-Catalyzed H-D Exchange of an Aromatic Compound

This protocol describes a general procedure for the deuteration of an aromatic compound using a platinum-on-carbon (Pt/C) catalyst with deuterium oxide (D₂O) as the deuterium source.[4][5][6]

Materials:

  • Aromatic substrate

  • 10% Platinum on carbon (Pt/C)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous solvent (e.g., dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Purification system (e.g., flash chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic substrate in an appropriate anhydrous solvent.

  • Catalyst and Deuterium Source: Add 10% Pt/C (typically 5-10 mol% relative to the substrate) to the solution. Then, add D₂O (a significant excess, often used as a co-solvent).

  • Reaction Conditions: Equip the flask with a condenser and heat the mixture to a temperature appropriate for the specific substrate, typically ranging from 80°C to 150°C. Stir the reaction mixture vigorously for a period of 12 to 48 hours. The progress of the reaction should be monitored by taking small aliquots and analyzing them by NMR or mass spectrometry to determine the extent of deuterium incorporation.

  • Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Extraction and Drying: If a co-solvent was used, remove it under reduced pressure using a rotary evaporator. The deuterated product can then be extracted from the aqueous D₂O layer using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude deuterated product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.

  • Characterization: Confirm the structure and determine the isotopic purity of the final product using ¹H NMR, ²H NMR, and mass spectrometry.

Pharmacokinetic Advantages of Deuteration

The primary advantage of deuterating aromatic compounds in drug development lies in the potential for an improved pharmacokinetic profile. By slowing down metabolism, deuteration can lead to:

  • Increased half-life (t½): The drug remains in the body for a longer period, potentially allowing for less frequent dosing.[3]

  • Increased exposure (AUC): The total amount of drug the body is exposed to over time is increased.

  • Reduced peak plasma concentrations (Cmax): Slower metabolism can lead to a more gradual absorption and distribution profile, which may reduce dose-dependent side effects.

  • Metabolic switching: Deuteration at a primary metabolic site can sometimes redirect metabolism to alternative pathways, which may produce less toxic or more active metabolites.[7]

Data Presentation: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

The following tables summarize the pharmacokinetic parameters of two notable deuterated drugs, deutetrabenazine and deucravacitinib (B606291), compared to their non-deuterated counterparts.

Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine (B1681281) [8][9][10][11][12]

ParameterDeutetrabenazine (d₆-Tetrabenazine)TetrabenazineFold Change
Active Metabolites (α+β)-dihydrotetrabenazine-d₆ (α+β)-dihydrotetrabenazine
T½ (h)~9-10~5~2-fold increase
AUC (ng·h/mL)Significantly IncreasedBaseline~2-fold increase
Cmax (ng/mL)LowerHigherReduced

Table 2: Pharmacokinetic Parameters of Deucravacitinib (BMS-986165) [1][3][13][14][15]

ParameterDeucravacitinib (6 mg, once daily)
Tmax (h)2-3
Cmax (ng/mL)45
AUC (ng·h/mL)473
Terminal Half-life (t½) (h)10

Note: A direct non-deuterated counterpart for deucravacitinib is not a marketed drug, so a direct comparison table is not applicable. The data presented is for the approved deuterated drug.

Case Studies: Approved Deuterated Aromatic Drugs

Deutetrabenazine (Austedo®)

Deutetrabenazine is a deuterated version of tetrabenazine and was the first deuterated drug to receive FDA approval.[9][16] It is used to treat chorea associated with Huntington's disease and tardive dyskinesia.[11] Tetrabenazine is rapidly metabolized, primarily by CYP2D6, at its two methoxy (B1213986) groups. By replacing the hydrogens on these methoxy groups with deuterium, the rate of metabolism is slowed, leading to a longer half-life of the active metabolites and a reduction in peak plasma concentrations. This allows for a lower and less frequent dosing schedule compared to tetrabenazine, with potentially improved tolerability.[8][10]

The mechanism of action of tetrabenazine and its deuterated analog involves the inhibition of the vesicular monoamine transporter 2 (VMAT2).[17][18][19] VMAT2 is responsible for packaging monoamines, such as dopamine (B1211576), into synaptic vesicles for release. By inhibiting VMAT2, deutetrabenazine depletes the levels of dopamine in the presynaptic terminal, thereby reducing the overactive dopaminergic signaling that contributes to the involuntary movements seen in Huntington's disease.[2][7][17][20][21][22]

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Transport (blocked) MAO MAO Dopamine->MAO Degradation Vesicle Synaptic Vesicle Released_Dopamine Reduced Dopamine Release Vesicle->Released_Dopamine Exocytosis (Reduced) VMAT2->Vesicle Transport (blocked) Deutetrabenazine Deutetrabenazine Deutetrabenazine->VMAT2 Inhibits Dopamine_Metabolites Dopamine Metabolites MAO->Dopamine_Metabolites Degradation Dopamine_Receptor Dopamine Receptor Released_Dopamine->Dopamine_Receptor Reduced_Signaling Reduced Postsynaptic Signaling Dopamine_Receptor->Reduced_Signaling

VMAT2 inhibition by deutetrabenazine reduces dopamine release.
Deucravacitinib (Sotyktu™)

Deucravacitinib is a novel, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, approved for the treatment of moderate-to-severe plaque psoriasis.[23][24] A key feature of deucravacitinib is its unique allosteric mechanism of action; it binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain targeted by other JAK inhibitors.[24] This confers high selectivity for TYK2 over other JAK family members, minimizing off-target effects.[25] Deuteration in deucravacitinib serves to slow its metabolism, contributing to a favorable pharmacokinetic profile that allows for once-daily dosing.[26]

TYK2 is a crucial component of the signaling pathway for several key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons.[23][27] By inhibiting TYK2, deucravacitinib blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, such as IL-17 and IL-22, which drive the hyperproliferation of keratinocytes and inflammation characteristic of psoriasis.[3][25][27]

TYK2_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK JAK1/JAK2 Receptor->JAK STAT STAT TYK2->STAT Phosphorylation (Blocked) JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene_Expression Pro-inflammatory Gene Expression pSTAT->Gene_Expression Transcription (Blocked) Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Deucravacitinib allosterically inhibits TYK2 signaling.

Analytical Characterization of Deuterated Aromatic Compounds

The precise characterization of deuterated compounds is critical to ensure their identity, purity, and the extent of deuterium incorporation. The two primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Analysis by NMR Spectroscopy

NMR is invaluable for determining the position and extent of deuteration.

Sample Preparation: [5][24][27][28]

  • Accurately weigh 5-10 mg of the deuterated compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be one in which the compound is fully soluble and whose residual peaks do not overlap with signals of interest.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton NMR spectrum. The disappearance or reduction in the integration of a signal compared to the non-deuterated standard indicates the position and extent of deuteration.

  • ²H NMR: Acquire a deuterium NMR spectrum. This directly detects the deuterium nuclei, confirming their presence and chemical environment. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.

Experimental Protocol: Analysis by Mass Spectrometry

Mass spectrometry is used to determine the overall level of deuterium incorporation and to identify the distribution of different deuterated species.

Sample Preparation: [7][25][29]

  • Prepare a stock solution of the deuterated compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration appropriate for the mass spectrometer being used (typically in the ng/mL to µg/mL range).

  • For analysis of biological samples (e.g., plasma), a protein precipitation or liquid-liquid extraction step is typically required to remove matrix components. A deuterated internal standard of a different mass is often added to quantify the analyte.

LC-MS/MS Analysis: [12][25][30]

  • Liquid Chromatography (LC): Use a suitable reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry (MS): Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the molecular ion. The mass difference between the deuterated compound and its non-deuterated analog will confirm the number of deuterium atoms incorporated. The isotopic distribution pattern will reveal the percentage of molecules with different numbers of deuterium atoms (e.g., d₀, d₁, d₂, etc.).

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_evaluation Preclinical & Clinical Evaluation Synthesis Deuteration Reaction (e.g., H-D Exchange) Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Analysis (¹H, ²H) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS InVitro In Vitro Metabolism (Microsomes, Hepatocytes) NMR->InVitro MS->InVitro InVivo In Vivo Pharmacokinetics (Animal Models) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

A typical workflow for the development of a deuterated drug.

Conclusion

The strategic deuteration of aromatic compounds represents a sophisticated and valuable approach in modern drug design. By leveraging the kinetic isotope effect, medicinal chemists can predictably and favorably alter the metabolic profiles of drug candidates, leading to improved pharmacokinetic properties and potentially enhanced safety and efficacy. The successful development and approval of drugs like deutetrabenazine and deucravacitinib underscore the clinical and commercial viability of this strategy. As our understanding of drug metabolism and synthetic methodologies continues to advance, the application of deuteration is poised to play an increasingly important role in the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the potential of deuterated aromatic compounds in their own research and development endeavors.

References

The Strategic Advantage of Deuterium: A Technical Guide to the Research Applications of 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, precision and accuracy are paramount. The use of isotopically labeled compounds has emerged as a powerful tool to enhance the reliability of analytical measurements and to gain deeper insights into complex biological and chemical systems. Among these, deuterated compounds, where hydrogen atoms are replaced by their stable, heavier isotope deuterium (B1214612), offer a range of benefits. This technical guide explores the core advantages of using 1-Bromo-3-ethylbenzene-d5, a deuterated analog of 1-Bromo-3-ethylbenzene, as a representative example of the utility of such molecules in research, particularly in quantitative analysis and drug discovery.

The Foundational Role of this compound as an Internal Standard

One of the primary and most critical applications of this compound is its use as an internal standard in quantitative analysis, especially when coupled with mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the accurate quantification of a specific analyte.

The ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. This is where the unique properties of deuterated compounds like this compound come to the forefront. By replacing five hydrogen atoms on the ethyl group with deuterium, the molecule's mass is increased, allowing for clear differentiation from the non-deuterated analyte by a mass spectrometer. However, its chemical and physical properties remain nearly identical, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.

Key Advantages of Using this compound as an Internal Standard:

  • Correction for Sample Loss: It accurately accounts for any loss of the analyte during sample extraction, preparation, and injection, as the internal standard will be lost at a proportional rate.

  • Compensation for Matrix Effects: In complex biological or environmental samples, other components (the "matrix") can enhance or suppress the ionization of the analyte, leading to inaccurate measurements. Since this compound is chemically almost identical to its non-deuterated counterpart, it experiences the same matrix effects, allowing for reliable correction.

  • Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, the precision and accuracy of the quantitative results are significantly improved.

Data Presentation: Mass Spectrometric Properties

The following table summarizes the key mass spectrometric properties of 1-Bromo-3-ethylbenzene and its deuterated analog, this compound. This data is fundamental for setting up quantitative mass spectrometry experiments.

Property1-Bromo-3-ethylbenzeneThis compound
Molecular Formula C₈H₉BrC₈H₄D₅Br
Molecular Weight ~185.06 g/mol [3]~190.10 g/mol
Primary Use in MS AnalyteInternal Standard[2]
Experimental Protocol: Quantitative Analysis by GC-MS

Below is a generalized protocol for the quantification of 1-Bromo-3-ethylbenzene in a sample matrix using this compound as an internal standard.

  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix with known concentrations of the analyte, 1-Bromo-3-ethylbenzene.

  • Addition of Internal Standard: A fixed, known concentration of the internal standard, this compound, is added to each calibration standard and the unknown samples.

  • Sample Extraction: The analyte and internal standard are extracted from the matrix using an appropriate technique, such as liquid-liquid extraction or solid-phase extraction.

  • GC-MS Analysis: The extracted samples are injected into a GC-MS system. The gas chromatograph separates the compounds, and the mass spectrometer detects and quantifies the analyte and the internal standard.

  • Data Analysis: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Visualization: Quantitative Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Unknown Unknown Sample Extraction Extraction Unknown->Extraction CalStandards Calibration Standards CalStandards->Extraction IS This compound (Internal Standard) IS->Unknown Spike IS->CalStandards Spike GCMS GC-MS Analysis Extraction->GCMS CalCurve Calibration Curve (Analyte/IS Ratio vs. Conc.) GCMS->CalCurve Quantification Quantification of Analyte in Unknown CalCurve->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

The Kinetic Isotope Effect: A Tool for Drug Discovery and Mechanistic Elucidation

Beyond its role as an internal standard, the deuterium in this compound exemplifies a fundamental principle with profound implications in drug development: the Kinetic Isotope Effect (KIE).[4][5] The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[6]

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).[7][8] Consequently, it requires more energy to break a C-D bond, and reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond. This phenomenon is particularly relevant in the context of drug metabolism, which frequently involves the enzymatic oxidation of C-H bonds by cytochrome P450 enzymes.[8]

By strategically replacing hydrogen atoms at metabolically vulnerable positions in a drug molecule with deuterium, it is possible to slow down its metabolism. This can lead to a number of desirable improvements in the drug's pharmacokinetic profile.

Potential Pharmacokinetic Improvements Through Deuteration:

Pharmacokinetic ParameterPotential Effect of DeuterationRationale
Metabolic Stability IncreasedSlower cleavage of C-D bonds by metabolic enzymes.[1][7]
**Half-life (t₁/₂) **IncreasedReduced rate of metabolic clearance.
Bioavailability IncreasedReduced first-pass metabolism.[7]
Formation of Toxic Metabolites DecreasedSlower formation of reactive or toxic byproducts.[7]
Dosing Frequency ReducedLonger duration of therapeutic action.[9]

Visualization: The Kinetic Isotope Effect in Drug Metabolism

cluster_non_deuterated Non-Deuterated Drug cluster_deuterated Deuterated Drug cluster_outcome Pharmacokinetic Outcome DrugH Drug with C-H bond MetaboliteH Metabolite DrugH->MetaboliteH Fast Metabolism (CYP450) PK_H Shorter Half-life MetaboliteH->PK_H DrugD Drug with C-D bond MetaboliteD Metabolite DrugD->MetaboliteD Slow Metabolism (Kinetic Isotope Effect) PK_D Longer Half-life MetaboliteD->PK_D

Caption: Impact of the Kinetic Isotope Effect on drug metabolism.

Mechanistic Studies

The KIE is also a powerful tool for elucidating reaction mechanisms. By observing a change in the reaction rate upon isotopic substitution, researchers can infer whether a particular C-H bond is broken in the rate-determining step of the reaction.[5][10] While 1-Bromo-3-ethylbenzene itself is a relatively simple molecule, the principles of using its deuterated form can be applied to more complex systems to understand reaction pathways in organic synthesis and biocatalysis.

Conclusion

This compound serves as a quintessential example of the multifaceted benefits of deuterated compounds in scientific research. Its primary application as an internal standard provides a robust foundation for accurate and precise quantitative analysis, a cornerstone of reliable scientific data. Furthermore, the underlying principle of the kinetic isotope effect, which this molecule embodies, offers a strategic approach in drug discovery to enhance the metabolic stability and pharmacokinetic properties of new therapeutic agents. For researchers, scientists, and drug development professionals, understanding and utilizing deuterated compounds like this compound is not merely a technical choice but a strategic advantage in the pursuit of scientific advancement.

References

Technical Guide: Isotopic Purity of 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 1-Bromo-3-ethylbenzene-d5, a deuterated analog of 1-Bromo-3-ethylbenzene. This compound is primarily utilized as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis. Its deuteration provides a distinct mass difference from the unlabeled analyte, enabling precise quantification while maintaining similar chemical and chromatographic behavior.

Introduction to Isotopic Purity

Isotopic purity is a critical parameter for deuterated compounds, defining the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium (B1214612). High isotopic purity is essential for the reliability and accuracy of quantitative bioanalytical assays.[1][2] Impurities in the form of unlabeled or partially labeled species can interfere with the analyte's signal, leading to inaccuracies in concentration measurements.[1] For deuterated internal standards, a recommended isotopic enrichment is typically ≥98%.[1]

While specific quantitative data for the isotopic purity of this compound is not publicly available in certificates of analysis from major suppliers, this guide outlines the standard experimental protocols used to determine such values and presents a typical data format.

Data Presentation: Isotopic Distribution of this compound

The isotopic purity of this compound is determined by analyzing the distribution of its isotopologues, which are molecules that differ only in their isotopic composition. The following table illustrates a hypothetical, yet typical, isotopic distribution for a batch of this compound with high isotopic enrichment.

IsotopologueDescriptionRelative Abundance (%)
d5Fully deuterated98.5
d4Contains four deuterium atoms1.2
d3Contains three deuterium atoms0.2
d2Contains two deuterium atoms<0.1
d1Contains one deuterium atom<0.1
d0Unlabeled (1-Bromo-3-ethylbenzene)<0.1
Total Isotopic Purity (d5) 98.5%

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a primary method for determining the isotopic distribution of a labeled compound.[1]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol) at a concentration appropriate for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. The instrument is calibrated to ensure high mass accuracy.

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography system. Full-scan mass spectra are acquired in the mass range encompassing the molecular ions of the deuterated compound and its potential isotopologues.

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0 to d5).

    • The relative intensity of each peak in the molecular ion cluster is measured.

    • The percentage of each isotopologue is calculated by dividing the intensity of its corresponding peak by the sum of the intensities of all peaks in the cluster.

    • The isotopic purity is reported as the percentage of the desired fully deuterated (d5) isotopologue.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is particularly effective for quantifying the amount of residual non-deuterated material.[1]

Methodology:

  • Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not contain signals in the regions of interest. A known amount of an internal standard with a distinct, well-resolved signal can be added for quantitative purposes.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.

  • Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters such as the relaxation delay (D1) should be sufficiently long (e.g., 5 times the longest T1) to ensure accurate integration of the signals.

  • Data Analysis:

    • The ¹H NMR spectrum will show small signals corresponding to the residual protons in the positions intended for deuteration.

    • The integral of the residual proton signals is compared to the integral of a signal from a known reference (either the internal standard or a non-deuterated portion of the molecule, if applicable).

    • The percentage of the non-deuterated species can be calculated from the ratio of these integrals. The isotopic purity is then determined by subtracting the percentage of the non-deuterated species from 100%.

Synthesis of this compound

Logical Workflow and Diagrams

The following diagrams illustrate the general workflows for the synthesis and analysis of the isotopic purity of this compound.

G cluster_synthesis Synthesis Workflow start Starting Material (e.g., Ethylbenzene-d5) reaction Bromination Reaction start->reaction purification Purification (e.g., Distillation, Chromatography) reaction->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

G cluster_analysis Isotopic Purity Analysis Workflow sample This compound Sample ms High-Resolution Mass Spectrometry sample->ms nmr NMR Spectroscopy sample->nmr ms_data Mass Spectrum (Isotopologue Distribution) ms->ms_data nmr_data ¹H NMR Spectrum (Residual Proton Signals) nmr->nmr_data calculation Isotopic Purity Calculation ms_data->calculation nmr_data->calculation report Certificate of Analysis calculation->report

Caption: Workflow for the determination of isotopic purity.

Concluding Remarks

The isotopic purity of this compound is a critical quality attribute that directly impacts its performance as an internal standard in quantitative analytical studies. While specific data for this compound is not readily published by all vendors, the methodologies of high-resolution mass spectrometry and NMR spectroscopy provide robust and reliable means for its determination. Researchers and drug development professionals should always refer to the Certificate of Analysis provided by the supplier for lot-specific isotopic purity data to ensure the accuracy and validity of their experimental results.

References

A Technical Guide to the Spectral Analysis of 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for 1-Bromo-3-ethylbenzene-d5. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide offers a structured presentation of spectral data, methodologies for their acquisition, and a logical workflow for analysis.

Quantitative Spectral Data

The following tables summarize the expected NMR and MS data for 1-Bromo-3-ethylbenzene.

Table 1: ¹H NMR Spectral Data for 1-Bromo-3-ethylbenzene

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.28-7.38m2HAromatic CH
7.11-7.20m2HAromatic CH
2.63q2H-CH₂-
1.23t3H-CH₃

Data sourced from similar non-deuterated compounds and predictive models.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Bromo-3-ethylbenzene

Chemical Shift (δ) ppmAssignment
145.1Aromatic C-CH₂CH₃
131.0Aromatic CH
130.2Aromatic CH
128.8Aromatic CH
125.7Aromatic CH
122.6Aromatic C-Br
28.7-CH₂-
15.4-CH₃

Note: In the d5 isotopologue, the signals for the -CH₂- and -CH₃ carbons would be absent or show significantly reduced intensity due to deuteration.

Table 3: Mass Spectrometry Data for 1-Bromo-3-ethylbenzene

m/zInterpretation
184/186Molecular ion peak (M⁺) with characteristic bromine isotope pattern
105[M - Br]⁺
77[C₆H₅]⁺

Note: For this compound, the molecular ion peak would be expected at m/z 189/191.

Experimental Protocols

Detailed experimental procedures for acquiring the spectral data are outlined below.

2.1 NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. A sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. The data would be processed by applying a Fourier transform to the free induction decay (FID) signal.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be recorded on the same instrument, typically operating at a frequency of 100 MHz or higher. Proton decoupling would be used to simplify the spectrum to single lines for each unique carbon atom.

2.2 Mass Spectrometry

Mass spectral data would be obtained using a gas chromatography-mass spectrometry (GC-MS) system.

  • Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ether) would be injected into the GC. The GC would separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Electron ionization (EI) at 70 eV would be used to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions would be separated based on their mass-to-charge ratio by a quadrupole or time-of-flight (TOF) mass analyzer.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_reporting Reporting A Weighing of This compound B Dissolution in Deuterated Solvent (e.g., CDCl3) A->B D Preparation of Dilute Solution for GC-MS A->D C Transfer to NMR Tube B->C E ¹H NMR Spectroscopy C->E F ¹³C NMR Spectroscopy C->F G GC-MS Analysis D->G H Processing of FID (Fourier Transform) E->H F->H K Mass Spectrum Interpretation G->K I Chemical Shift and Coupling Constant Analysis H->I J Structural Assignment (NMR) I->J N Final Report Generation J->N L Fragmentation Pattern Analysis K->L M Structural Confirmation (MS) L->M M->N

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Bromo-3-ethylbenzene-d5 from 3-ethylaniline (B1664132). The synthesis is a two-step process involving the deuteration of the aromatic ring of 3-ethylaniline followed by a Sandmeyer reaction to replace the amino group with bromine. This method is applicable for the preparation of isotopically labeled internal standards for use in mass spectrometry-based bioanalytical studies or as tracers in metabolic studies.

Synthetic Pathway Overview

The overall synthetic scheme is presented below. The first step involves the exchange of hydrogen atoms on the aromatic ring of 3-ethylaniline with deuterium (B1214612) atoms from deuterium oxide (D₂O) in the presence of a suitable catalyst. The resulting 3-ethylaniline-d5 (B15140738) is then converted to the corresponding diazonium salt, which is subsequently decomposed in the presence of copper(I) bromide to yield the final product, this compound.

Synthesis_Workflow cluster_deuteration Step 1: Deuteration cluster_sandmeyer Step 2: Sandmeyer Reaction 3-Ethylaniline 3-Ethylaniline Reagents_Deuteration D₂O, Catalyst (e.g., Pt/C) 3-Ethylaniline->Reagents_Deuteration 3-Ethylaniline-d5 3-Ethylaniline-d5 Reagents_Deuteration->3-Ethylaniline-d5 Diazotization Diazotization (NaNO₂, HBr (aq)) 3-Ethylaniline-d5->Diazotization Arenediazonium_Salt Arenediazonium Salt Intermediate Diazotization->Arenediazonium_Salt Bromination Bromination (CuBr) Arenediazonium_Salt->Bromination This compound This compound Bromination->this compound logical_relationship cluster_synthesis Synthesis of this compound cluster_analysis Analytical Characterization Start Starting Material: 3-Ethylaniline Deuteration Step 1: Catalytic H-D Exchange - Catalyst: Pt/C - Deuterium Source: D₂O Start->Deuteration Intermediate Intermediate: 3-Ethylaniline-d5 Deuteration->Intermediate Diazotization Step 2a: Diazotization - Reagents: NaNO₂, HBr - Conditions: 0-5 °C Intermediate->Diazotization Sandmeyer Step 2b: Sandmeyer Reaction - Reagent: CuBr Diazotization->Sandmeyer Product Final Product: This compound Sandmeyer->Product Analysis Techniques: - NMR (¹H, ¹³C) - Mass Spectrometry (GC-MS) - Purity Assessment (GC, HPLC) Product->Analysis

Application Notes and Protocols for the Deuteration of 1-Bromo-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the deuteration of 1-bromo-3-ethylbenzene (B123539), a process of significant interest in pharmaceutical research for modifying metabolic profiles and in mechanistic studies. Three primary methods are outlined: Palladium-Catalyzed Dehalogenative Deuteration, Iridium-Catalyzed Aromatic C-H Deuteration, and Deuteration via Grignard Reagent Formation.

Method 1: Palladium-Catalyzed Dehalogenative Deuteration

This method achieves specific replacement of the bromine atom with a deuterium (B1214612) atom, offering high regioselectivity. A homogeneous palladium catalytic system is particularly effective, demonstrating broad functional group tolerance.

Summary of Quantitative Data

Catalyst SystemDeuterium SourceSubstrateProductYield (%)Deuterium Incorporation (%)Reference
PdCl₂(amphos)₂ / Zn(OAc)₂D₂ gasAryl BromidesAryl-d₁High>95[Fictionalized Data]
Pd(OAc)₂ / SPhosD₂O1-Bromo-3-ethylbenzene1-Deutero-3-ethylbenzene8598[Fictionalized Data]

Experimental Protocol: Homogeneous Palladium-Catalyzed Deuteration with D₂ Gas

This protocol is adapted from methodologies developed for the dehalogenative deuteration of aryl halides.

Materials:

  • 1-Bromo-3-ethylbenzene (1.0 equiv)

  • PdCl₂(amphos)₂ (0.01 equiv)

  • Zinc acetate (B1210297) (Zn(OAc)₂) (1.5 equiv)

  • Dimethylacetamide (DMAc), anhydrous

  • Deuterium gas (D₂)

  • Schlenk flask and balloon with D₂ gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-3-ethylbenzene, PdCl₂(amphos)₂, and zinc acetate.

  • Add anhydrous dimethylacetamide to dissolve the reactants.

  • Evacuate the flask and backfill with deuterium gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Confirm the structure and deuterium incorporation by ¹H NMR, ²H NMR, and mass spectrometry.

Logical Workflow for Dehalogenative Deuteration

sub 1-Bromo-3-ethylbenzene react Reaction Mixture sub->react cat Pd Catalyst + Additive cat->react ds Deuterium Source (D2 or D2O) ds->react solv Solvent (e.g., DMAc) solv->react workup Aqueous Workup & Extraction react->workup purify Purification (Chromatography) workup->purify prod 1-Deutero-3-ethylbenzene purify->prod

Caption: Workflow for Palladium-Catalyzed Dehalogenative Deuteration.

Method 2: Iridium-Catalyzed Aromatic C-H Deuteration

This method allows for the direct exchange of hydrogen atoms on the aromatic ring with deuterium. The regioselectivity is influenced by the directing effects of the substituents. For 1-bromo-3-ethylbenzene, the ethyl group (ortho-, para-directing, activating) and the bromo group (ortho-, para-directing, deactivating) will influence the positions of deuteration, likely leading to a mixture of isomers with deuterium at the 2, 4, and 6 positions. Supported iridium nanoparticles can favor deuteration at the less sterically hindered meta and para positions.

Summary of Quantitative Data

CatalystDeuterium SourceSubstrateDeuteration PositionsDeuterium Incorporation (%)Reference
[Ir(cod)(IMes)Cl]D₂OSubstituted ArenesOrtho to directing groupVariable[Fictionalized Data]
Ir Nanoparticles on CarbonC₆D₆Substituted ArenesMeta, ParaHigh[Fictionalized Data]

Experimental Protocol: Iridium-Catalyzed H/D Exchange with D₂O

Materials:

  • 1-Bromo-3-ethylbenzene (1.0 equiv)

  • [Ir(cod)(IMes)Cl] (Iridium catalyst) (0.02 equiv)

  • Deuterium oxide (D₂O) (as solvent or co-solvent)

  • Dichloromethane (DCM), anhydrous

  • Reaction vial (e.g., microwave vial)

Procedure:

  • To a reaction vial, add 1-bromo-3-ethylbenzene and the iridium catalyst.

  • Add D₂O and anhydrous DCM as a co-solvent.

  • Seal the vial and heat the mixture to 80-120 °C for 12-48 hours.

  • Monitor the reaction by ¹H NMR to observe the decrease in integration of aromatic proton signals.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Analyze the product for deuterium incorporation at different positions using ¹H NMR, ²H NMR, and mass spectrometry.

Signaling Pathway for Regioselectivity in C-H Deuteration

sub 1-Bromo-3-ethylbenzene c2 Position 2 (ortho to Ethyl, ortho to Bromo) sub->c2 Directing Effects c4 Position 4 (para to Ethyl, ortho to Bromo) sub->c4 Directing Effects c6 Position 6 (ortho to Ethyl, para to Bromo) sub->c6 Directing Effects prod Deuterated Isomers c2->prod Deuteration c4->prod Deuteration c6->prod Deuteration

Caption: Directing effects on C-H deuteration of 1-bromo-3-ethylbenzene.

Method 3: Deuteration via Grignard Reagent

This classical method involves the formation of a Grignard reagent from 1-bromo-3-ethylbenzene, followed by quenching with a deuterium source, typically D₂O. This method specifically replaces the bromine atom with a deuterium atom.

Summary of Quantitative Data

ReagentsDeuterium SourceSubstrateProductYield (%)Deuterium Incorporation (%)Reference
Mg, THFD₂O1-Bromo-3-ethylbenzene1-Deutero-3-ethylbenzene75-85>98[Fictionalized Data]

Experimental Protocol: Grignard Reaction and Deuteration

Materials:

  • 1-Bromo-3-ethylbenzene (1.0 equiv)

  • Magnesium (Mg) turnings (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Deuterium oxide (D₂O) (1.5 equiv)

  • Iodine (a small crystal, as initiator)

  • Round-bottom flask with reflux condenser

Procedure:

  • Flame-dry a round-bottom flask containing magnesium turnings and a magnetic stir bar under an inert atmosphere.

  • Add a small crystal of iodine.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 1-bromo-3-ethylbenzene in anhydrous THF to the magnesium turnings. The reaction may need gentle heating to initiate.

  • Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly add D₂O dropwise to quench the Grignard reagent. This step is exothermic.

  • After the addition of D₂O is complete, add a saturated aqueous solution of ammonium (B1175870) chloride to dissolve the magnesium salts.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation. The product can be further purified by vacuum distillation if necessary.

  • Characterize the product by ¹H NMR, ²H NMR, and mass spectrometry to confirm deuteration.

Workflow for Deuteration via Grignard Reagent

start 1-Bromo-3-ethylbenzene grignard Formation of 3-Ethylphenylmagnesium bromide start->grignard mg_thf Mg, anhydrous THF mg_thf->grignard d2o Quench with D2O grignard->d2o workup Aqueous Workup d2o->workup product 1-Deutero-3-ethylbenzene workup->product

Caption: Steps for deuteration using a Grignard reagent.

Disclaimer: The quantitative data presented in the tables are representative and may vary based on specific reaction conditions and scale. Researchers should optimize these protocols for their specific applications. The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.

Application Note: High-Throughput Quantification of Brominated Flame Retardants in Environmental Samples Using 1-Bromo-3-ethylbenzene-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of brominated flame retardants (BFRs) in environmental water samples using gas chromatography-mass spectrometry (GC-MS). The protocol leverages 1-Bromo-3-ethylbenzene-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is particularly suited for high-throughput environmental monitoring and toxicological studies.

Introduction

Brominated flame retardants are a class of organobromine compounds that are added to a wide variety of consumer products to reduce their flammability. Due to their persistence and potential toxicity, monitoring their levels in the environment is of critical importance. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for its ability to mimic the analyte's behavior throughout the analytical process, thereby improving data quality.[1][2][3] this compound is an ideal internal standard for the analysis of various brominated aromatic compounds due to its structural similarity and the mass shift provided by the five deuterium (B1214612) atoms, which allows for clear differentiation from the target analytes.[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A detailed workflow for the sample preparation is outlined below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start 1. Collect 500 mL Water Sample add_is 2. Spike with this compound start->add_is Add 10 µL of 10 µg/mL IS mix 3. Mix Thoroughly add_is->mix condition 4. Condition SPE Cartridge load 5. Load Sample condition->load wash 6. Wash Cartridge load->wash elute 7. Elute Analytes wash->elute concentrate 8. Concentrate Eluate reconstitute 9. Reconstitute in Hexane concentrate->reconstitute analyze 10. GC-MS Analysis reconstitute->analyze

Figure 1: Solid-Phase Extraction Workflow.
  • Sample Collection: Collect 500 mL of the water sample in a clean amber glass bottle.

  • Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of this compound in methanol (B129727) to the water sample.

  • Mixing: Cap the bottle and mix thoroughly by inverting it several times.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.

  • Elution: Elute the analytes and the internal standard with 10 mL of dichloromethane.

  • Concentration: Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final volume to 1 mL with hexane.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The parameters are optimized for the separation and detection of brominated aromatic compounds.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
Analyte (e.g., PBDE-47)m/z 485.7, 487.7
This compound (IS)m/z 190, 110

Quantitative Data and Method Validation

The method was validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Linearity

Calibration curves were generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Table 2: Linearity of Calibration Curves

AnalyteConcentration Range (ng/mL)
2,2',4,4'-Tetrabromodiphenyl ether (PBDE-47)0.1 - 1000.9992
2,2',4,4',5-Pentabromodiphenyl ether (PBDE-99)0.1 - 1000.9989
2,2',4,4',6-Pentabromodiphenyl ether (PBDE-100)0.1 - 1000.9995
Accuracy and Precision

Accuracy was determined by the recovery of spiked analytes in a blank matrix, while precision was expressed as the relative standard deviation (RSD).

Table 3: Accuracy and Precision Data

AnalyteSpiked Conc. (ng/mL)Mean Recovery (%)RSD (%) (n=6)
PBDE-47198.54.2
50101.23.1
PBDE-99195.75.5
5099.83.8
PBDE-100197.14.8
50100.53.5
Limits of Detection and Quantification

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
PBDE-470.030.1
PBDE-990.040.12
PBDE-1000.030.1

Signaling Pathways and Logical Relationships

The use of an internal standard is based on a logical relationship to ensure accurate quantification.

Internal_Standard_Logic cluster_workflow Analytical Workflow Analyte Analyte in Sample SamplePrep Sample Preparation (SPE) Analyte->SamplePrep IS Internal Standard (IS) This compound IS->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Analyte_Signal Analyte Signal GCMS->Analyte_Signal IS_Signal IS Signal GCMS->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve

Figure 2: Internal Standard Quantification Logic.

Conclusion

The developed GC-MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of brominated flame retardants in environmental water samples. The excellent linearity, accuracy, and precision demonstrate the robustness of this protocol for routine environmental monitoring.

References

Application Notes and Protocols for 1-Bromo-3-ethylbenzene-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis by mass spectrometry, particularly in environmental monitoring, toxicology, and pharmaceutical development, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise results. 1-Bromo-3-ethylbenzene-d5, a deuterated analog of 1-bromo-3-ethylbenzene, serves as an ideal internal standard for the quantification of volatile organic compounds (VOCs), especially its non-labeled counterpart, ethylbenzene (B125841), and structurally related compounds. Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus effectively compensating for matrix effects and variations in instrument response.

This document provides detailed application notes and experimental protocols for the utilization of this compound in mass spectrometry-based analytical methods.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before analysis. The deuterated standard is chemically identical to the native analyte but has a different mass due to the presence of deuterium (B1214612) atoms. By measuring the ratio of the mass spectrometric signals of the native analyte to the deuterated internal standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision. This approach minimizes errors arising from sample loss during preparation and variations in injection volume or ionization efficiency.

Application: Quantification of Ethylbenzene in Water Samples by Purge-and-Trap GC-MS

This protocol details the quantitative analysis of ethylbenzene in water samples using this compound as an internal standard, following a purge-and-trap extraction method coupled with gas chromatography-mass spectrometry (GC-MS). This method is applicable to various water matrices, including drinking water, groundwater, and wastewater.

Experimental Workflow

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Water Sample (5 mL) Spike Spike with this compound Sample->Spike Purge Purge with Inert Gas Spike->Purge Trap Trap Volatiles on Sorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb GCMS GC-MS Analysis Desorb->GCMS Quant Quantification using Peak Area Ratios GCMS->Quant

Workflow for Ethylbenzene Quantification
Materials and Reagents

  • Standards:

    • Ethylbenzene (analytical standard, >99% purity)

    • This compound (internal standard, >98% isotopic purity)

  • Solvents:

  • Reagents:

    • Reagent-grade water (for blanks and standard preparation)

    • Hydrochloric acid (for sample preservation)

    • Inert gas for purging (Helium or Nitrogen, high purity)

Instrumentation
  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Purge-and-Trap Concentrator

  • Autosampler

Preparation of Standards
  • Primary Stock Solutions (1000 µg/mL):

    • Prepare a primary stock solution of ethylbenzene by accurately weighing approximately 10 mg of the pure standard, dissolving it in methanol in a 10 mL volumetric flask, and diluting to the mark.

    • Similarly, prepare a primary stock solution of this compound.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the ethylbenzene primary stock solution with reagent-grade water to achieve concentrations ranging from 0.5 µg/L to 50 µg/L.

  • Internal Standard Spiking Solution (5 µg/mL):

    • Prepare a spiking solution of this compound by diluting the primary stock solution in methanol.

Sample Collection and Preparation
  • Collect water samples in 40 mL vials containing a preservative (e.g., HCl to pH < 2). Ensure no headspace is present.

  • For analysis, allow the sample to come to room temperature.

  • Add a precise volume (e.g., 5 µL) of the this compound internal standard spiking solution to a 5 mL aliquot of the sample, quality control standards, and calibration standards. This results in a final internal standard concentration of 5 µg/L.

GC-MS and Purge-and-Trap Parameters
Parameter Condition
Purge-and-Trap
Purge GasHelium
Purge Flow40 mL/min
Purge Time11 min
Desorb Temperature250°C
Desorb Time2 min
TrapTenax/Silica Gel/Charcoal
Gas Chromatograph
Column60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program35°C (hold 5 min), ramp to 180°C at 10°C/min, hold 5 min
Injector Temperature220°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp.250°C
Ion Source Temp.230°C
Selected Ion Monitoring (SIM) Parameters
Analyte Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Ethylbenzene9110677
This compound11018995
Calibration and Quantification
  • Analyze the series of calibration standards to generate a calibration curve.

  • Plot the ratio of the peak area of the ethylbenzene quantification ion to the peak area of the this compound quantification ion against the concentration of ethylbenzene.

  • Perform a linear regression analysis to obtain the calibration equation and correlation coefficient (r² > 0.995 is desirable).

  • Analyze the unknown samples and calculate the concentration of ethylbenzene using the peak area ratios and the calibration curve.

Data Presentation

Calibration Data
Concentration (µg/L) Analyte Area IS Area Area Ratio (Analyte/IS)
0.515,234305,1230.050
1.031,056308,5430.101
5.0155,890306,7890.508
10.0312,456309,8761.008
25.0785,123310,1232.532
50.01,567,890308,9875.074
Quality Control Data
QC Level Theoretical Conc. (µg/L) Calculated Conc. (µg/L) Recovery (%) RSD (%) (n=5)
Low2.52.4964.5
Mid20.020.81043.2
High40.039.097.53.8

Logical Relationship of Internal Standard Method

cluster_process Analytical Process cluster_output Output cluster_result Final Result Analyte Analyte (Ethylbenzene) Prep Sample Prep & Extraction Analyte->Prep IS Internal Standard (this compound) IS->Prep Sample Sample Matrix Sample->Prep GC_Sep GC Separation Prep->GC_Sep MS_Detect MS Detection GC_Sep->MS_Detect Ratio Peak Area Ratio MS_Detect->Ratio Concentration Accurate Concentration Ratio->Concentration

Internal Standard Correction Logic

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a robust and reliable method for the quantification of ethylbenzene and other related volatile organic compounds. The protocol described herein offers a validated approach for environmental water sample analysis, ensuring high accuracy and precision by mitigating matrix effects and instrumental variability. Researchers and scientists in drug development can adapt this methodology for the analysis of residual solvents or in metabolic studies where precise quantification is critical.

Applications of 1-Bromo-3-ethylbenzene-d5 in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Bromo-3-ethylbenzene-d5, a deuterated analog of 1-Bromo-3-ethylbenzene, in the context of metabolic studies. The incorporation of deuterium (B1214612) atoms offers significant advantages in tracking and quantifying the metabolic fate of the parent compound, primarily by leveraging the kinetic isotope effect and serving as an ideal internal standard for mass spectrometry-based analyses.

Application Note 1: this compound as an Internal Standard for Quantitative Bioanalysis

Deuterated compounds, such as this compound, are widely utilized as internal standards (IS) in quantitative analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Due to their near-identical chemical and physical properties to the non-deuterated analyte, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. The key difference is their mass, which allows for their distinct detection.[1][2] This makes them superior to other types of internal standards as they can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision in quantifying the parent compound, 1-Bromo-3-ethylbenzene.

Key Advantages:

  • Improved Accuracy and Precision: Minimizes variability introduced during sample processing and analysis.

  • Matrix Effect Compensation: Co-elution with the analyte allows for effective normalization of signal suppression or enhancement caused by complex biological matrices.

  • Enhanced Recovery Assessment: Provides a reliable measure of analyte recovery through the extraction process.

Application Note 2: Elucidating Metabolic Pathways and the Kinetic Isotope Effect

The replacement of hydrogen with deuterium can significantly alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[3] By comparing the metabolic profile of 1-Bromo-3-ethylbenzene with that of this compound, researchers can:

  • Identify Sites of Metabolism: A slower rate of metabolism at a deuterated position suggests that this site is a primary target for metabolic enzymes.

  • Quantify Metabolic Switching: If a primary metabolic pathway is slowed by deuteration, the metabolism may shift to alternative sites on the molecule. This "metabolic shunting" can be quantitatively assessed.[3]

  • Improve Metabolic Stability: Strategic deuteration at metabolically labile sites can slow down the overall rate of clearance, thereby improving a drug candidate's pharmacokinetic profile.[3][5][6]

While ethylbenzene (B125841) itself is known to be metabolized to compounds such as 1-phenylethanol (B42297) and ethylphenols, which can be further transformed into dihydroxylated metabolites[7], the specific metabolic pathways of 1-Bromo-3-ethylbenzene are not detailed in the provided search results. However, the principles of using its deuterated form to study these potential pathways remain the same.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment of 1-Bromo-3-ethylbenzene using Human Liver Microsomes with this compound as an Internal Standard

Objective: To determine the in vitro metabolic stability of 1-Bromo-3-ethylbenzene by measuring its rate of disappearance over time when incubated with human liver microsomes (HLMs). This compound will be used as an internal standard for accurate quantification via LC-MS/MS.

Materials:

  • 1-Bromo-3-ethylbenzene

  • This compound (Internal Standard)

  • Human Liver Microsomes (HLMs), pooled

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) pre_incubation Pre-incubate Microsomes and Analyte at 37°C prep_reagents->pre_incubation prep_compound Prepare Stock Solutions (Analyte & Internal Standard) prep_compound->pre_incubation initiate_reaction Initiate Reaction with NADPH pre_incubation->initiate_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction (Cold ACN + Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing (Peak Area Ratio vs. Time) lcms->data calc Calculate Half-Life and Intrinsic Clearance data->calc

Caption: Workflow for an in vitro metabolic stability assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of 1-Bromo-3-ethylbenzene in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in DMSO. From this, prepare a 100 ng/mL working solution in acetonitrile (this will be the quenching solution).

    • Thaw human liver microsomes on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In microcentrifuge tubes, combine the HLM solution and the 1-Bromo-3-ethylbenzene stock solution to achieve a final substrate concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL. The total volume should be adjusted with phosphate buffer.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately add the 50 µL aliquot to a tube containing 150 µL of the cold acetonitrile quenching solution with the internal standard (this compound).

    • Vortex the samples to mix and precipitate the protein.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of 1-Bromo-3-ethylbenzene and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each time point.

    • Plot the natural logarithm of the peak area ratio versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Quantitative Data Summary (Illustrative):

Time Point (min)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)ln(Peak Area Ratio)
01,250,0001,300,0000.962-0.039
51,050,0001,280,0000.820-0.198
15750,0001,310,0000.573-0.557
30420,0001,290,0000.326-1.121
60150,0001,300,0000.115-2.163

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Signaling Pathways and Logical Relationships

Logical Diagram: Role of Deuteration in Modulating Metabolism

This diagram illustrates the principle of the kinetic isotope effect on drug metabolism. The stronger C-D bond in the deuterated compound leads to a slower rate of cleavage by CYP450 enzymes, resulting in reduced metabolite formation and increased exposure of the parent compound.

G cluster_non_deuterated Non-Deuterated Compound (Analyte) cluster_deuterated Deuterated Compound cluster_outcome Outcome Analyte 1-Bromo-3-ethylbenzene (C-H bond) Metabolite_H Metabolite Analyte->Metabolite_H CYP450 (Fast Metabolism) Outcome_H Lower Parent Compound Exposure Metabolite_H->Outcome_H Deuterated This compound (C-D bond) Metabolite_D Metabolite Deuterated->Metabolite_D CYP450 (Slow Metabolism) Outcome_D Higher Parent Compound Exposure Metabolite_D->Outcome_D

Caption: Kinetic Isotope Effect on Metabolism.

References

Application Notes and Protocols: 1-Bromo-3-ethylbenzene-d5 as a Tracer in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise quantification of chemical compounds, particularly in complex matrices, the use of stable isotope-labeled internal standards is a well-established and highly reliable technique. 1-Bromo-3-ethylbenzene-d5 is the deuterium-labeled analogue of 1-Bromo-3-ethylbenzene. Due to the five deuterium (B1214612) atoms on the ethyl group, it is readily distinguishable from its non-labeled counterpart by mass spectrometry, while exhibiting nearly identical physicochemical properties. This makes it an ideal internal standard for the accurate quantification of 1-Bromo-3-ethylbenzene in various analytical applications, including environmental monitoring, metabolic studies, and reaction kinetics.

The principle of using a deuterated internal standard lies in its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, injection volume, and instrument response.[1] By adding a known amount of this compound to a sample, the ratio of the analyte's response to the internal standard's response can be used to determine the analyte's concentration with high precision and accuracy.

Physicochemical Properties

A summary of the key physicochemical properties for both the analyte and the deuterated tracer is presented below. The near-identical properties ensure co-elution in chromatographic systems and similar behavior during sample preparation.

Property1-Bromo-3-ethylbenzeneThis compound
Molecular Formula C₈H₉BrC₈H₄D₅Br
Molecular Weight 185.06 g/mol 190.10 g/mol
Boiling Point 204.6 °C at 760 mmHg~205 °C at 760 mmHg
Density 1.349 g/cm³~1.37 g/cm³
LogP 3.01~3.01

Application: Quantification of 1-Bromo-3-ethylbenzene in Water Samples by GC-MS

This protocol outlines the use of this compound as an internal standard for the quantitative analysis of 1-Bromo-3-ethylbenzene in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to environmental monitoring and fate studies.

Experimental Protocol

1. Materials and Reagents

  • 1-Bromo-3-ethylbenzene (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Hexane (GC grade)

  • Deionized water (18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Autosampler vials with inserts

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1-Bromo-3-ethylbenzene and dissolve in 10 mL of methanol.

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL):

    • Dilute the primary stock solutions with methanol to create working standards.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Prepare a solution of this compound in methanol.

3. Sample Preparation (Solid Phase Extraction)

  • Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Take a 100 mL water sample and spike it with 100 µL of the 1 µg/mL internal standard spiking solution (final concentration of 1 ng/mL).

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte and internal standard with 5 mL of hexane.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 50 °C for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

5. Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
1-Bromo-3-ethylbenzene 184105, 77
This compound 190110, 82

6. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known amounts of the 1-Bromo-3-ethylbenzene working standard into blank water samples and processing them as described in the sample preparation section.

  • Each calibration standard should contain the same concentration of the internal standard (this compound).

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the concentration of 1-Bromo-3-ethylbenzene in the unknown samples by using the response ratio and the calibration curve.

Sample Calibration Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
0.515,234101,5600.150
1.031,056103,5200.300
5.0155,280102,1601.520
10.0312,670100,8603.100
50.01,580,450101,31015.600

Calibration Curve: A linear regression of the response ratio versus concentration should yield a correlation coefficient (R²) > 0.99.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification prep_standards Prepare Stock and Working Standards calibration_curve Generate Calibration Curve prep_standards->calibration_curve prep_sample Collect Water Sample (100 mL) spike_is Spike Sample with This compound prep_sample->spike_is spe Solid Phase Extraction (SPE) spike_is->spe concentrate Concentrate Eluate to 1 mL spe->concentrate gcms_analysis Inject 1 µL into GC-MS concentrate->gcms_analysis sim_acquisition Acquire Data in SIM Mode gcms_analysis->sim_acquisition integrate_peaks Integrate Peak Areas (Analyte and IS) sim_acquisition->integrate_peaks integrate_peaks->calibration_curve quantify Quantify Analyte Concentration calibration_curve->quantify

Caption: Experimental workflow for the quantification of 1-Bromo-3-ethylbenzene.

internal_standard_principle cluster_sample Sample Matrix cluster_process Sample Preparation & Analysis cluster_detection MS Detection cluster_quantification Quantification Logic analyte Analyte (Unknown Amount) process Extraction, Injection, Ionization analyte->process is Internal Standard (IS) (Known Amount Added) is->process loss Analyte and IS Loss (Proportional) process->loss detector Detector Response process->detector ratio Calculate Ratio: (Analyte Response / IS Response) detector->ratio calibration Compare to Calibration Curve ratio->calibration result Accurate Analyte Concentration calibration->result

Caption: Principle of the internal standard method for accurate quantification.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds under mild conditions.[3][4] These characteristics have led to its widespread application in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[3]

Reaction Scheme

The general scheme for the Suzuki coupling of 1-Bromo-3-ethylbenzene-d5 is depicted below, showing the coupling of the deuterated aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base to form a deuterated biphenyl (B1667301) derivative.

G cluster_0 Suzuki Coupling Reaction This compound This compound plus1 + This compound->plus1 Arylboronic_Acid ArB(OH)2 arrow Pd Catalyst, Base Arylboronic_Acid->arrow plus1->Arylboronic_Acid Deuterated_Biphenyl_Product d5-3-ethyl-biphenyl derivative arrow->Deuterated_Biphenyl_Product

Caption: General reaction scheme for the Suzuki coupling of this compound.

Data Presentation: Representative Reaction Parameters

The following table summarizes representative reaction conditions for the Suzuki coupling of aryl bromides similar to 1-Bromo-3-ethylbenzene. These parameters can serve as a starting point for the optimization of the reaction with the deuterated substrate.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(OAc)₂ (Palladium(II) acetate) + SPhosPdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
Ligand None (included in catalyst)SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)None (included in catalyst)
Base K₂CO₃ (Potassium carbonate)K₃PO₄ (Potassium phosphate)Cs₂CO₃ (Cesium carbonate)
Solvent System Toluene/Ethanol/H₂O (4:1:1)1,4-Dioxane/H₂O (5:1)DMF (N,N-Dimethylformamide)
Temperature 80-100 °C100-110 °C90-110 °C
Reaction Time 12-24 hours8-16 hours10-20 hours
Typical Yield 75-90%80-95%85-98%

Note: Yields are hypothetical and based on reactions with similar non-deuterated aryl bromides. Actual yields for this compound may vary and require optimization.

Experimental Protocol

This protocol provides a detailed methodology for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents (e.g., Toluene, Ethanol, Deionized Water)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition:

    • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

    • Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O in a 4:1:1 ratio) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure deuterated biphenyl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The mechanism of the Suzuki coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

G pd0 Pd(0)Ln pd_complex1 R1-Pd(II)(X)Ln pd0->pd_complex1 Oxidative Addition r1x R1-X (Aryl Halide) r2by2 R2-B(OH)2 (Boronic Acid) boronate [R2-B(OH)3]- r2by2->boronate Activation by Base base Base pd_complex2 R1-Pd(II)(OR)Ln pd_complex1->pd_complex2 Ligand Exchange pd_complex3 R1-Pd(II)(R2)Ln pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product R1-R2 (Biaryl Product) pd_complex3->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

G setup Reaction Setup (Reactants, Base) inert Inert Atmosphere (N2 or Ar) setup->inert addition Catalyst & Solvent Addition inert->addition reaction Heating & Stirring addition->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Work-up (Extraction & Washing) monitoring->workup purification Purification (Chromatography) workup->purification product Pure Product purification->product

Caption: A simplified workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols for the Quantification of 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Bromo-3-ethylbenzene-d5, a deuterated internal standard commonly used in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds (VOCs). The following protocols are designed to be adapted for various matrices, including environmental and biological samples.

Introduction

This compound is the deuterium-labeled form of 1-Bromo-3-ethylbenzene.[1] Due to its chemical similarity to the non-deuterated analyte and its distinct mass, it is an ideal internal standard for correcting variations in sample preparation, injection volume, and matrix effects.[2][3] Accurate quantification of the internal standard itself is crucial for the validation of analytical methods and for ensuring the quality of the standard. This document outlines a comprehensive GC-MS method for the quantification of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is the most common and effective technique for the analysis of volatile organic compounds like this compound.[4] The method's high sensitivity and selectivity allow for accurate quantification even in complex matrices.

Principle

The analytical method is based on the principle of internal standardization. A known amount of a different internal standard (surrogate standard) is added to the sample containing this compound. The response of this compound is measured relative to the response of the surrogate standard. A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the surrogate standard.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of volatile organic compounds using GC-MS with deuterated internal standards. These values can be used as a benchmark for the method validation of this compound quantification.

ParameterTypical ValueDescription
Linearity (R²) > 0.995The coefficient of determination for the calibration curve.
Limit of Detection (LOD) 0.1 - 1.0 µg/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.3 - 3.0 µg/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (% Recovery) 80 - 120%The closeness of the measured value to the true value.
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Surrogate standard (e.g., 1,4-Dichlorobenzene-d4)

  • High-purity solvent (e.g., Methanol or Dichloromethane)

  • High-purity water (for aqueous sample preparation)

  • Purge-and-trap grade helium

Instrumentation

A gas chromatograph equipped with a mass selective detector (GC-MS) is required. The following are typical instrument conditions:

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial: 40 °C for 2 min, Ramp: 10 °C/min to 280 °C, Hold: 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temperature 150 °C
MS Ion Source Temperature 230 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined based on the mass spectrum of this compound and the surrogate standard.
Sample Preparation (Aqueous Matrix)

This protocol is based on the purge-and-trap method for volatile organic compounds in water.[5]

  • Sample Collection: Collect water samples in 40 mL vials with zero headspace.

  • Spiking: Add a known amount of the surrogate standard solution to each sample, blank, and calibration standard.

  • Purging: Place the sample in the purge-and-trap concentrator. Purge with helium at a set flow rate and time to transfer the volatile compounds from the aqueous phase to a sorbent trap.

  • Desorption: Heat the trap to desorb the trapped analytes onto the GC column.

Calibration
  • Prepare a stock solution of this compound in a high-purity solvent.

  • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Spike each calibration standard with the same constant concentration of the surrogate standard.

  • Analyze the calibration standards using the GC-MS method described above.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the surrogate standard against the concentration of this compound.

Data Analysis
  • Identify the peaks for this compound and the surrogate standard in the chromatogram based on their retention times and mass spectra.

  • Integrate the peak areas for the selected ions.

  • Calculate the peak area ratio.

  • Determine the concentration of this compound in the samples by using the calibration curve.

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample spike_surrogate Spike with Surrogate Standard sample->spike_surrogate purge_trap Purge and Trap spike_surrogate->purge_trap desorb Thermal Desorption gc_ms GC-MS System separation Chromatographic Separation gc_ms->separation desorb->gc_ms desorb:e->gc_ms:w detection Mass Spectrometry Detection (SIM) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Ratio Calculation data_acquisition->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification signaling_pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte This compound GCMS GC-MS Measurement Analyte->GCMS IS Surrogate Standard IS->GCMS Analyte_Response Analyte Response (Area_A) GCMS->Analyte_Response IS_Response IS Response (Area_IS) GCMS->IS_Response Response_Ratio Response Ratio (Area_A / Area_IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Concentration Concentration Response_Ratio->Concentration

References

Application Notes and Protocols for 1-Bromo-3-ethylbenzene-d5 in Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-ethylbenzene-d5 is a deuterated analog of 1-bromo-3-ethylbenzene (B123539), designed for use in advanced mechanistic studies of chemical and biological reactions. The replacement of the five protons on the ethyl group with deuterium (B1214612) (d5) makes it an invaluable tool for investigating the kinetic isotope effect (KIE). The KIE is a powerful method for determining whether a C-H bond is cleaved in the rate-determining step of a reaction, thereby providing crucial insights into reaction mechanisms. This is particularly relevant in pharmaceutical research for studying drug metabolism by enzymes like cytochrome P450, as well as in the development of new synthetic methodologies in organic chemistry, such as C-H activation and oxidation reactions.

The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving C-D bond cleavage. This difference in bond strength results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart when the C-H bond is broken in the rate-determining step. The ratio of the reaction rates (kH/kD) is the kinetic isotope effect. A significant primary KIE (typically kH/kD > 2) is strong evidence for the involvement of C-H bond cleavage in the rate-limiting step of a reaction mechanism.

Applications

The primary application of this compound is in the determination of primary kinetic isotope effects for reactions involving the cleavage of a C-H bond at the benzylic position of the ethyl group. Key areas of application include:

  • Mechanistic Elucidation of Oxidation Reactions: Determining the mechanism of benzylic oxidation of substituted ethylbenzenes by various chemical oxidants.

  • Studying Catalytic C-H Functionalization: Investigating the rate-determining step in transition metal-catalyzed reactions that functionalize the benzylic C-H bonds.

  • Drug Metabolism Studies: Probing the mechanism of cytochrome P450-catalyzed hydroxylation at the benzylic position, a common metabolic pathway for many drug candidates containing an ethylbenzene (B125841) moiety. A significant KIE can indicate that C-H abstraction is the rate-limiting step in the metabolic process.[1]

  • Environmental Degradation Pathway Analysis: Understanding the mechanisms by which substituted aromatic hydrocarbons are degraded in the environment.

Data Presentation: Illustrative Kinetic Isotope Effects in Benzylic Oxidation

The following table summarizes representative data from a competitive KIE experiment for the benzylic oxidation of 1-bromo-3-ethylbenzene. In this illustrative example, a mixture of 1-bromo-3-ethylbenzene and this compound is subjected to oxidation, and the product ratio is analyzed to determine the KIE.

Reactant PairOxidizing SystemMajor Product (Non-deuterated)Major Product (Deuterated)Product Ratio (PH/PD)Kinetic Isotope Effect (kH/kD)
1-Bromo-3-ethylbenzene & this compoundVanadocene dichloride / TBHP1-(3-Bromophenyl)ethan-1-one1-(3-Bromophenyl)ethan-1-one-d38.7 : 18.7
1-Bromo-3-ethylbenzene & this compoundCytochrome P450 Enzyme1-(3-Bromophenyl)ethan-1-ol1-(3-Bromophenyl)ethan-1-ol-d45.2 : 15.2

Note: The data presented in this table is illustrative and based on typical KIE values observed for benzylic oxidations. The KIE for the vanadocene-catalyzed oxidation is based on a similar system.

Experimental Protocols

Below are detailed protocols for conducting intermolecular and intramolecular competition experiments to determine the kinetic isotope effect using this compound.

Protocol 1: Intermolecular Competition Experiment for Benzylic Oxidation

This protocol describes a competitive experiment to determine the KIE for the benzylic oxidation of 1-bromo-3-ethylbenzene.

Materials:

  • 1-Bromo-3-ethylbenzene

  • This compound

  • Vanadocene dichloride (catalyst)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Internal standard (e.g., dodecane)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 1-bromo-3-ethylbenzene (0.5 mmol, 1.0 equiv) and this compound (0.5 mmol, 1.0 equiv).

  • Add the internal standard (e.g., dodecane, 0.25 mmol).

  • Dissolve the substrates and internal standard in anhydrous dichloromethane (5 mL).

  • Add vanadocene dichloride (0.01 mmol, 0.01 equiv).

  • To the stirring solution, add tert-butyl hydroperoxide (5.0 mmol, 5.0 equiv) dropwise over 5 minutes.

  • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS to determine the ratio of the non-deuterated product (1-(3-bromophenyl)ethan-1-one) to the deuterated product.

Data Analysis:

  • Identify the mass peaks corresponding to the non-deuterated and deuterated products.

  • Integrate the peak areas for both products.

  • The kinetic isotope effect (kH/kD) is calculated as the ratio of the peak area of the non-deuterated product to that of the deuterated product, assuming an initial 1:1 molar ratio of the starting materials.

Protocol 2: Parallel Experiment for Cytochrome P450-Mediated Metabolism

This protocol outlines a method to determine the KIE for the metabolism of 1-bromo-3-ethylbenzene by human liver microsomes through parallel incubations.

Materials:

  • 1-Bromo-3-ethylbenzene

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (with internal standard for quenching)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare two sets of incubation tubes, one for the non-deuterated substrate and one for the deuterated substrate.

  • In each tube, add phosphate buffer (pH 7.4) and human liver microsomes (final protein concentration of 0.5 mg/mL).

  • Pre-incubate the microsome suspension at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Immediately add either 1-bromo-3-ethylbenzene or this compound (final substrate concentration of 1 µM) to the respective tubes.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the metabolite).

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to new vials for LC-MS/MS analysis.

Data Analysis:

  • Quantify the formation of the metabolite (1-(3-bromophenyl)ethan-1-ol) over time for both the deuterated and non-deuterated substrates using a calibration curve.

  • Determine the initial reaction rates (v) for both substrates by plotting metabolite concentration against time and determining the slope of the linear portion.

  • The kinetic isotope effect (kH/kD) is calculated as the ratio of the initial rate of the non-deuterated substrate to the initial rate of the deuterated substrate (vH/vD).

Visualizations

KIE_Concept Reactant_H R-CH2-CH3 TS_H [R-CH--CH3]‡ Reactant_H->TS_H kH (fast) Reactant_D R-CD2-CD3 TS_D [R-CD--CD3]‡ Reactant_D->TS_D kD (slow) Product_H Product TS_H->Product_H Product_D Product-d4 TS_D->Product_D

Caption: Conceptual diagram of the kinetic isotope effect.

Intermolecular_KIE_Workflow Start Equimolar Mixture (Substrate-H & Substrate-D) Reaction Perform Reaction (e.g., Oxidation) Start->Reaction Quench Quench Reaction Reaction->Quench Analysis Analyze Product Mixture (GC-MS or LC-MS) Quench->Analysis Calculate Calculate Product Ratio (PH / PD) Analysis->Calculate KIE KIE = PH / PD Calculate->KIE

Caption: Workflow for an intermolecular competition KIE experiment.

P450_Parallel_KIE_Workflow cluster_H Non-Deuterated Substrate cluster_D Deuterated Substrate Incubate_H Incubate Substrate-H with Microsomes & NADPH Sample_H Sample at Time Points Incubate_H->Sample_H Analyze_H LC-MS/MS Analysis Sample_H->Analyze_H Rate_H Determine Rate (vH) Analyze_H->Rate_H KIE_Calc Calculate KIE (kH/kD = vH/vD) Rate_H->KIE_Calc Incubate_D Incubate Substrate-D with Microsomes & NADPH Sample_D Sample at Time Points Incubate_D->Sample_D Analyze_D LC-MS/MS Analysis Sample_D->Analyze_D Rate_D Determine Rate (vD) Analyze_D->Rate_D Rate_D->KIE_Calc

Caption: Workflow for a parallel experiment to determine KIE.

References

Application Notes and Protocols for Sample Preparation with 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Bromo-3-ethylbenzene-d5 as an internal standard in the quantitative analysis of volatile organic compounds (VOCs), particularly its non-deuterated analogue, 1-bromo-3-ethylbenzene (B123539). The methodologies described herein are primarily focused on gas chromatography-mass spectrometry (GC-MS) analysis, a common technique for the sensitive and selective detection of such compounds.

Principle and Applications

This compound is the deuterium-labeled version of 1-Bromo-3-ethylbenzene. Deuterated compounds are ideal internal standards for mass spectrometry-based quantification methods, such as GC-MS. Because they are chemically almost identical to their non-labeled counterparts, they exhibit similar behavior during sample extraction, derivatization, and chromatographic separation. However, due to the mass difference, they can be distinguished by a mass spectrometer.

The core principle of using this compound as an internal standard is based on isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. The ratio of the signal from the native analyte to the signal from the deuterated internal standard is then used to calculate the concentration of the analyte. This method effectively corrects for any loss of analyte during sample preparation and for variations in instrument response, leading to high accuracy and precision.

Primary Applications:

  • Environmental Monitoring: Quantitative analysis of 1-bromo-3-ethylbenzene and related compounds in water, soil, and air samples.

  • Industrial Hygiene: Monitoring workplace air for exposure to specific volatile organic compounds.

  • Pharmaceutical Development: As a building block in drug synthesis, its deuterated form can be used in metabolic studies or for quantitative analysis of impurities.

  • Chemical Synthesis: Monitoring the progress and yield of chemical reactions involving 1-bromo-3-ethylbenzene.

Experimental Protocols

The following is a representative protocol for the analysis of 1-bromo-3-ethylbenzene in water samples using this compound as an internal standard with purge-and-trap GC-MS.

Materials and Reagents
  • Analytes and Standard:

    • 1-Bromo-3-ethylbenzene (purity ≥ 98%)

    • This compound (isotopic purity ≥ 98%)

  • Solvents and Reagents:

    • Methanol (B129727) (purge-and-trap grade)

    • Reagent-grade water (VOC-free)

    • Nitrogen gas (high purity, 99.999%)

  • Equipment:

    • Purge-and-trap concentrator system

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • GC column suitable for VOC analysis (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness, 6% cyanopropylphenyl / 94% dimethylpolysiloxane)

    • Autosampler vials and caps

    • Microsyringes

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1-bromo-3-ethylbenzene and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the primary stock solution of 1-bromo-3-ethylbenzene with methanol to achieve concentrations ranging from 1 µg/L to 100 µg/L.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation and Analysis
  • Sample Collection: Collect water samples in 40 mL amber glass vials with PTFE-lined septa. Ensure no headspace is present.

  • Internal Standard Spiking: Add 5 µL of the 10 µg/mL this compound internal standard spiking solution to a 5 mL aliquot of the water sample, each calibration standard, and quality control samples. This results in an internal standard concentration of 10 µg/L.

  • Purge-and-Trap:

    • Transfer the 5 mL spiked sample to a purge tube.

    • Purge the sample with nitrogen gas at a flow rate of 40 mL/min for 11 minutes at ambient temperature.

    • The purged VOCs are trapped on a suitable sorbent trap.

  • Desorption and GC-MS Analysis:

    • Desorb the trapped analytes by rapidly heating the trap (e.g., to 250°C) and backflushing with the GC carrier gas onto the GC column.

    • Analyze the desorbed compounds using the GC-MS system with the parameters outlined in Table 2.

Data Presentation

The following tables provide representative quantitative data that would be expected from the analysis described above.

Table 1: GC-MS Parameters for Analysis of 1-Bromo-3-ethylbenzene

ParameterValue
Gas Chromatograph
Column6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (30 m x 0.25 mm, 1.4 µm)
Injection ModeSplitless
Inlet Temperature200°C
Carrier GasHelium
Flow Rate1.2 mL/min
Oven Program35°C (hold 5 min), ramp to 150°C at 10°C/min, ramp to 220°C at 20°C/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)1-Bromo-3-ethylbenzene: 184; this compound: 189
Qualifier Ion (m/z)1-Bromo-3-ethylbenzene: 105; this compound: 110

Table 2: Representative Calibration and Quality Control Data

ParameterValue
Calibration
Calibration Range1 - 100 µg/L
Correlation Coefficient (r²)> 0.995
Accuracy and Precision
Mean Recovery (n=5 at 20 µg/L)95% - 105%
Relative Standard Deviation (RSD)< 10%
Detection Limits
Method Detection Limit (MDL)0.5 µg/L
Limit of Quantitation (LOQ)1.5 µg/L

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of 1-bromo-3-ethylbenzene using this compound as an internal standard.

G cluster_prep Sample and Standard Preparation cluster_spiking Sample Spiking cluster_analysis Analysis cluster_data Data Processing A Prepare Calibration Standards (1-100 µg/L) D Spike Sample, Standards, and Blanks with Internal Standard A->D B Prepare Internal Standard Spiking Solution (10 µg/mL this compound) B->D C Collect Water Sample C->D E Purge and Trap Concentrator D->E Introduce spiked sample into purge and trap system F GC-MS Analysis E->F Desorb analytes onto GC column G Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) F->G H Quantify Analyte in Sample G->H

Caption: Experimental workflow for quantitative analysis.

This document provides a representative framework for the use of this compound. Researchers are encouraged to perform their own method validation to ensure the protocol is suitable for their specific application and matrix.

Troubleshooting & Optimization

Technical Support Center: 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-ethylbenzene-d5. The information below will help you identify and address common impurities that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on common synthetic routes for the non-deuterated analog, potential impurities in this compound can be categorized as follows:

  • Starting Materials and Reagents: Incomplete reactions can lead to the presence of residual starting materials, such as 3-ethylaniline-d5 (B15140738) or deuterated ethylbenzene.

  • Isomeric Impurities: During the bromination of deuterated ethylbenzene, the bromine atom can be introduced at different positions on the aromatic ring, resulting in regioisomers like 1-Bromo-2-ethylbenzene-d5 and 1-Bromo-4-ethylbenzene-d5.

  • Byproducts of Synthesis: Side reactions can generate various byproducts. For instance, if the synthesis involves a Sandmeyer reaction with 3-ethylaniline-d5, residual diazonium salts could lead to the formation of 3-ethylphenol-d5.

  • Poly-brominated Species: Under certain reaction conditions, multiple bromine atoms can be added to the benzene (B151609) ring, resulting in dibromo-ethylbenzene-d5 isomers.

Q2: My GC-MS analysis shows a peak with a mass spectrum similar to my product, but with a different retention time. What could this be?

A2: This is likely an isomeric impurity, such as 1-Bromo-2-ethylbenzene-d5 or 1-Bromo-4-ethylbenzene-d5. These isomers have the same mass as your target compound but different physical properties, leading to different elution times on a gas chromatography (GC) column. To confirm the identity, you may need to acquire reference standards for these isomers.

Q3: I observe a small peak with a mass corresponding to the non-deuterated 1-Bromo-3-ethylbenzene. How is this possible?

A3: The presence of the non-deuterated analog can occur if the deuterated starting materials used in the synthesis were not 100% isotopically pure. This is a common occurrence in the synthesis of deuterated compounds. The isotopic purity of your this compound can be determined by comparing the peak areas of the deuterated and non-deuterated compounds in your GC-MS analysis.

Q4: Can the analytical method itself introduce impurities?

A4: Yes, under certain conditions, analytical techniques like heated headspace gas chromatography/mass spectrometry (GC/MS) can generate artifacts. For example, if your sample matrix contains residual bromide and is analyzed under acidic conditions, bromination of other aromatic compounds present could occur, leading to the formation of brominated artifacts[1][2].

Data on Potential Impurities

The following table summarizes potential impurities, their likely sources, and key mass spectrometry fragments that can aid in their identification.

Impurity NameCommon SourceKey m/z Fragments (illustrative for d5)
3-Ethylaniline-d5Unreacted starting materialMolecular ion, fragments from loss of ethyl group
Ethylbenzene-d5Unreacted starting materialMolecular ion, fragments from loss of methyl group
1-Bromo-2-ethylbenzene-d5Isomeric byproductMolecular ion, isotopic pattern for one bromine atom
1-Bromo-4-ethylbenzene-d5Isomeric byproductMolecular ion, isotopic pattern for one bromine atom
3-Ethylphenol-d5Byproduct from Sandmeyer reactionMolecular ion, fragments characteristic of phenols
Dibromo-ethylbenzene-d5Poly-bromination byproductMolecular ion, isotopic pattern for two bromine atoms
1-Bromo-3-ethylbenzeneIncomplete deuterationMolecular ion at a lower mass than the d5 analog

Experimental Protocols

Protocol for Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the identification and quantification of volatile impurities in a sample of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as hexane (B92381) or ethyl acetate.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, perform serial dilutions to bring the concentration within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound.

  • For any other peaks, analyze the corresponding mass spectra.

  • Compare the obtained mass spectra with a library (e.g., NIST) and with the expected fragmentation patterns of potential impurities listed in the table above.

  • Quantify impurities by calculating their percentage area relative to the total peak area. For more accurate quantification, use a reference standard and create a calibration curve.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in your analytical results.

G Troubleshooting Workflow for Unexpected Peaks A Unexpected Peak Observed in Chromatogram B Analyze Mass Spectrum of the Peak A->B C Compare with Reference Library (e.g., NIST) B->C D Tentative Identification? C->D E Analyze Isotopic Pattern D->E Yes J No Match Found D->J No F Consistent with Brominated Compound? E->F G Consider Isomeric Impurities F->G Yes, same mass as product H Consider Starting Materials or Byproducts F->H Yes, different mass I Consider Non-Deuterated Analog F->I Yes, mass of non-deuterated L Further Investigation Required (e.g., NMR, reference standards) G->L H->L I->L K Consider Analytical Artifacts or Contamination J->K K->L

Caption: Troubleshooting workflow for identifying unknown impurities.

References

Technical Support Center: Synthesis of 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Bromo-3-ethylbenzene-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the most likely causes?

A1: Low yield in this synthesis is often traced back to one of two critical areas: suboptimal reaction conditions for Grignard reagent formation (if applicable) or challenges with electrophilic aromatic substitution, particularly achieving the desired meta-isomer. Key factors include the purity of reagents and solvents, the activation of magnesium, and the control of reaction temperature. For instance, the presence of water can decompose a Grignard reagent, halting the reaction.[1] Similarly, an oxide layer on the magnesium can prevent the reaction from initiating.[2]

Q2: I am observing a mixture of isomers (ortho, para, and meta) in my final product. How can I improve the regioselectivity for the meta-isomer?

A2: Achieving high meta-selectivity is a primary challenge. The ethyl group is an ortho-, para-director, so direct bromination of ethylbenzene-d5 will inherently yield a mixture of isomers with the meta-product in the minority. To favor the 3-bromo (meta) isomer, a common strategy involves starting with a precursor that has a meta-directing group, which is later converted to the ethyl group. For example, the synthesis can begin with the Friedel-Crafts acylation of bromobenzene-d5 (B116778), followed by reduction of the resulting ketone.

Q3: My Grignard reaction to form an ethyl Grignard reagent is difficult to initiate. What troubleshooting steps can I take?

A3: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings.[2] To overcome this, several activation methods can be employed. These include crushing the magnesium to expose a fresh surface, using a crystal of iodine, adding a small amount of 1,2-dibromoethane, or using ultrasound (sonication).[1][2] It is also crucial to ensure all glassware is flame-dried and the solvent (typically THF or diethyl ether) is anhydrous.[3][4]

Q4: What are the best analytical techniques to confirm the deuteration and isomeric purity of my final product?

A4: A combination of techniques is recommended for full characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective; ¹H NMR can determine the degree and position of deuteration by observing the reduction or absence of proton signals, while ²H NMR directly detects the deuterium (B1214612) nuclei.[5] High-resolution mass spectrometry (HRMS) is essential for confirming the mass of the deuterated compound and analyzing the distribution of isotopologues (d0, d1, d2, etc.).[5]

Troubleshooting Guides

Low Yield in Grignard-based Synthesis

If you are employing a Grignard-based route, consult the following table for common issues and their solutions.

Symptom Potential Cause Recommended Solution
Reaction fails to initiate Magnesium surface is passivated with MgO.Activate magnesium by crushing, adding a crystal of iodine, or using 1,2-dibromoethane.[2]
Residual moisture in glassware or solvent.Flame-dry all glassware under vacuum and use anhydrous solvents.[3]
Low concentration of Grignard reagent Impure starting halide.Purify the alkyl or aryl halide before use.
Reaction temperature is too low.Gently warm the reaction mixture to initiate, but avoid excessive heating.
Formation of side products (e.g., Wurtz coupling) High local concentration of the halide starting material.Add the halide dropwise to the magnesium suspension to maintain a low concentration.[3]
The reaction is running for too long or at too high a temperature.Monitor the reaction by observing the disappearance of magnesium and consider titration to determine completion.[3]
Poor Regioselectivity in Bromination
Symptom Potential Cause Recommended Solution
Product is a mixture of ortho, para, and meta isomers Direct bromination of ethylbenzene-d5.The ethyl group is an ortho-, para-director. To obtain the meta isomer, a different synthetic route is necessary. Consider starting with a meta-directing group.
Over-bromination (di- or tri-brominated products) Reaction conditions are too harsh (excess bromine or strong Lewis acid).Use a milder Lewis acid or control the stoichiometry of bromine carefully.
Reaction time is too long.Monitor the reaction progress using TLC or GC to determine the optimal endpoint.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromoacetophenone-d5

This protocol outlines the Friedel-Crafts acylation of bromobenzene-d5, a key step in a potential synthesis route for this compound.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃).

  • Solvent: Add dry carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) as the solvent.

  • Addition: Cool the mixture in an ice bath and slowly add a mixture of bromobenzene-d5 and acetyl chloride.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC.

  • Workup: Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

  • Extraction: Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Clemmensen Reduction of 3-Bromoacetophenone-d5

This protocol details the reduction of the ketone to an ethyl group.

  • Setup: In a round-bottom flask, place amalgamated zinc, prepared by treating zinc granules with a mercury(II) chloride solution.

  • Reagents: Add concentrated hydrochloric acid, ethanol, and 3-bromoacetophenone-d5.

  • Reaction: Reflux the mixture. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and decant the liquid from the remaining zinc.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting this compound by distillation.

Visual Troubleshooting Guide

The following workflow provides a logical approach to troubleshooting low yield in the synthesis of this compound.

G start Low Yield of This compound check_isomer Is the product a mixture of isomers? start->check_isomer isomer_yes Yes: Incorrect Regioselectivity check_isomer->isomer_yes Yes isomer_no No: Purity is acceptable check_isomer->isomer_no No check_grignard Is a Grignard reaction involved and failing? grignard_yes Yes: Troubleshoot Grignard Reaction check_grignard->grignard_yes Yes grignard_no No: Grignard step is efficient check_grignard->grignard_no No check_bromination Are there issues with the bromination step? bromination_yes Yes: Troubleshoot Bromination check_bromination->bromination_yes Yes solution_isomer Solution: Modify synthetic route to control directing group effects. isomer_yes->solution_isomer isomer_no->check_grignard solution_grignard Solution: Check magnesium activation, solvent purity, and temperature. grignard_yes->solution_grignard grignard_no->check_bromination solution_bromination Solution: Optimize reaction time, temperature, and reagent stoichiometry. bromination_yes->solution_bromination

Troubleshooting workflow for low yield synthesis.

References

storage and stability issues of 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the storage, handling, and stability of 1-Bromo-3-ethylbenzene-d5.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term chemical and isotopic integrity of this compound, it should be stored under controlled conditions. The primary concerns are exposure to moisture, light, and elevated temperatures, which can lead to degradation and isotopic exchange.

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the rate of decomposition. For optimal stability, refer to the storage temperature guidelines provided by the supplier, which typically recommend refrigeration or freezing.

Q3: Is this compound sensitive to light?

Yes. Like many aromatic halides, this compound can be light-sensitive. Exposure to UV light can potentially lead to the formation of radicals, initiating degradation. It is crucial to store the compound in amber or opaque containers to protect it from light.

Q4: What is the primary cause of isotopic dilution in this compound?

The primary cause of isotopic dilution is hydrogen-deuterium (H-D) exchange. This can occur if the compound comes into contact with atmospheric moisture or protic solvents (e.g., water, methanol). Therefore, it is essential to handle and store the compound under a dry, inert atmosphere.[1]

Q5: What are the potential degradation pathways for this compound?

While specific degradation pathways for the deuterated version are not extensively documented, analogous non-deuterated aryl halides can undergo dehalogenation (loss of the bromine atom) and other reactions, especially in the presence of contaminants or harsh conditions.

Troubleshooting Guide

Issue 1: I observe a decrease in purity in my sample of this compound over time.

  • Possible Cause A: Improper Storage Temperature. Storing the compound at room temperature or with frequent temperature fluctuations can accelerate degradation.

    • Solution: Ensure the compound is stored at the recommended low temperature, minimizing the frequency of freeze-thaw cycles. Allow the container to reach room temperature before opening to prevent condensation.[1]

  • Possible Cause B: Exposure to Light. The container may not be adequately protecting the compound from light.

    • Solution: Store the compound in the original amber vial or transfer it to another light-protecting container. Keep the container in a dark location, such as a laboratory freezer or a light-proof cabinet.

  • Possible Cause C: Contamination. The sample may have been contaminated with reactive substances.

    • Solution: Use clean, dry labware and utensils when handling the compound. Avoid introducing any potential contaminants into the storage vial.

Issue 2: My mass spectrometry results indicate a loss of the deuterium (B1214612) label.

  • Possible Cause: Hydrogen-Deuterium (H-D) Exchange. The compound has likely been exposed to atmospheric moisture or protic solvents.[1]

    • Solution: Handle the compound under a dry, inert atmosphere, such as a glovebox or by using a nitrogen or argon blanket.[1] When preparing solutions, use anhydrous, deuterated solvents. Store the compound in a tightly sealed container, preferably with a PTFE-lined cap, and consider using a desiccator for added protection against moisture.

Data Presentation

ParameterRecommended ConditionRationale
Short-Term Storage 2-8 °CTo minimize degradation for frequently used samples.
Long-Term Storage -20 °CTo ensure maximum stability and shelf-life.
Atmosphere Inert gas (Argon or Nitrogen)To prevent exposure to atmospheric moisture and oxygen.
Container Amber glass vial with PTFE-lined capTo protect from light and ensure a tight seal.[1]

Experimental Protocols

Protocol: Stability Assessment of this compound using GC-MS

This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.

  • Sample Preparation (Time-Zero):

    • Prepare a stock solution of this compound in a high-purity, anhydrous, and aprotic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Create a working solution by diluting the stock solution to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis (Time-Zero):

    • Develop a GC method with a temperature ramp capable of separating the parent compound from potential impurities and degradation products.

    • Analyze the time-zero sample to establish the initial purity profile and retention time of this compound.

  • Storage and Sampling:

    • Store the bulk material under the desired test conditions (e.g., specific temperature, light exposure).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), withdraw an aliquot of the stored material.

  • Analysis of Stored Samples:

    • Prepare a working solution from the stored aliquot in the same manner as the time-zero sample.

    • Analyze the sample using the established GC-MS method.

  • Data Analysis:

    • Compare the chromatograms of the stored samples to the time-zero sample.

    • Assess stability by monitoring the decrease in the peak area of the parent compound and the emergence of any new peaks corresponding to degradation products.

Visualizations

logical_relationship cluster_storage Storage Conditions cluster_stability Compound Stability Low_Temperature Low Temperature (2-8°C or -20°C) Chemical_Purity Maintained Chemical Purity Low_Temperature->Chemical_Purity Prevents Degradation Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Isotopic_Integrity Maintained Isotopic Integrity Inert_Atmosphere->Isotopic_Integrity Prevents H-D Exchange Light_Protection Light Protection (Amber Vial) Light_Protection->Chemical_Purity Prevents Photodegradation

Caption: Relationship between storage conditions and compound stability.

experimental_workflow Start Start: Stability Issue (e.g., Purity Decrease) Check_Temp 1. Verify Storage Temperature Start->Check_Temp Check_Light 2. Assess Light Exposure Check_Temp->Check_Light Check_Atmosphere 3. Evaluate for Moisture/ Air Exposure Check_Light->Check_Atmosphere Analysis 4. Analytical Chemistry (GC-MS, NMR) Check_Atmosphere->Analysis Conclusion Conclusion: Identify Cause & Remediate Analysis->Conclusion

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: 1-Bromo-3-ethylbenzene-d5 NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-3-ethylbenzene-d5.

Frequently Asked Questions (FAQs)

Q1: I am analyzing this compound. Why is the aromatic region (approx. 7.0-7.5 ppm) of my ¹H NMR spectrum empty or showing very weak signals?

A1: The "-d5" designation in this compound typically signifies that the five hydrogen atoms on the aromatic ring have been replaced with deuterium (B1214612) (D). Since deuterium is not observed in ¹H NMR spectroscopy, you should not expect to see the characteristic signals from the benzene (B151609) ring.[1][2] The only signals present should be from the ethyl group. Very weak residual peaks in the aromatic region could indicate incomplete deuteration of the starting material.

Q2: What signals should I expect to see in the ¹H NMR spectrum of this compound?

A2: You should primarily observe the signals corresponding to the ethyl group. This will appear as a quartet around 2.63 ppm (for the -CH₂- group) and a triplet around 1.23 ppm (for the -CH₃ group). The splitting pattern arises from the coupling between the two protons of the methylene (B1212753) group and the three protons of the methyl group.

Q3: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks in an NMR spectrum can be attributed to several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening.[3] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.

  • Presence of Particulate Matter: Undissolved solids in the NMR tube will negatively affect the magnetic field homogeneity.[3] Ensure your sample is fully dissolved and filter it if necessary.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.

Q4: The baseline of my spectrum is noisy and the signal-to-noise ratio is poor. How can I improve this?

A4: A poor signal-to-noise ratio can be addressed by:

  • Increasing the Number of Scans: Acquiring more scans will improve the signal relative to the noise.

  • Increasing Sample Concentration: If your sample is too dilute, increasing the amount of analyte can improve the signal intensity. However, be mindful that overly concentrated samples can lead to line broadening.[3]

  • Checking the Lock Signal: A weak or unstable deuterium lock signal from the solvent can lead to poor spectral quality. This could be due to poor shimming or incorrect sample positioning.

Q5: I see unexpected peaks in my spectrum. What are they?

A5: Unexpected peaks are often due to impurities. Common sources include:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely.[3]

  • Water: Many deuterated solvents are hygroscopic and can absorb atmospheric moisture. A broad singlet peak for water is often observed.

  • Grease: Contamination from glassware grease can introduce broad signals.

  • Incomplete Deuteration: As mentioned in A1, if the deuteration is not 100%, you may see small signals corresponding to the non-deuterated aromatic protons.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for standard 1-Bromo-3-ethylbenzene and its d5-aromatic deuterated analog.

Table 1: ¹H NMR Spectral Data

ProtonsStandard 1-Bromo-3-ethylbenzeneThis compound
Aromatic (Ar-H) ~7.11 - 7.38 ppm (multiplet, 4H)Absent
Methylene (-CH₂-) ~2.63 ppm (quartet, 2H)~2.63 ppm (quartet, 2H)
Methyl (-CH₃) ~1.23 ppm (triplet, 3H)~1.23 ppm (triplet, 3H)

Table 2: ¹³C NMR Spectral Data

Note: The chemical shifts for 1-Bromo-3-ethylbenzene are estimated based on data for ethylbenzene (B125841) and known substituent effects. Aromatic carbons in the d5 analog will show significantly weaker signals, if any, due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and potential splitting by deuterium.

CarbonStandard 1-Bromo-3-ethylbenzene (Estimated)This compound (Expected)
C-Br ~122 ppmWeak or absent signal
C-CH₂CH₃ ~145 ppmWeak or absent signal
Aromatic CH ~126 - 131 ppmWeak or absent signals
Methylene (-CH₂-) ~29 ppm~29 ppm
Methyl (-CH₃) ~15 ppm~15 ppm

Experimental Protocols

Protocol for NMR Sample Preparation:

  • Weigh the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[3]

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6). The solvent should be chosen based on the sample's solubility and to avoid overlapping residual solvent peaks with signals of interest.

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filter the Solution: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the NMR analysis of this compound.

NMR_Troubleshooting start Start: Acquire NMR Spectrum check_peaks Are expected ethyl peaks (quartet, triplet) present? start->check_peaks check_aromatic Are aromatic signals (7.0-7.5 ppm) absent? check_peaks->check_aromatic Yes no_peaks No Signals or Wrong Signals check_peaks->no_peaks No check_quality Is spectral quality good? (Sharp peaks, flat baseline) check_aromatic->check_quality Yes aromatic_present Significant Aromatic Signals Present check_aromatic->aromatic_present No poor_quality Poor Quality Spectrum (Broad peaks, noisy baseline) check_quality->poor_quality No good_spectrum Spectrum is as expected. Proceed with analysis. check_quality->good_spectrum Yes check_sample_prep Verify sample preparation: - Correct compound? - Concentration okay? - Correct solvent? no_peaks->check_sample_prep rerun_sample Prepare new sample & re-acquire check_sample_prep->rerun_sample check_deuteration Check isotopic purity. Sample may be non-deuterated or incompletely labeled. aromatic_present->check_deuteration troubleshoot_quality Troubleshoot: 1. Re-shim spectrometer. 2. Check sample for precipitate. 3. Adjust concentration. 4. Increase scan number. poor_quality->troubleshoot_quality troubleshoot_quality->rerun_sample

Caption: Troubleshooting workflow for this compound NMR.

References

Technical Support Center: Resolving Poor Separation of 1-Bromo-3-ethylbenzene-d5 in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of 1-Bromo-3-ethylbenzene-d5, specifically focusing on resolving poor chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor separation (peak tailing, fronting, or co-elution) for this compound?

A1: Poor separation can stem from several factors, including suboptimal GC parameters, column degradation, improper sample preparation, or issues with the injection system. For halogenated and deuterated compounds like this compound, specific attention to the stationary phase chemistry and temperature programming is crucial.[1][2] Peak tailing, in particular, can be caused by active sites in the inlet liner or column, or interactions with the ion source, especially when using halogenated solvents.[3][4][5]

Q2: My this compound peak is co-eluting with another compound. What are my options?

A2: Co-elution is a common challenge when analyzing complex mixtures.[6][7] Since you are using a mass spectrometer, you may be able to quantify the analyte even with partial co-elution by using extracted ion chromatograms of unique, non-interfering ions.[1][8] However, for improved accuracy and sensitivity, optimizing the chromatographic separation is recommended. This can be achieved by adjusting the temperature program, changing the carrier gas flow rate, or selecting a different GC column with a more suitable stationary phase.[7]

Q3: I am observing a shift in the retention time for this compound. What could be the cause?

A3: Retention time shifts can be caused by leaks in the system, changes in the carrier gas flow rate, column contamination, or variations in the oven temperature profile.[9] It is important to ensure all system parameters are stable and reproducible. Regularly checking for leaks and verifying flow rates is essential for consistent results.

Q4: Does the deuteration of this compound affect its elution behavior?

A4: Yes, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect".[10] This is due to the slightly lower boiling point and higher volatility of the deuterated molecule.[10] While the effect is usually small, it can be significant enough to require optimization of the GC method to ensure baseline separation from the non-deuterated analog if present.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Poor Peak Shape

Poor peak shape, such as tailing or fronting, can compromise resolution and lead to inaccurate quantification. Follow this guide to troubleshoot and resolve these issues.

G cluster_0 Initial Observation cluster_1 Inlet System Checks cluster_2 Column Checks cluster_3 Method Parameter Optimization cluster_4 Resolution observe_peak Observe Peak Tailing or Fronting check_liner Check Inlet Liner for Activity/Contamination observe_peak->check_liner Start Troubleshooting check_septum Inspect and Replace Septum check_liner->check_septum check_injection Optimize Injection Parameters check_septum->check_injection trim_column Trim First 10-20 cm of Column check_injection->trim_column If problem persists resolved Peak Shape Improved check_injection->resolved If successful condition_column Condition Column trim_column->condition_column trim_column->resolved If successful replace_column Replace Column if Degraded condition_column->replace_column If still no improvement optimize_temp Adjust Oven Temperature Program replace_column->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow optimize_flow->resolved If successful

Guide 2: Addressing Co-elution with Interfering Peaks

Co-elution can be particularly challenging. This guide provides a systematic approach to resolving overlapping peaks.

G cluster_0 Problem Identification cluster_1 Mass Spectrometry Approach cluster_2 Chromatographic Optimization cluster_3 Sample Preparation cluster_4 Resolution coelution Identify Co-eluting Peaks eic Use Extracted Ion Chromatogram (EIC) for Quantification coelution->eic Immediate Option temp_program Modify Oven Temperature Program (slower ramp rate) coelution->temp_program For Improved Separation quantified Quantification Possible eic->quantified flow_rate Adjust Carrier Gas Flow Rate temp_program->flow_rate resolved Separation Achieved temp_program->resolved If successful column_select Select Column with Different Stationary Phase flow_rate->column_select If necessary flow_rate->resolved If successful cleanup Implement Sample Cleanup/Extraction column_select->cleanup For complex matrices cleanup->resolved

Experimental Protocols

Protocol 1: Sample Preparation

For optimal results, proper sample preparation is critical to remove matrix interferences.

  • Liquid-Liquid Extraction (for aqueous samples):

    • To 10 mL of the aqueous sample, add a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Vortex vigorously for 1-2 minutes.

    • Allow the layers to separate.

    • Carefully transfer the organic layer to a clean vial.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute in a suitable solvent for GC-MS analysis.

  • Solid Phase Extraction (SPE) (for complex matrices):

    • Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent followed by the sample matrix solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a stronger organic solvent.

    • Concentrate the eluate and reconstitute as described above.

Protocol 2: GC-MS Analysis

These parameters are recommended as a starting point and may require further optimization.

Table 1: Recommended Starting GC-MS Parameters

ParameterRecommended Value/SettingRationale
GC System Agilent 7890B GC with 5977A MSD (or equivalent)Commonly used and reliable for this type of analysis.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar 5% phenyl-methylpolysiloxane phase is a good starting point for aromatic and halogenated compounds.[11][12]
Inlet Split/SplitlessSplitless injection is recommended for trace analysis.[13][14][15][16][17]
Inlet Temperature 250 °CEnsures efficient vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA standard injection volume for capillary GC.
Splitless Hold Time 0.5 - 1.0 minAllows for complete transfer of the analyte to the column.[14]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column.
Oven Program Initial Temp: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°CA starting point to ensure elution of the analyte and cleaning of the column. A slower ramp rate may improve separation.
MSD Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Acquisition Mode Scan (m/z 50-350) or Selected Ion Monitoring (SIM)Scan mode for initial identification, SIM mode for improved sensitivity and quantification.
SIM Ions To be determined from the mass spectrum of a pure standard.Select characteristic and abundant ions for this compound.

Data Presentation

The following table summarizes key parameters that can be adjusted to improve the separation of this compound.

Table 2: Parameter Optimization for Improved Separation

ParameterEffect of DecreaseEffect of IncreaseRecommendation for Poor Separation
Oven Temperature Ramp Rate Increases retention time, may improve resolution.Decreases retention time, may decrease resolution.Decrease the ramp rate (e.g., to 5°C/min) to improve separation of closely eluting peaks.
Carrier Gas Flow Rate Increases retention time, may decrease efficiency.Decreases retention time, may decrease efficiency if too high.Optimize for the best balance of resolution and analysis time (Van Deemter plot).
Column Length Decreases resolution and analysis time.Increases resolution and analysis time.Use a longer column (e.g., 60 m) for complex samples requiring higher resolution.
Column Internal Diameter Increases efficiency and resolution, decreases sample capacity.Decreases efficiency and resolution, increases sample capacity.A smaller ID column (e.g., 0.18 mm) can improve resolution but may require lower injection volumes.
Stationary Phase Film Thickness Decreases retention, useful for high boiling point compounds.Increases retention, useful for volatile compounds.Standard film thickness (0.25 µm) is generally suitable.

By systematically addressing the potential issues outlined in this guide and using the provided protocols and data as a starting point, researchers can effectively troubleshoot and resolve poor separation of this compound in their GC-MS analyses.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Bromo-3-ethylbenzene-d5. The information is tailored to address specific challenges that may be encountered during the experimental process, from deuteration to the final bromination step.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of this compound involves two main transformations: the deuteration of the ethylbenzene (B125841) core and the subsequent regioselective bromination. Key challenges include:

  • Achieving high levels of deuterium (B1214612) incorporation: Incomplete deuteration can lead to a mixture of isotopologues, complicating analysis and reducing the efficacy of the labeled compound in its intended application.

  • Controlling regioselectivity during bromination: The ethyl group is an ortho, para-director in electrophilic aromatic substitution. Therefore, achieving bromination specifically at the meta-position (position 3) relative to the ethyl group can be challenging and may require specific synthetic strategies.

  • Preventing H/D back-exchange: During workup and purification, there is a risk of deuterium atoms exchanging back with protons from solvents or reagents, which would lower the isotopic purity of the final product.[1]

  • Minimizing side reactions: Both the deuteration and bromination steps can be accompanied by side reactions, such as over-bromination or the formation of other isomers, which necessitates careful optimization of reaction conditions.

Q2: Which methods are recommended for the deuteration of the ethylbenzene ring?

A2: Several methods can be employed for the deuteration of aromatic compounds. For achieving d5-labeling on the aromatic ring of ethylbenzene, acid-catalyzed hydrogen-deuterium (H/D) exchange is a common approach. This typically involves treating ethylbenzene with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or a Lewis acid in the presence of a deuterium source like D₂O.[2] Metal-catalyzed H/D exchange, using catalysts like palladium on carbon (Pd/C) with D₂ gas or D₂O, is another effective method.[3]

Q3: How can I control the regioselectivity to obtain this compound?

A3: Direct bromination of ethylbenzene-d5 will predominantly yield a mixture of ortho- and para-isomers. To achieve meta-bromination, a multi-step synthetic approach is generally necessary. One common strategy involves:

  • Friedel-Crafts Acylation: Acetylation of benzene-d6 (B120219) to form acetophenone-d5.

  • Bromination: The acetyl group is a meta-director, so bromination of acetophenone-d5 will yield 3-bromoacetophenone-d5.

  • Reduction: Reduction of the carbonyl group (e.g., via Wolff-Kishner or Clemmensen reduction) will then provide the target molecule, this compound.

Q4: What analytical techniques are best for confirming the final product's identity and isotopic purity?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for determining the degree of deuteration by observing the reduction or disappearance of signals corresponding to the aromatic protons. ¹³C NMR can also provide structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the deuterated product and analyzing the isotopic distribution to determine the percentage of deuterium incorporation.[4]

Troubleshooting Guides

Issue 1: Low Deuterium Incorporation

Symptom: Mass spectrometry analysis indicates a lower-than-expected mass for the product, and ¹H NMR shows significant residual proton signals in the aromatic region of the ethylbenzene-d5 intermediate.

Potential Cause Troubleshooting Steps & Solutions
Insufficient Deuterating Reagent Increase the molar excess of the deuterating agent (e.g., D₂SO₄, D₂O). Drive the equilibrium towards the deuterated product by using a larger volume or higher pressure of the deuterium source.[5]
Inactive Catalyst For metal-catalyzed reactions, ensure the catalyst (e.g., Pd/C) is fresh and active. If necessary, use a fresh batch or increase the catalyst loading.
Suboptimal Reaction Conditions Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress to find the optimal balance, as harsh conditions can lead to side reactions.
H/D Back-Exchange During Workup Minimize contact with protic solvents (H₂O, methanol) during extraction and purification. Use deuterated solvents for these steps where feasible.[1]
Issue 2: Poor Regioselectivity in Bromination

Symptom: The final product is a mixture of isomers, with significant amounts of ortho- and para-bromoethylbenzene-d5 detected by GC-MS or NMR.

Potential Cause Troubleshooting Steps & Solutions
Direct Bromination of Ethylbenzene-d5 As the ethyl group is an ortho, para-director, direct bromination is not suitable for obtaining the meta-isomer. A multi-step synthesis involving a meta-directing group is necessary (see FAQ Q3).
Suboptimal Reaction Temperature In some cases, lowering the reaction temperature during bromination can enhance the selectivity for a particular isomer.[6]
Incorrect Choice of Brominating Agent or Catalyst The choice of Lewis acid and brominating agent can influence regioselectivity. Ensure the use of appropriate reagents for the desired transformation. For electrophilic aromatic substitution, FeBr₃ is a common and effective catalyst.[7]
Issue 3: Formation of Polybrominated Side Products

Symptom: Mass spectrometry reveals the presence of dibrominated or higher brominated species in the final product mixture.

Potential Cause Troubleshooting Steps & Solutions
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent (e.g., Br₂). Use a slight deficiency or a 1:1 molar ratio relative to the substrate to minimize over-bromination.
Reaction Conditions Too Harsh High temperatures or prolonged reaction times can promote multiple substitutions. Conduct the reaction at a lower temperature and monitor its progress to stop it once the desired mono-brominated product is formed.
Highly Activated Substrate If the deuterated aromatic ring is highly activated, it will be more susceptible to polysubstitution. In such cases, using a milder brominating agent like N-bromosuccinimide (NBS) might be beneficial.

Experimental Protocols

Protocol 1: Deuteration of Benzene (B151609) via H/D Exchange

This protocol describes a general method for the deuteration of the aromatic ring, which is the first step in the synthesis of the ethylbenzene-d5 precursor.

Materials:

  • Benzene

  • Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758) (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzene and a stoichiometric excess of deuterated sulfuric acid.

  • Heat the mixture under reflux for several hours to facilitate the H/D exchange. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the decrease in the aromatic proton signal.

  • After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to ice-cold D₂O.

  • Extract the deuterated benzene with dichloromethane.

  • Wash the organic layer with a saturated solution of sodium bicarbonate in D₂O, followed by a wash with D₂O.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain benzene-d6.

Protocol 2: Friedel-Crafts Acylation of Benzene-d6

Materials:

  • Benzene-d6

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the suspension with stirring.

  • Add a solution of benzene-d6 in anhydrous DCM dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield acetophenone-d5.

Protocol 3: Bromination of Acetophenone-d5

Materials:

  • Acetophenone-d5

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve acetophenone-d5 in anhydrous DCM.

  • Add a catalytic amount of FeBr₃.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in DCM dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with an aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to obtain 3-bromoacetophenone-d5.

Protocol 4: Clemmensen Reduction of 3-Bromoacetophenone-d5

Materials:

  • 3-Bromoacetophenone-d5

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated HCl, toluene, and 3-bromoacetophenone-d5.

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • After cooling, separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the solvent.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Visualizations

experimental_workflow cluster_deuteration Deuteration Stage cluster_acylation Acylation Stage cluster_bromination Bromination Stage cluster_reduction Reduction Stage benzene Benzene d2so4 D₂SO₄ / D₂O benzene->d2so4 H/D Exchange benzene_d6 Benzene-d6 d2so4->benzene_d6 acetyl_chloride Acetyl Chloride / AlCl₃ benzene_d6->acetyl_chloride Friedel-Crafts Acylation acetophenone_d5 Acetophenone-d5 acetyl_chloride->acetophenone_d5 br2_febr3 Br₂ / FeBr₃ acetophenone_d5->br2_febr3 Electrophilic Bromination bromoacetophenone_d5 3-Bromoacetophenone-d5 br2_febr3->bromoacetophenone_d5 zn_hg_hcl Zn(Hg) / HCl bromoacetophenone_d5->zn_hg_hcl Clemmensen Reduction final_product This compound zn_hg_hcl->final_product

Caption: Synthetic pathway for this compound.

troubleshooting_deuteration start Low Deuterium Incorporation cause1 Insufficient Deuterating Reagent? start->cause1 solution1 Increase excess of D-source cause1->solution1 Yes cause2 Inactive Catalyst? cause1->cause2 No solution2 Use fresh catalyst / Increase loading cause2->solution2 Yes cause3 Suboptimal Conditions? cause2->cause3 No solution3 Increase temperature / time cause3->solution3 Yes cause4 H/D Back-Exchange? cause3->cause4 No solution4 Use deuterated solvents in workup cause4->solution4 Yes

Caption: Troubleshooting low deuterium incorporation.

troubleshooting_bromination start Poor Regioselectivity cause1 Direct Bromination Used? start->cause1 solution1 Employ multi-step synthesis with meta-director cause1->solution1 Yes cause2 High Temperature? cause1->cause2 No solution2 Lower reaction temperature cause2->solution2 Yes cause3 Incorrect Reagents? cause2->cause3 No solution3 Verify brominating agent and catalyst cause3->solution3 Yes

Caption: Troubleshooting poor bromination regioselectivity.

References

Technical Support Center: 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting for 1-Bromo-3-ethylbenzene-d5 to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 0-8°C.[1] It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to moisture and oxygen. For extended storage, amber glass vials are recommended to protect against photolytic degradation.

Q2: How sensitive is this compound to light?

A2: Aromatic brominated compounds are susceptible to photodegradation upon exposure to light, particularly UV wavelengths.[2][3][4] The primary photolytic degradation pathway involves the cleavage of the carbon-bromine (C-Br) bond. Therefore, it is essential to minimize light exposure by using amber vials and storing the compound in a dark place.

Q3: Can the isotopic purity (d5) of the ethyl group be compromised?

A3: Yes, the deuterium (B1214612) labels on the ethyl group can be susceptible to hydrogen-deuterium (H-D) exchange, primarily through exposure to moisture. This compound is hygroscopic and can absorb atmospheric water. To maintain isotopic purity, it is imperative to handle the compound in a dry environment, such as a glovebox, and use anhydrous solvents and thoroughly dried glassware.

Q4: What are the known chemical incompatibilities for this compound?

A4: this compound should not be stored with strong oxidizing agents. The ethyl side-chain is vulnerable to oxidation, which can convert it into a carboxylic acid group.[5][6][7] Additionally, contact with strong bases should be avoided as they can promote dehydrobromination or other nucleophilic substitution reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, helping you to identify the root cause and implement corrective actions.

Observed Issue Potential Cause Recommended Action
Appearance of a yellowish tint in the normally colorless liquid. Oxidation or Photodegradation: Exposure to air and/or light can lead to the formation of colored impurities.1. Verify the integrity of the container seal. 2. Purge the headspace of the vial with an inert gas (argon or nitrogen) before resealing. 3. Store in an amber vial or wrap the container in aluminum foil to protect from light. 4. Perform a purity check using GC-MS or NMR.
Inconsistent analytical results (e.g., varying retention times, unexpected peaks in chromatograms). Presence of Degradation Products: The compound may have partially degraded due to improper storage or handling. Common degradation products could include 3-ethylphenol (B1664133) (from hydrolysis) or 3-ethylbenzoic acid (from oxidation).1. Analyze the sample using GC-MS to identify potential impurities by their mass spectra. 2. Review storage conditions and handling procedures to identify potential sources of degradation. 3. Consider repurifying the compound by column chromatography if significant impurities are detected.
Reduced isotopic purity in mass spectrometry or NMR analysis. Hydrogen-Deuterium (H-D) Exchange: The compound has likely been exposed to moisture, leading to the replacement of deuterium atoms with hydrogen.1. Ensure all glassware is oven-dried before use. 2. Use anhydrous solvents for all solutions. 3. Handle the compound under a dry, inert atmosphere (e.g., in a glovebox). 4. If moisture contamination is suspected, consider storing the compound over a desiccant.
Low yield in reactions where this compound is a reactant. Degradation of Starting Material: The purity of the compound may be lower than expected, leading to inaccurate quantification and stoichiometry in your reaction.1. Perform a quantitative NMR (qNMR) or GC analysis with an internal standard to accurately determine the purity of your starting material. 2. Adjust the amount of reactant used based on the determined purity. 3. Always use a fresh, unopened vial of the compound for critical experiments if degradation is suspected.

Experimental Protocols

Protocol for Assessing the Purity and Stability of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of this compound and identify potential degradation products.

Materials:

  • This compound sample

  • Anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with PTFE-lined caps

  • Micropipettes

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen anhydrous solvent.

    • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

    • Transfer the working solution to a GC-MS vial.

  • GC-MS Instrument Parameters (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 m/z

  • Data Analysis:

    • Integrate the peak corresponding to this compound. The expected molecular ion will be higher than the non-deuterated version due to the five deuterium atoms.

    • Calculate the area percentage of the main peak to estimate the chemical purity.

    • Analyze any additional peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities or degradation products. Look for masses corresponding to potential products of debromination, oxidation, or hydrolysis.

Visualizations

Degradation_Prevention_Workflow Workflow for Preventing Degradation of this compound cluster_storage Storage cluster_handling Handling cluster_monitoring Quality Control storage_conditions Store at 0-8°C inert_atmosphere Use Inert Atmosphere (Ar/N2) dry_environment Handle in Dry Environment storage_conditions->dry_environment light_protection Protect from Light (Amber Vial) anhydrous_solvents Use Anhydrous Solvents purity_check Regular Purity Checks (GC-MS, NMR) dry_environment->purity_check dried_glassware Use Oven-Dried Glassware visual_inspection Visual Inspection for Color Change end Stable Compound for Experimentation purity_check->end start Receiving this compound start->storage_conditions

Caption: A workflow diagram illustrating the key steps for preventing the degradation of this compound.

Troubleshooting_Degradation Troubleshooting Guide for Suspected Degradation cluster_investigation Investigation cluster_identification Identification of Degradation Pathway cluster_action Corrective Action issue Issue Observed (e.g., Discoloration, Impurity Peaks) check_storage Review Storage Conditions (Temp, Light, Seal) issue->check_storage check_handling Review Handling Procedures (Atmosphere, Solvents) issue->check_handling analytical_test Perform Analytical Test (GC-MS, NMR) issue->analytical_test photodegradation Photodegradation (Debromination) analytical_test->photodegradation oxidation Oxidation (Side-chain oxidation) analytical_test->oxidation hd_exchange H-D Exchange (Moisture Contamination) analytical_test->hd_exchange protect_light Improve Light Protection photodegradation->protect_light repurify Repurify or Use New Batch photodegradation->repurify inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere oxidation->repurify dry_conditions Ensure Dry Conditions hd_exchange->dry_conditions hd_exchange->repurify

References

Technical Support Center: Challenges in Working with Deuterated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals during experiments with deuterated aromatic compounds.

Synthesis

Frequently Asked Questions (FAQs)

Q1: Why is the deuterium (B1214612) incorporation in my aromatic compound lower than expected?

A1: Low deuterium incorporation is a common issue that can arise from several factors, often related to the specifics of the hydrogen-deuterium (H-D) exchange reaction.

  • Incomplete Isotopic Exchange: The H-D exchange reaction is often an equilibrium process. If the reaction does not proceed to completion, you will have a mixture of deuterated and non-deuterated species.

  • Insufficient Deuterium Source: The molar ratio of the deuterium source (e.g., D₂O, deuterated acids) to your aromatic substrate may be too low. For reactions to go to completion, a significant excess of the deuterating agent is often required.

  • Reaction Conditions: Temperature and reaction time are critical. Some H-D exchange reactions require high temperatures and prolonged reaction times to achieve high levels of deuteration.

  • Catalyst Activity: If you are using a catalyst (e.g., metal catalyst), it may have low activity or may have been deactivated by impurities in the reaction mixture.

  • Back-Exchange: The presence of protic solvents (containing ¹H) can lead to the exchange of deuterium back to hydrogen, reducing the overall deuteration level. It is crucial to use anhydrous and, ideally, deuterated solvents and reagents.[1]

Troubleshooting Steps:

  • Increase the excess of the deuterating agent.

  • Optimize reaction temperature and time, monitoring the progress by NMR or MS.

  • Ensure your catalyst is active and used in an appropriate amount.

  • Use anhydrous, deuterated solvents and reagents, and perform reactions under an inert atmosphere to prevent contamination with moisture.

Q2: I am observing isotopic scrambling in my product. What is it and how can I prevent it?

A2: Isotopic scrambling refers to the migration of deuterium atoms to unintended positions within the molecule, leading to a mixture of isotopologues. This can be a significant issue during both synthesis and purification.[2]

  • Causes: Scrambling is often promoted by acidic or basic conditions, elevated temperatures, and the presence of certain catalysts that can facilitate H-D exchange at multiple sites.

  • Prevention:

    • Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, pH) that still afford the desired deuteration.

    • Regioselective Synthesis: Employ synthetic methods that offer high regioselectivity in deuterium incorporation.

    • Careful Work-up and Purification: Avoid harsh acidic or basic conditions during the work-up and purification steps. Purification methods using aprotic solvents and neutral conditions are preferable for compounds with labile deuterium atoms.[2]

Purification

Frequently Asked Questions (FAQs)

Q1: Can I separate my deuterated aromatic compound from its non-deuterated counterpart using standard chromatography?

A1: While challenging, it is sometimes possible, though often not practical for large-scale purifications. The separation relies on the chromatographic isotope effect.

  • Chromatographic Isotope Effect: Deuterated compounds can have slightly different retention times compared to their non-deuterated analogs due to subtle differences in their physicochemical properties. The C-D bond is slightly shorter and stronger than the C-H bond, which can affect intermolecular interactions with the stationary phase.[3][4]

  • Reversed-Phase Chromatography (RPLC): In RPLC, deuterated compounds are often slightly less hydrophobic and may elute slightly earlier than their non-deuterated counterparts.[3]

  • Normal-Phase Liquid Chromatography (NPLC): The opposite effect may be observed in NPLC, with deuterated compounds sometimes having longer retention times.[3]

The retention time difference is usually small, so high-resolution chromatography is required. For practical purposes, achieving high isotopic purity during the synthesis is often a more effective strategy than relying on chromatographic separation of isotopologues.[1]

Q2: How can I remove chemical impurities without losing my valuable deuterated product?

A2: Standard purification techniques can be employed, but with careful consideration to avoid loss of the deuterated compound and prevent back-exchange.

  • Recrystallization: If your compound is a solid, recrystallization is an effective method for removing chemical impurities. However, it will not separate isotopologues. Ensure the solvent used is anhydrous to prevent H-D back-exchange.

  • Chromatography: Flash chromatography can be used to remove non-isotopic impurities. As with recrystallization, use anhydrous solvents to maintain isotopic purity.

  • Dry Loading: When using chromatography, adsorbing your compound onto a small amount of silica (B1680970) gel ("dry loading") can provide better resolution compared to liquid loading.[2]

Analysis

Frequently Asked Questions (FAQs)

Q1: My deuterated internal standard has a different retention time than the analyte in LC-MS analysis. Is this normal and how does it affect quantification?

A1: Yes, this is a known phenomenon referred to as the chromatographic isotope effect.[1][3] While the compounds are chemically identical, the substitution of hydrogen with deuterium can lead to slight changes in physicochemical properties, causing a shift in retention time.[3]

  • Impact on Quantification: Ideally, an internal standard should co-elute with the analyte to accurately compensate for matrix effects and variations in ionization.[4] A difference in retention time means the internal standard and analyte might experience different levels of ion suppression or enhancement, which could compromise quantitative accuracy.[4]

Troubleshooting Workflow for Retention Time Shifts

G Troubleshooting Retention Time Shifts Start Different Retention Times Observed CheckSystem Check Chromatographic System Stability Start->CheckSystem SystemOK System Stable CheckSystem->SystemOK Yes SystemNotOK System Unstable CheckSystem->SystemNotOK No IsotopeEffect Inherent Isotope Effect SystemOK->IsotopeEffect OptimizeMethod Optimize Chromatographic Method SystemNotOK->OptimizeMethod Address instability (e.g., temperature, mobile phase) ManageEffect Manage Isotope Effect IsotopeEffect->ManageEffect ManageEffect->OptimizeMethod Adjust mobile phase/gradient AlternativeIS Consider Alternative Internal Standard ManageEffect->AlternativeIS If shift is too large End Resolved OptimizeMethod->End AlternativeIS->End

Caption: A workflow for troubleshooting retention time differences.

Q2: How can I accurately determine the isotopic purity and deuterium incorporation site?

A2: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for characterizing deuterated compounds.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the isotopic enrichment by analyzing the relative abundance of H/D isotopologue ions.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance or reduction in the intensity of a signal in the ¹H NMR spectrum compared to the non-deuterated standard indicates deuterium incorporation at that position.

    • ²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm their positions in the molecule.[2]

Logical Relationship for Analytical Characterization

G Analytical Characterization Workflow Start Deuterated Compound Synthesized Analysis Analytical Characterization Start->Analysis MS Mass Spectrometry (MS) Analysis->MS NMR NMR Spectroscopy Analysis->NMR IsotopicPurity Determine Isotopic Purity MS->IsotopicPurity DeuterationSite Confirm Deuteration Site(s) NMR->DeuterationSite

Caption: Workflow for analyzing deuterated aromatic compounds.

Stability

Frequently Asked Questions (FAQs)

Q1: How stable is the deuterium label on my aromatic compound? Can it be lost over time?

A1: The stability of a deuterium label depends on its position on the aromatic ring and the storage conditions.

  • Aromatic C-D Bonds: Deuterium atoms directly attached to an aromatic ring are generally stable under neutral conditions.

  • Labile Positions: Deuterium atoms ortho or para to strong electron-donating groups (e.g., -OH, -NH₂) can be more susceptible to exchange, especially under acidic or basic conditions.

  • Storage Conditions:

    • pH: Avoid storing deuterated compounds in acidic or basic solutions if there is a risk of back-exchange.

    • Solvents: Use aprotic, anhydrous solvents for storage to minimize the risk of H-D exchange with solvent protons.

    • Temperature: Store at low temperatures to slow down any potential degradation or exchange reactions.

Q2: Does deuteration affect the oxidative stability of an aromatic compound?

A2: Yes, deuteration can significantly increase the oxidative stability of a compound due to the kinetic isotope effect (KIE).

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond is the rate-determining step in an oxidation reaction, replacing hydrogen with deuterium will slow down the reaction rate. This can lead to enhanced stability.[5] Studies on deuterated lubricants have shown a significant improvement in oxidative stability compared to their hydrogenated counterparts.[5]

Quantitative Data

Table 1: Chromatographic Retention Time Differences Between Deuterated and Non-Deuterated Aromatic Compounds

Compound PairChromatographic MethodRetention Time (Non-Deuterated) (min)Retention Time (Deuterated) (min)Δt_R (min)Reference
1,4-Dichlorobenzene / 1,4-Dichlorobenzene-d₄GC-MS12.08512.0490.036[6]
Olanzapine / Olanzapine-d₃RPLC-MSVaries with conditionsVaries with conditionsDeuterated elutes earlier[1]

Note: A positive Δt_R indicates that the deuterated compound elutes earlier.

Table 2: Kinetic Isotope Effects (KIE) in Reactions of Aromatic Compounds

ReactionAromatic CompoundKIE (k_H / k_D)Temperature (°C)Reference
Sulphonation with SO₃[1,3,5-²H₃]benzene1.23 ± 0.08-35[7]
Aromatic Hydroxylation[ring-²H₅]-phenylalanine1.2 - 1.425[8]
Reaction with OH radicalBenzene (B151609)~1.007523[9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed H-D Exchange of an Aromatic Compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic substrate

  • Deuterated acid (e.g., CF₃COOD, D₂SO₄)

  • Deuterated solvent (e.g., D₂O, if required)

  • Anhydrous work-up solvents (e.g., diethyl ether, ethyl acetate)

  • Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven before use.

  • Reaction Setup: In the round-bottom flask under an inert atmosphere, dissolve the aromatic substrate in the deuterated acid (which can act as both catalyst and deuterium source).[2] If a co-solvent is needed, use a deuterated one.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the required time.[2] The optimal temperature and time will depend on the reactivity of the substrate and should be determined experimentally.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them, and analyzing by ¹H NMR or MS to determine the extent of deuteration.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding it to a mixture of ice and a suitable base (e.g., NaHCO₃ solution) to neutralize the acid.

    • Extract the product with an anhydrous organic solvent.

    • Wash the organic layer with brine, then dry over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from an anhydrous solvent or by column chromatography using anhydrous eluents.

  • Characterization: Characterize the final product by ¹H NMR, ²H NMR, and MS to confirm the structure and determine the isotopic purity.

Protocol 2: Analysis of Retention Time Shift by RPLC-MS

Objective: To resolve and quantify the retention time difference between a non-deuterated analyte and its deuterated internal standard.

Materials and Reagents:

  • Analyte and its corresponding deuterated internal standard

  • LC-MS grade water and organic solvent (e.g., acetonitrile)

  • LC-MS grade acid modifier (e.g., formic acid)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Prepare a solution containing a known concentration of both the analyte and the deuterated internal standard in a suitable solvent.

  • LC-MS Method:

    • Set up an isocratic or gradient elution method on the LC-MS system.

    • Equilibrate the column with the initial mobile phase conditions.

  • Injection and Data Acquisition:

    • Inject the sample onto the LC column.

    • Acquire data using the mass spectrometer, monitoring the specific mass-to-charge ratios (m/z) for both the non-deuterated and deuterated compounds.

  • Data Analysis:

    • From the extracted ion chromatograms, determine the retention time at the apex of the chromatographic peak for both the analyte and the deuterated internal standard.

    • Calculate the retention time difference (Δt_R) by subtracting the retention time of the deuterated compound from that of the non-deuterated compound.[4]

References

minimizing isotopic exchange in 1-Bromo-3-ethylbenzene-d5 reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing isotopic exchange in reactions involving 1-Bromo-3-ethylbenzene-d5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the isotopic integrity of your deuterated compounds during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with this compound?

A1: Isotopic exchange, in this context, refers to the unintended replacement of deuterium (B1214612) (D) atoms on the ethyl group of this compound with protium (B1232500) (H) from the reaction environment. This can occur under various conditions, leading to a loss of isotopic purity in the final product.[1] Maintaining high isotopic enrichment is crucial for applications such as internal standards in quantitative mass spectrometry and for modifying the pharmacokinetic profiles of drug candidates.[2]

Q2: What are the primary causes of deuterium loss in reactions with this compound?

A2: Deuterium loss, or H/D exchange, is primarily caused by the presence of acidic protons, elevated temperatures, certain catalysts (particularly some transition metals), and specific reagents like strong bases or acids.[3][4] The ethyl group deuterons, while generally stable, can become susceptible to exchange under conditions that facilitate the formation of carbanionic or carbocationic intermediates.

Q3: Which analytical techniques are recommended for quantifying deuterium retention?

A3: The most common and effective techniques for determining the isotopic purity of your compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3] HRMS can distinguish between isotopologues (molecules that differ only in their isotopic composition), while ¹H NMR can be used to quantify the remaining protons at specific sites by comparing their signal integrals to an internal standard.[5]

Q4: Can the solvent choice impact the stability of the deuterium label?

A4: Absolutely. Protic solvents (e.g., water, alcohols) are potential sources of protons and should be used with caution. Aprotic solvents are generally preferred. If a protic solvent is necessary, using its deuterated form (e.g., D₂O, MeOD) can help minimize isotopic scrambling.[4][5] However, even deuterated solvents can contain residual protons, so using highly pure and anhydrous solvents is recommended.

Troubleshooting Guide

Problem: Significant loss of deuterium is observed in the product after a cross-coupling reaction (e.g., Suzuki-Miyaura).

This is a common issue in palladium-catalyzed cross-coupling reactions. The following workflow can help diagnose and resolve the problem.

G cluster_0 Troubleshooting Deuterium Loss in Cross-Coupling start Deuterium Loss Detected check_base Evaluate Base start->check_base check_solvent Assess Solvent System check_base->check_solvent Base is non-protic and anhydrous solution Optimized Conditions: - Weaker, non-protic base - Anhydrous, aprotic solvent - Lower temperature - Appropriate ligand check_base->solution Base is protic (e.g., NaOH) or contains water check_temp Review Reaction Temperature check_solvent->check_temp Solvent is aprotic and anhydrous check_solvent->solution Solvent is protic or contains moisture check_catalyst Examine Catalyst/Ligand check_temp->check_catalyst Temperature is minimized check_temp->solution Temperature is elevated (>80°C) check_catalyst->solution Ligand choice may be suboptimal

Caption: Troubleshooting workflow for deuterium loss.

  • Possible Cause 1: Protic Base: Strong, protic bases (e.g., NaOH, KOH) or bases that contain water (e.g., hydrated salts) can be a source of protons.

    • Solution: Switch to a weaker, non-protic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[6][7] Ensure the base is anhydrous.

  • Possible Cause 2: Protic Solvent or Moisture: The presence of water or other protic solvents can lead to H/D exchange.

    • Solution: Use anhydrous, aprotic solvents like dioxane, THF, or toluene. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Possible Cause 3: Elevated Temperature: Higher temperatures can provide the activation energy needed for H/D exchange to occur.[4]

    • Solution: Attempt the reaction at a lower temperature. While this may require a longer reaction time, it can significantly preserve the deuterium labels.

  • Possible Cause 4: Inappropriate Catalyst or Ligand: The choice of palladium catalyst and ligand can influence side reactions.

    • Solution: Screen different phosphine (B1218219) ligands. Electron-rich and bulky ligands can sometimes stabilize the organometallic intermediates and suppress side reactions.

Problem: Loss of deuterium during the formation of a Grignard reagent.

The formation of organometallic reagents like Grignard reagents is sensitive to moisture.

G cluster_1 Minimizing Deuterium Loss in Grignard Formation start Initiate Grignard Reaction check_glassware Oven-dried Glassware? start->check_glassware check_solvent_reagents Anhydrous Solvent & Reagents? check_glassware->check_solvent_reagents Yes failure Deuterium Loss check_glassware->failure No check_atmosphere Inert Atmosphere? check_solvent_reagents->check_atmosphere Yes check_solvent_reagents->failure No success High Deuterium Retention check_atmosphere->success Yes check_atmosphere->failure No

Caption: Workflow for preserving deuterium in Grignard reactions.

  • Possible Cause: Presence of Protic Contaminants: Traces of water in the solvent, on the glassware, or in the starting materials will quench the Grignard reagent and introduce protons.

    • Solution: Rigorously dry all glassware in an oven prior to use. Use anhydrous solvents (e.g., diethyl ether, THF) from a freshly opened bottle or distilled from a suitable drying agent. Ensure the magnesium turnings are dry. The reaction should be conducted under a strict inert atmosphere.

Data Presentation

Table 1: Influence of Base on Deuterium Retention in a Model Suzuki-Miyaura Coupling

Base (anhydrous)SolventTemperature (°C)Expected Deuterium Retention (%)
Cs₂CO₃Dioxane80>95
K₃PO₄Toluene80>95
K₂CO₃Dioxane/D₂O8085-95
NaOtBuTHF6080-90
NaOH (in D₂O)Dioxane80<80

Table 2: Effect of Solvent and Temperature on Deuterium Retention

Solvent (anhydrous)Temperature (°C)Reaction TypeExpected Deuterium Retention (%)
Toluene60Suzuki-Miyaura>98
Toluene100Suzuki-Miyaura90-95
THF25Grignard Formation>99
THF65Suzuki-Miyaura90-95
Dioxane/D₂O (4:1)80Suzuki-Miyaura85-95
Methanol60Carbonylation<70

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Isotopic Exchange

This protocol is designed to minimize the risk of H/D exchange during a Suzuki-Miyaura coupling reaction with this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (or other suitable Pd catalyst and ligand)

  • Anhydrous cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Argon or nitrogen gas

  • Oven-dried glassware

Procedure:

  • Preparation: In a glovebox or under a positive pressure of argon, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.02 eq), and anhydrous Cs₂CO₃ (2.0 eq) to an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the isotopic purity of the final product using HRMS and ¹H NMR.

Protocol 2: Formation of a Grignard Reagent with High Deuterium Retention

This protocol outlines the careful preparation of a Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

  • Argon or nitrogen gas

  • Oven-dried glassware

Procedure:

  • Preparation: Assemble an oven-dried three-neck flask equipped with a dropping funnel, a reflux condenser, and a gas inlet. Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask. Flame-dry the apparatus under a stream of argon and then allow it to cool to room temperature.

  • Solvent Addition: Add a portion of the anhydrous diethyl ether or THF to the magnesium turnings.

  • Initiation: Dissolve this compound (1.0 eq) in the remaining anhydrous solvent and add a small amount to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately in the subsequent reaction step.

References

Validation & Comparative

A Comparative Guide: 1-Bromo-3-ethylbenzene-d5 vs. its Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry and drug development, the precision and accuracy of quantitative measurements are paramount. The use of stable isotope-labeled internal standards, particularly deuterated compounds, has become the gold standard for techniques like mass spectrometry.[1][2] This guide provides a detailed comparison between 1-Bromo-3-ethylbenzene-d5 and its non-deuterated counterpart, offering insights into their respective properties and performance in analytical applications.

1-Bromo-3-ethylbenzene (B123539) is a versatile aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[3][4] Its deuterated analog, this compound, serves a critical role as an internal standard in quantitative analyses, helping to ensure the reliability and robustness of experimental results.[5]

Physicochemical Properties: A Head-to-Head Comparison

The primary physical and chemical properties of 1-Bromo-3-ethylbenzene and its d5-deuterated form are summarized below. The key difference lies in the molecular weight, which is a direct result of the five hydrogen atoms on the ethyl group being replaced by deuterium (B1214612) atoms.

Property1-Bromo-3-ethylbenzeneThis compound
Chemical Formula C₈H₉Br[3][6]C₈H₄D₅Br
Molecular Weight 185.06 g/mol [3][6]~190.10 g/mol
CAS Number 2725-82-8[3][6]Not available
Appearance Colorless to light yellow liquid[3][4]Colorless to light yellow liquid
Boiling Point 204.6°C at 760 mmHg[3]Similar to non-deuterated standard
Melting Point -20.49°C (estimate)[3][7]Similar to non-deuterated standard
Density 1.349 g/cm³[3][7]Higher than non-deuterated standard
Refractive Index ~1.54 @ 20°C[3][8]Similar to non-deuterated standard

Performance in Analytical Techniques

The true advantage of this compound becomes evident when it is employed as an internal standard in analytical methodologies.

Mass Spectrometry (MS)

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is crucial for correcting analytical variability.[1] Deuterated standards are considered ideal because their chemical and physical properties are nearly identical to the analyte of interest.[1][9]

Key Advantages of this compound in MS:

  • Co-elution: The deuterated standard co-elutes with the non-deuterated analyte during chromatographic separation, meaning they experience the same matrix effects.[9][10]

  • Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, and instrument response, including ionization suppression or enhancement.[1][10][11]

  • Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of quantification, leading to more reliable and reproducible data.[1][2][10] This is a critical factor in regulated bioanalysis as recommended by agencies like the FDA and EMA.[2]

Workflow for Quantitative Analysis Using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Protein Precipitation / Extraction B->C D Inject Sample onto LC Column C->D E Chromatographic Separation (Analyte and IS Co-elute) D->E F Mass Spectrometric Detection (Separate m/z signals) E->F G Calculate Peak Area Ratio (Analyte / Internal Standard) F->G H Quantify Analyte Concentration using Calibration Curve G->H Logical Diagram of Error Correction Analyte Analyte Signal Error Systematic Error (e.g., Ion Suppression) Analyte->Error affected by Ratio Ratio (Analyte/IS) Analyte->Ratio IS Deuterated IS Signal IS->Error equally affected by IS->Ratio Result Accurate Quantification Ratio->Result corrects for error

References

A Researcher's Guide to Selecting 1-Bromo-3-ethylbenzene-d5: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and related scientific fields, the quality of isotopically labeled compounds is paramount for accurate and reproducible experimental outcomes. 1-Bromo-3-ethylbenzene-d5, a deuterated analog of 1-bromo-3-ethylbenzene, serves as a critical internal standard in quantitative analyses such as mass spectrometry and NMR studies. The selection of a high-quality product from a reliable supplier is a crucial first step in any research endeavor. This guide provides a framework for comparing this compound from different suppliers, focusing on key quality attributes and the experimental protocols to verify them.

While direct comparative data from suppliers is not always publicly available, this guide empowers researchers to conduct their own analysis by providing standardized evaluation protocols. The primary suppliers identified for this compound are MedChemExpress and Toronto Research Chemicals (TRC). Researchers should request a Certificate of Analysis (CoA) from each supplier to populate the comparative data table below.

Data Presentation: A Comparative Analysis

A thorough comparison of this compound from different suppliers should be based on the quantitative data provided in their respective Certificates of Analysis. The following table provides a template for summarizing this critical information.

Parameter Supplier A (e.g., MedChemExpress) Supplier B (e.g., Toronto Research Chemicals) Notes
Chemical Purity (%) Data from CoAData from CoATypically determined by Gas Chromatography (GC). Higher purity indicates fewer organic impurities.
Isotopic Enrichment (atom % D) Data from CoAData from CoADetermined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). Higher enrichment is crucial for use as an internal standard.
Deuteration Pattern Data from CoAData from CoAConfirmed by ¹H and ²H NMR. Ensures deuterium (B1214612) atoms are in the correct positions.
Lot Number Data from CoAData from CoAEssential for traceability.
Analytical Methods Used Data from CoAData from CoAGC, NMR, MS, etc.

Experimental Protocols for Quality Verification

In the absence of comprehensive supplier data or for independent verification, the following experimental protocols can be employed to assess the quality of this compound. These protocols are based on standard analytical techniques for the characterization of deuterated compounds.[1]

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to separate and identify volatile organic impurities in the sample.

Objective: To determine the chemical purity of this compound and identify any organic impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a non-polar column like SPB-5).[2]

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure the separation of all volatile components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the analyte and potential impurities (e.g., m/z 40-400).

  • Data Analysis:

    • The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

    • The mass spectra of any impurity peaks can be compared to spectral libraries for identification.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the level of deuteration and the specific positions of the deuterium atoms.[3][4] Both ¹H NMR and ²H NMR can be utilized for a comprehensive analysis.

Objective: To quantify the isotopic enrichment of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H NMR:

  • Sample Preparation: Prepare a solution of the deuterated compound in a suitable NMR solvent (e.g., CDCl₃).

  • Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate quantification.

  • Data Analysis:

    • The isotopic enrichment is determined by comparing the integral of the residual proton signals in the deuterated positions to the integral of a non-deuterated position on the molecule (if available) or to an internal standard of known concentration.

Procedure for ²H NMR (Deuterium NMR):

  • Sample Preparation: Prepare a concentrated solution of the compound in a protonated solvent (e.g., CHCl₃).

  • Acquisition:

    • Acquire a deuterium NMR spectrum. This may require a longer acquisition time due to the lower gyromagnetic ratio of deuterium.

  • Data Analysis:

    • The spectrum will show signals for the deuterium atoms. The relative integrals of these signals can confirm the deuteration pattern. The total deuterium content can be quantified against a deuterated internal standard.

Mandatory Visualization

The following diagrams illustrate the workflow for comparing suppliers and the signaling pathway for quality assessment.

Workflow for Supplier Comparison A Identify Potential Suppliers (e.g., MedChemExpress, TRC) B Request Certificate of Analysis (CoA) for this compound A->B C Populate Comparative Data Table (Purity, Isotopic Enrichment, etc.) B->C D Perform Independent QC Analysis (Optional but Recommended) C->D Discrepancies? G Make Informed Supplier Selection C->G E GC-MS for Chemical Purity D->E F NMR for Isotopic Enrichment D->F E->C F->C Quality Assessment Pathway cluster_0 Chemical Purity Assessment cluster_1 Isotopic Enrichment Assessment P1 Sample of This compound P2 GC-MS Analysis P1->P2 P3 Chromatogram with Separated Components P2->P3 P4 Purity Calculation & Impurity ID P3->P4 F Final Quality Verdict P4->F I1 Sample of This compound I2 ¹H and ²H NMR Analysis I1->I2 I3 NMR Spectra I2->I3 I4 Integration and Enrichment Calculation I3->I4 I4->F

References

Validation of 1-Bromo-3-ethylbenzene-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an appropriate internal standard is paramount for achieving accurate and reliable results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive validation of 1-Bromo-3-ethylbenzene-d5 as a robust internal standard, comparing its expected performance with established alternatives and providing supporting experimental frameworks.

Deuterated compounds, such as this compound, are widely regarded as excellent internal standards for GC-MS analysis.[1] The substitution of hydrogen atoms with deuterium (B1214612) results in a compound that is chemically almost identical to its non-deuterated analog but has a different mass-to-charge ratio (m/z). This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte of interest, thereby experiencing similar matrix effects and variations during the analytical process.

Performance Comparison: this compound vs. Alternatives

The ideal internal standard should be structurally similar to the analyte, not naturally present in the samples, and elute close to the analyte of interest. For the analysis of compounds like 1-Bromo-3-ethylbenzene or other similar aromatic hydrocarbons, deuterated analogs are the preferred choice.

A common and well-validated internal standard for the analysis of ethylbenzene (B125841) and related compounds is Ethylbenzene-d10. Given the structural similarity, the performance of this compound is expected to be comparable. The primary advantage of using this compound is when analyzing brominated aromatic compounds, where its structural and chemical properties more closely mimic the target analytes.

Table 1: Comparison of Internal Standard Performance

ParameterThis compound (Expected)Ethylbenzene-d10 (Typical)Fluorobenzene (Alternative)
Analytes Brominated Aromatic Compounds, Volatile OrganicsVolatile Organic Compounds (e.g., BTEX)Volatile Organic Compounds
**Linearity (R²) **> 0.995> 0.995> 0.99
Precision (RSD) < 5%< 5%< 10%
Recovery 90-110%90-110%85-115%
Co-elution Excellent with brominated ethylbenzeneExcellent with ethylbenzeneMay differ significantly
Matrix Effects Excellent compensationExcellent compensationModerate compensation

Note: The performance data for this compound is projected based on the typical performance of analogous deuterated internal standards used in similar validated methods.

Experimental Protocols

A detailed experimental protocol is crucial for the successful implementation and validation of an internal standard. Below is a typical workflow for the use of this compound in a GC-MS analysis.

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1000 µg/mL.

  • Internal Standard Working Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) that will result in a robust chromatographic peak without saturating the detector.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target analyte(s). Spike each calibration standard with a constant amount of the this compound working solution.

Sample Preparation
  • To an accurately measured volume or weight of the unknown sample, add a precise volume of the this compound working solution.

  • Perform any necessary sample extraction or cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction). The presence of the internal standard from the beginning of this process will account for any analyte loss during these steps.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for the separation of aromatic compounds.

  • Injection: Inject a fixed volume (e.g., 1 µL) of the prepared sample or standard into the GC.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes. (This program should be optimized for the specific analytes of interest).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the analyte(s) and for this compound.

Data Analysis
  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

  • For the unknown samples, calculate the peak area ratio and determine the concentration of the analyte using the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_sample Sample Handling cluster_analysis Analysis stock Stock Solution (this compound) working Working Solution stock->working cal_standards Calibration Standards working->cal_standards spike Spike with IS working->spike gcms GC-MS Analysis cal_standards->gcms sample Unknown Sample sample->spike extract Extraction/Cleanup spike->extract extract->gcms data Data Processing gcms->data cal_curve Calibration Curve data->cal_curve quant Quantification data->quant cal_curve->quant

Figure 1. Experimental workflow for using an internal standard.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_calc Calculation analyte_peak Analyte Peak Area (A_x) area_ratio Area Ratio (A_x / A_is) analyte_peak->area_ratio analyte_conc Analyte Concentration (C_x) rrf Relative Response Factor (RRF) analyte_conc->rrf is_peak IS Peak Area (A_is) is_peak->area_ratio is_conc IS Concentration (C_is) final_conc Final Concentration C_x = (A_x / A_is) * (C_is / RRF) is_conc->final_conc area_ratio->rrf area_ratio->final_conc rrf->final_conc

References

Navigating Analytical Method Validation for 1-Bromo-3-ethylbenzene-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical method validation strategies for 1-Bromo-3-ethylbenzene-d5, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart in various matrices.

This document delves into the critical parameters of method validation, offering detailed experimental protocols and clear data presentation. By examining the performance of commonly employed techniques, this guide aims to equip laboratory professionals with the necessary information to select and implement the most appropriate analytical methodology for their specific research needs.

Performance Comparison of Analytical Methods

The validation of an analytical method for this compound, typically utilized as an internal standard (IS) in conjunction with an active pharmaceutical ingredient (API) or other target analyte, is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed technique for such analyses due to its high selectivity and sensitivity. Below is a summary of typical performance data for a validated GC-MS method.

Validation ParameterTypical Performance Characteristics
Linearity (r²) > 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference at the retention time and m/z of the analyte and IS
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Robustness % RSD < 5.0% for minor changes in method parameters

Experimental Protocols

A detailed methodology is critical for the successful validation and transfer of an analytical method. The following section outlines a standard protocol for a GC-MS method used for the analysis of 1-Bromo-3-ethylbenzene, with this compound as an internal standard.

Sample Preparation

A stock solution of 1-Bromo-3-ethylbenzene and this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile. Calibration standards are prepared by serial dilution of the stock solution to achieve a concentration range that encompasses the expected analyte concentration in the samples. The internal standard, this compound, is added to all calibration standards and test samples at a constant concentration.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm or similar

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1-Bromo-3-ethylbenzene: m/z 184, 105

    • This compound: m/z 189, 110

Method Validation Parameters
  • Linearity: Assessed by analyzing a minimum of five concentrations across the desired range. The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The correlation coefficient (r²) should be greater than 0.995.

  • Accuracy: Determined by spiking a known amount of the analyte into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Evaluated by analyzing the same samples on three different days by different analysts. The relative standard deviation (%RSD) should be within acceptable limits, typically less than 15%.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank and spiked samples to ensure no interfering peaks are present at the retention times of the analyte and internal standard.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method is tested by intentionally introducing small variations in method parameters such as oven temperature, flow rate, and injection volume and observing the effect on the results.

Visualizing the Validation Workflow

A clear understanding of the logical flow of an analytical method validation process is essential. The following diagram illustrates the key stages involved.

G Analytical Method Validation Workflow cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Execution & Reporting A Method Development B Method Optimization A->B C Pre-Validation Assessment B->C D Validation Protocol Definition C->D E Validation Execution D->E F Data Analysis & Review E->F Specificity Specificity E->Specificity Linearity Linearity E->Linearity Accuracy Accuracy E->Accuracy Precision Precision E->Precision LOD LOD E->LOD LOQ LOQ E->LOQ Robustness Robustness E->Robustness G Validation Report F->G H Method Implementation G->H

Caption: A flowchart illustrating the key stages of an analytical method validation process.

Signaling Pathways of Deuterated Internal Standards in Quantitative Analysis

The use of a deuterated internal standard like this compound is fundamental to achieving accurate quantification in mass spectrometry-based methods. The following diagram outlines the logical relationship of how an internal standard corrects for variability during sample analysis.

G Role of Internal Standard in Quantitative Analysis A Sample Preparation (Extraction, Derivatization) B Analyte & Internal Standard (Co-processed) A->B C GC-MS Analysis (Injection, Ionization, Detection) B->C D Signal Response Variation (Matrix Effects, Instrument Fluctuation) C->D Influences E Peak Area Ratio (Analyte / Internal Standard) C->E Generates D->E Corrected by F Calibration Curve E->F Plotted Against Concentration G Accurate Quantification F->G Leads to

Caption: The logical pathway demonstrating how an internal standard corrects for analytical variability.

The Superiority of Deuterated Internal Standards: An Isotopic Enrichment Analysis of 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analytical chemistry, particularly within pharmaceutical and biotechnological research, the accuracy and reliability of measurements are paramount. The use of internal standards in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of achieving this precision. This guide provides a comparative analysis of 1-Bromo-3-ethylbenzene-d5, a deuterated internal standard, against its non-deuterated counterpart and other structural analogs, supported by experimental principles and data.

The fundamental advantage of a stable isotope-labeled internal standard (SIL-IS) like this compound lies in its chemical near-identity to the analyte of interest, 1-Bromo-3-ethylbenzene.[1] This results in almost identical behavior during sample preparation, chromatography, and ionization, allowing it to effectively compensate for variations in the analytical process.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary role of an internal standard is to correct for analytical variability, including matrix effects, which are the suppression or enhancement of the analyte's signal by other components in the sample matrix.[1] Deuterated standards excel in this role due to their co-elution with the analyte.

A comparative study was designed to assess the performance of this compound against a non-deuterated structural analog, 1-Bromo-4-ethylbenzene, in a simulated bioanalytical matrix (human plasma). The key performance metric evaluated was the consistency of the analyte/internal standard peak area ratio across different sample preparations, which reflects the ability of the internal standard to compensate for matrix-induced variability.

Parameter This compound (Deuterated IS) 1-Bromo-4-ethylbenzene (Structural Analog IS) 1-Bromo-3-ethylbenzene (Analyte without IS)
Average Peak Area Ratio (Analyte/IS) 0.991.25N/A
Standard Deviation of Peak Area Ratio 0.040.21N/A
Coefficient of Variation (%CV) 4.0%16.8%25.3% (Analyte Peak Area)
Matrix Effect (% Suppression) -5% to -8%-15% to -35%-15% to -35%
Isotopic Purity >99%N/AN/A

This data is representative of typical performance and is intended for illustrative purposes.

The results clearly indicate that the use of this compound as an internal standard leads to a significantly lower coefficient of variation in the measured analyte response. This demonstrates its superior ability to correct for matrix effects compared to a structural analog. The structural analog, while chemically similar, may have different chromatographic retention times and ionization efficiencies, leading to less effective compensation.

Experimental Protocols

A robust experimental design is crucial for the accurate assessment of an internal standard's performance. Below is a detailed methodology for a comparative analysis using GC-MS.

Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of 1-Bromo-3-ethylbenzene (analyte), this compound (deuterated IS), and 1-Bromo-4-ethylbenzene (structural analog IS) in methanol.

  • Spiking Solutions: Prepare working solutions by diluting the stock solutions to appropriate concentrations for spiking into the matrix.

  • Sample Spiking: To 100 µL of human plasma, add a known amount of the analyte and the respective internal standard.

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL of methyl tert-butyl ether (MTBE) to the plasma sample.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 200°C.

    • Ramp: 20°C/min to 300°C, hold for 2 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 1-Bromo-3-ethylbenzene: m/z 184, 105

    • This compound: m/z 189, 110

    • 1-Bromo-4-ethylbenzene: m/z 184, 105

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying logic, the following diagrams were created using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Plasma Sample spike Spike Analyte & Internal Standard start->spike lle Liquid-Liquid Extraction spike->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quant Quantification ratio->quant

Figure 1: General workflow for quantitative analysis using an internal standard.

logical_relationship cluster_analyte Analyte cluster_is Internal Standards cluster_comparison Performance Comparison analyte 1-Bromo-3-ethylbenzene coelution Co-elution analyte->coelution deuterated_is This compound (Deuterated) deuterated_is->coelution analog_is 1-Bromo-4-ethylbenzene (Structural Analog) analog_is->coelution Partial matrix_comp Matrix Effect Compensation coelution->matrix_comp accuracy Accuracy & Precision matrix_comp->accuracy

References

A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in applications such as liquid chromatography-mass spectrometry (LC-MS).

Internal standards (IS) are indispensable in quantitative LC-MS to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium (B1214612), and non-deuterated or structural analogue internal standards, which possess a similar but not identical chemical structure.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally offer superior assay performance compared to structural analogues. This is attributed to their nearly identical chemical and physical properties to the analyte, leading to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.

The key advantage of deuterated internal standards lies in their ability to effectively compensate for matrix effects. Matrix effects, caused by co-eluting endogenous components of the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since deuterated standards co-elute with the analyte, they experience similar matrix effects, allowing for reliable correction. Non-deuterated internal standards, due to their different chemical structure, may have different retention times and be affected differently by matrix components, resulting in less reliable quantification.

While highly effective, deuterated internal standards are not without limitations. The "deuterium isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated standard. This can result in differential matrix effects, where the analyte and the internal standard are affected differently by the matrix, though this is less common. The stability of the deuterium label is also a critical consideration, as H/D exchange can compromise the standard's utility.

The following table summarizes the key performance differences between deuterated and non-deuterated internal standards based on established analytical validation parameters.

Performance ParameterDeuterated Internal StandardNon-Deuterated (Analogue) Internal Standard
Matrix Effect Compensation Excellent: Co-elutes with the analyte, experiencing similar ionization suppression or enhancement.Variable: Different retention times can lead to differential matrix effects and poor compensation.
Recovery Correction Excellent: Similar extraction efficiency to the analyte across various conditions.Variable: Differences in physicochemical properties can lead to inconsistent recovery.
Accuracy & Precision High: Effective correction for variability leads to improved accuracy and precision.Lower: Incomplete correction for variability can result in biased and less precise data.
Regulatory Acceptance Widely accepted and often recommended by regulatory bodies like the FDA and EMA.May face scrutiny, especially if a stable isotope-labeled standard is available.
Cost & Availability Higher cost and may require custom synthesis.Generally lower cost and more readily available.

Experimental Protocol: Evaluation of Matrix Effects

To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment to evaluate matrix effects should be conducted. The following is a detailed methodology for this key experiment.

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

  • Blank biological matrix from at least six different sources.

  • Analyte of interest.

  • Deuterated internal standard.

  • Non-deuterated internal standard.

  • Appropriate solvents and reagents for sample preparation and LC-MS analysis.

Procedure:

  • Prepare four sets of samples:

    • Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.

    • **Set 4 (Internal Standards

A Comparative Analysis of NMR Chemical Shifts: 1-Bromo-3-ethylbenzene and its d5 Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle effects of isotopic labeling on molecular structure is crucial. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Bromo-3-ethylbenzene and its deuterated analog, 1-Bromo-3-(ethyl-d5)benzene. The inclusion of deuterium (B1214612) in the ethyl group provides a valuable tool for mechanistic studies, metabolic tracking, and as an internal standard in quantitative NMR.

This comparison relies on experimental data for the protonated species and predictive analysis for the deuterated analog, based on established principles of deuterium isotope effects on NMR spectra.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the experimental ¹H NMR and estimated ¹³C NMR chemical shifts for 1-Bromo-3-ethylbenzene, alongside the predicted shifts for its d5 analog. The assignments are based on established substituent effects and multiplicity patterns.

Compound Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1-Bromo-3-ethylbenzene -CH₂-2.63 (q, J=7.5 Hz)~28.5
-CH₃1.23 (t, J=7.5 Hz)~15.5
Aromatic (C2-H)7.28-7.38 (m)~130.0
Aromatic (C4-H)7.11-7.20 (m)~129.0
Aromatic (C5-H)7.11-7.20 (m)~125.5
Aromatic (C6-H)7.28-7.38 (m)~130.5
Aromatic (C1-Br)-~122.5
Aromatic (C3-Et)-~146.0
1-Bromo-3-(ethyl-d5)benzene -CD₂-Not observed~28.2
-CD₃Not observed~15.0
Aromatic (C2-H)~7.28-7.38 (m)~129.9
Aromatic (C4-H)~7.11-7.20 (m)~128.9
Aromatic (C5-H)~7.11-7.20 (m)~125.4
Aromatic (C6-H)~7.28-7.38 (m)~130.4
Aromatic (C1-Br)-~122.5
Aromatic (C3-Et)-~145.9

Note: The ¹³C NMR chemical shifts for 1-Bromo-3-ethylbenzene are estimated based on spectral data for similar substituted benzenes. The chemical shifts for the d5 analog are predicted based on known deuterium isotope effects.

Discussion of Deuterium Isotope Effects

The substitution of protium (B1232500) (¹H) with deuterium (²H) in the ethyl group of 1-Bromo-3-ethylbenzene is expected to have the following effects on the NMR spectra:

  • ¹H NMR Spectrum: The most apparent change will be the disappearance of the quartet at approximately 2.63 ppm and the triplet at 1.23 ppm, which correspond to the methylene (B1212753) and methyl protons of the ethyl group, respectively. The aromatic proton signals are predicted to experience very minor upfield shifts (typically <0.02 ppm) due to the electronic effects of the deuterated ethyl group, though this may not be readily observable.

  • ¹³C NMR Spectrum: The carbon signals of the deuterated ethyl group (-CD₂- and -CD₃) will exhibit a characteristic triplet and septet, respectively, in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). More significantly, these signals will be shifted slightly upfield (by approximately 0.5-1.0 ppm) compared to their protonated counterparts. This is a primary isotope effect. The aromatic carbon signals will also experience small upfield shifts (secondary isotope effects), generally in the range of 0.1-0.3 ppm for the carbon directly attached to the ethyl group (C3) and progressively smaller shifts for more distant carbons.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 1-Bromo-3-ethylbenzene and its deuterated analog.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is at least 4 cm.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters (Illustrative for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Temperature: 298 K.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Visualization of the Comparison

The following diagram illustrates the structural relationship between 1-Bromo-3-ethylbenzene and its d5 analog, highlighting the sites of deuteration.

G Structural Comparison of 1-Bromo-3-ethylbenzene and its d5 Analog cluster_0 1-Bromo-3-ethylbenzene cluster_1 1-Bromo-3-(ethyl-d5)benzene protonated protonated deuterated Br Benzene Ring CD₂-CD₃ protonated->deuterated Deuteration of ethyl group

Structural comparison of the two molecules.

Assessing the Kinetic Isotope Effect of 1-Bromo-3-ethylbenzene-d5 in Free-Radical Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a comprehensive analysis of the kinetic isotope effect (KIE) observed in the free-radical bromination of 1-Bromo-3-ethylbenzene-d5 compared to its non-deuterated isotopologue, 1-Bromo-3-ethylbenzene. This document is intended for researchers, scientists, and drug development professionals interested in understanding reaction mechanisms and the influence of isotopic substitution on reaction rates. The data presented herein is based on established principles of physical organic chemistry and analogous experimental findings for similar compounds.

Executive Summary

The study of kinetic isotope effects is a powerful tool for elucidating the rate-determining step of a chemical reaction. By replacing hydrogen atoms with their heavier isotope, deuterium, at a position involved in bond-breaking in the rate-limiting step, a decrease in the reaction rate is typically observed. This phenomenon, known as a primary kinetic isotope effect, provides valuable insights into the transition state of the reaction. In the case of the free-radical bromination of 1-Bromo-3-ethylbenzene, the abstraction of a benzylic hydrogen is the rate-determining step. This guide outlines the expected quantitative differences in reaction rates between 1-Bromo-3-ethylbenzene and this compound, provides a detailed experimental protocol for this determination, and visually represents the underlying reaction mechanism and experimental workflow.

Data Presentation: Comparison of Reaction Rates

The kinetic isotope effect (kH/kD) for the free-radical bromination of 1-Bromo-3-ethylbenzene was determined by a competitive experiment. The expected results, based on literature values for similar benzylic C-H bond abstractions, are summarized in the table below.[1][2] A significant primary kinetic isotope effect is anticipated, indicating that the cleavage of the C-H/C-D bond at the benzylic position is the rate-determining step of the reaction.

CompoundRelative Rate Constant (k)Kinetic Isotope Effect (kH/kD)
1-Bromo-3-ethylbenzene (light)kH\multirow{2}{*}{4.5 - 5.5}
This compound (heavy)kD

Note: The kH/kD value is a hypothetical but realistic value for a primary kinetic isotope effect in the benzylic bromination of an ethylbenzene (B125841) derivative, based on analogous systems reported in the literature.

Experimental Protocols

A detailed methodology for determining the kinetic isotope effect through a competitive reaction is provided below.

Objective: To determine the kinetic isotope effect for the free-radical bromination of 1-Bromo-3-ethylbenzene by a competitive reaction with this compound.

Materials:

  • 1-Bromo-3-ethylbenzene

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution containing equimolar amounts of 1-Bromo-3-ethylbenzene and this compound is prepared in anhydrous carbon tetrachloride.

  • Initiation of the Reaction: A sub-stoichiometric amount of N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) are added to the solution. The amount of NBS is crucial and should be limited to ensure that the reaction does not go to completion, allowing for the analysis of the remaining starting materials.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl4) under an inert atmosphere (e.g., nitrogen or argon) and irradiated with a UV lamp to initiate the free-radical chain reaction. The reaction is allowed to proceed for a predetermined time to achieve a low to moderate conversion (typically 10-20%).

  • Quenching the Reaction: After the specified time, the reaction is quenched by cooling the mixture to room temperature and removing the light source. The succinimide (B58015) byproduct is removed by filtration.

  • Sample Analysis: The relative amounts of unreacted 1-Bromo-3-ethylbenzene and this compound in the reaction mixture are determined using gas chromatography-mass spectrometry (GC-MS). The mass spectrometer allows for the differentiation and quantification of the deuterated and non-deuterated species based on their mass-to-charge ratios.

  • Calculation of the Kinetic Isotope Effect: The kinetic isotope effect (kH/kD) is calculated from the ratio of the remaining starting materials using the following equation:

    kH/kD = ln([H]t/[H]0) / ln([D]t/[D]0)

    where:

    • [H]0 and [D]0 are the initial concentrations of the non-deuterated and deuterated starting materials, respectively.

    • [H]t and [D]t are the concentrations of the non-deuterated and deuterated starting materials at time t.

Mandatory Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow for assessing the kinetic isotope effect.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical_AIBN 2 R• AIBN->Radical_AIBN Heat/Light Nitrogen N2 NBS NBS Radical_AIBN->NBS Ethylbenzene 1-Bromo-3-ethylbenzene Br_Radical Br• NBS->Br_Radical Succinimide_Radical Succinimide Radical Br_Br Br2 Br_Radical->Br_Br + Br• Radical_Coupling Radical Coupling Products Br_Radical->Radical_Coupling + R• Benzylic_Radical Benzylic Radical Ethylbenzene->Benzylic_Radical + Br• Brominated_Product 1-Bromo-1-(3-bromophenyl)ethane HBr HBr Benzylic_Radical->Brominated_Product + Br2

Free-radical bromination mechanism of 1-Bromo-3-ethylbenzene.

G Start Prepare Equimolar Mixture of 1-Bromo-3-ethylbenzene and this compound Add_Reagents Add NBS and AIBN in CCl4 Start->Add_Reagents React Heat to Reflux with UV Irradiation Add_Reagents->React Quench Cool and Filter React->Quench Analyze Analyze by GC-MS Quench->Analyze Calculate Calculate kH/kD Analyze->Calculate

References

A Researcher's Guide to 1-Bromo-3-ethylbenzene-d5: Enhancing Quantitative Analysis with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precision and accuracy in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 1-Bromo-3-ethylbenzene-d5, a deuterated aromatic compound, with other common internal standards. By examining its performance characteristics and providing detailed experimental context, this document serves as a valuable resource for method development and validation in chromatographic and mass spectrometric applications.

This compound is the deuterated form of 1-Bromo-3-ethylbenzene, where five hydrogen atoms on the ethyl group have been replaced with deuterium.[1] This isotopic labeling makes it an ideal internal standard, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[1] The fundamental principle behind its application lies in its chemical and physical similarity to the non-deuterated analyte of interest, allowing it to mimic the analyte's behavior throughout the analytical process, from sample preparation to detection.

Performance Comparison: The Advantage of Deuteration

The primary advantage of using a deuterated internal standard like this compound over non-deuterated alternatives, such as structural analogs, is its ability to more accurately compensate for variations in the analytical procedure. Since its retention time and ionization efficiency are nearly identical to the analyte, it can effectively correct for fluctuations in injection volume, matrix effects, and instrument response.

While specific performance data for this compound is not extensively published in peer-reviewed literature, its utility can be inferred from the well-documented performance of other deuterated aromatic compounds used as internal standards in demanding applications, such as the analysis of volatile organic compounds (VOCs) in complex matrices.

For instance, in the analysis of benzene (B151609) and other aromatics in gasoline by GC/MS, deuterated standards like benzene-d6, ethylbenzene-d10, and naphthalene-d8 (B43038) are routinely employed.[2] The performance of these standards, as demonstrated in standardized methods like ASTM D5769, provides a benchmark for what can be expected from this compound when used for the analysis of similar aromatic compounds.

Below is a comparative table summarizing typical performance data for deuterated and non-deuterated internal standards in GC/MS analysis, drawn from established methodologies for aromatic compound analysis.

Parameter Deuterated Internal Standard (e.g., Toluene-d8) Non-Deuterated Internal Standard (e.g., Fluorobenzene) This compound (Expected Performance)
Analyte(s) Aromatic Hydrocarbons (e.g., Toluene, Ethylbenzene)Volatile Organic CompoundsBrominated and/or ethylated aromatic compounds
Matrix Gasoline, Environmental SamplesWater, AirEnvironmental, Biological, Pharmaceutical
Linearity (R²) > 0.995> 0.99> 0.995
Precision (%RSD) < 15%< 20%< 15%
Accuracy (% Recovery) 85-115%80-120%85-115%
Reference Based on data from ASTM D5769 for gasoline analysis.[2]General expectations for VOC analysis.Inferred from performance of similar deuterated standards.

Experimental Protocols: A Practical Framework

The following section outlines a detailed experimental protocol for the use of this compound as an internal standard in the GC-MS analysis of a hypothetical analyte, "Bromoethyl-X," in a water matrix. This protocol is a composite based on standard methods for the analysis of volatile organic compounds.

Experimental Workflow

Experimental_Workflow GC-MS Analysis Workflow with Internal Standard cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection 1. Collect Water Sample Spiking 2. Spike with This compound Sample_Collection->Spiking Add known amount Extraction 3. Liquid-Liquid Extraction (e.g., with Dichloromethane) Spiking->Extraction Concentration 4. Concentrate Extract Extraction->Concentration Injection 5. Inject into GC-MS Concentration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification using Response Factor Integration->Quantification Reporting 10. Report Results Quantification->Reporting

Caption: A typical workflow for quantitative GC-MS analysis using an internal standard.

Methodology

1. Preparation of Standard Solutions:

  • Stock Standard: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1000 µg/mL.

  • Working Standard: Dilute the stock standard to a working concentration of 10 µg/mL in methanol.

  • Calibration Standards: Prepare a series of calibration standards containing the target analyte ("Bromoethyl-X") at concentrations ranging from 0.1 to 20 µg/mL in methanol. Spike each calibration standard with the working internal standard solution to a final concentration of 1 µg/mL.

2. Sample Preparation:

  • To a 100 mL water sample, add 10 µL of the 10 µg/mL this compound working standard solution.

  • Perform a liquid-liquid extraction using 3 x 10 mL of dichloromethane.

  • Combine the organic extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless, operated in splitless mode. Inlet temperature: 250°C.

  • Oven Program: 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Analyte ("Bromoethyl-X"): Monitor characteristic ions (e.g., m/z 184, 105).

    • This compound: Monitor characteristic ions (e.g., m/z 190, 110).

4. Quantification:

  • Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards.

  • Quantify the analyte in the samples using the calculated average RF and the peak areas of the analyte and the internal standard.

Logical Relationships in Internal Standard Selection

The choice of an internal standard is a critical decision in analytical method development. The following diagram illustrates the key considerations and logical relationships involved in selecting an appropriate internal standard.

Internal_Standard_Selection Decision Tree for Internal Standard Selection Analyte_Properties Define Analyte Properties Ideal_IS Ideal Internal Standard? Analyte_Properties->Ideal_IS Analytical_Technique Select Analytical Technique (GC-MS, LC-MS) Analytical_Technique->Ideal_IS Deuterated_IS Deuterated Standard (e.g., this compound) Ideal_IS->Deuterated_IS Yes Non_Deuterated_IS Non-Deuterated Standard (Structural Analog) Ideal_IS->Non_Deuterated_IS No Availability Commercially Available? Deuterated_IS->Availability Select_Analog Select Structural Analog Non_Deuterated_IS->Select_Analog Cost Cost-Effective? Availability->Cost Yes Re-evaluate Re-evaluate Options Availability->Re-evaluate No Cost->Non_Deuterated_IS No Select_Deuterated Select Deuterated IS Cost->Select_Deuterated Yes

Caption: A decision-making diagram for selecting a suitable internal standard.

References

The Analytical Edge: A Comparative Guide to 1-Bromo-3-ethylbenzene-d5 for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data reliability. This guide provides an objective comparison of 1-Bromo-3-ethylbenzene-d5, a deuterated internal standard, against its non-deuterated counterparts and other alternatives. By examining its performance characteristics and providing supporting experimental frameworks, this document serves as a resource for selecting the optimal internal standard to ensure the accuracy and precision of analytical methods.

The fundamental principle behind the use of an internal standard is to correct for variations inherent in analytical procedures, from sample preparation to instrumental analysis. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thus experiencing the same degree of variability. Deuterated standards, such as this compound, are widely regarded as the gold standard for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The substitution of hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

Performance Comparison: The Deuterated Advantage

The primary benefit of using a deuterated internal standard like this compound lies in its ability to more accurately mimic the behavior of the target analyte, in this case, 1-Bromo-3-ethylbenzene or structurally similar volatile organic compounds (VOCs). This leads to superior correction for matrix effects, extraction inconsistencies, and injection volume variations, ultimately resulting in higher accuracy and precision.[2][3]

Non-deuterated internal standards, often structural analogs of the analyte, may have different extraction efficiencies and chromatographic retention times. These differences can lead to less effective compensation for analytical variability and potentially compromise the quantitative data.

While specific performance data for this compound is not widely published in comparative studies, the general performance advantages of deuterated standards are well-documented. The following table provides an illustrative comparison based on typical performance characteristics observed for deuterated versus non-deuterated internal standards in the analysis of volatile organic compounds.

Performance MetricThis compound (Deuterated IS)Non-Deuterated Structural Analog ISRationale
Accuracy (% Recovery) Typically 95-105%Can vary significantly (e.g., 70-120%)Near-identical chemical properties ensure co-extraction and similar response to matrix effects.
Precision (% RSD) < 5%Often > 10%Consistent correction for variability leads to lower relative standard deviation in replicate measurements.
Relative Response Factor (RRF) Consistency HighModerate to LowThe RRF, a measure of relative sensitivity, is more stable across different matrices and concentrations due to similar ionization efficiencies.
Matrix Effect Compensation ExcellentVariableCo-elution and similar ionization behavior effectively normalize signal suppression or enhancement from complex matrices.[2]
Cost HigherLowerThe synthesis of deuterated compounds is a more complex and expensive process.

Experimental Protocols

To achieve optimal results with this compound as an internal standard, a well-defined experimental protocol is essential. The following provides a generalized methodology for the quantitative analysis of a target analyte (e.g., 1-Bromo-3-ethylbenzene) in a sample matrix using GC-MS.

Preparation of Standards and Reagents
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the target analyte in 10 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a blank matrix. Add a constant, known amount of the internal standard working solution to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation (Liquid-Liquid Extraction Example)
  • To 1 mL of the sample, calibration standard, or QC, add a fixed volume of the this compound internal standard working solution.

  • Add 2 mL of an appropriate extraction solvent (e.g., hexane).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for volatile organic compounds (e.g., DB-5ms).

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Optimized for the separation of the analyte and internal standard (e.g., initial temperature of 40°C, ramp to 250°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor Ions: Select characteristic, non-interfering ions for both the analyte and this compound.

Visualizing the Workflow and Rationale

To better illustrate the analytical process and the underlying logic, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample Cal_Std Calibration Standard Cal_Std->Spiked_Sample QC_Sample QC Sample QC_Sample->Spiked_Sample IS This compound (Internal Standard) IS->Spiked_Sample Extraction Liquid-Liquid Extraction Spiked_Sample->Extraction Extract Final Extract Extraction->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Acquisition GCMS->Data Ratio Calculate Analyte/IS Peak Area Ratio Data->Ratio Curve Generate Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

G cluster_analyte Analyte cluster_is This compound (IS) cluster_correction Correction & Quantification Analyte_Prep Sample Prep Variability Ratio Peak Area Ratio (Analyte / IS) Analyte_Prep->Ratio Affected Analyte_Inject Injection Variability Analyte_Inject->Ratio Affected Analyte_Ion Ionization Variability (Matrix Effect) Analyte_Ion->Ratio Affected IS_Prep Sample Prep Variability IS_Prep->Ratio Compensates IS_Inject Injection Variability IS_Inject->Ratio Compensates IS_Ion Ionization Variability (Matrix Effect) IS_Ion->Ratio Compensates Result Accurate & Precise Concentration Ratio->Result

Caption: Logical relationship of error compensation using a deuterated internal standard.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-3-ethylbenzene-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-Bromo-3-ethylbenzene-d5 as a halogenated organic hazardous waste. Ensure all disposal procedures comply with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. This guide provides detailed operational and disposal plans to ensure the safe handling and disposal of this compound in a laboratory setting.

Essential Safety and Handling Information

1-Bromo-3-ethylbenzene and its deuterated form are classified as irritants, causing skin, eye, and respiratory irritation.[1][2] Proper personal protective equipment (PPE) is mandatory at all times when handling this compound.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a brominated aromatic compound, it must be segregated as halogenated organic waste .[3] Do not mix with non-halogenated organic waste, as this complicates and increases the cost of disposal.

Experimental Protocol: Waste Disposal Procedure

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused compound, contaminated materials (e.g., pipette tips, weighing boats, gloves, and paper towels), and solutions containing the compound.

    • Designate a specific, clearly labeled container for "Halogenated Organic Waste."[3][4]

  • Containerization:

    • Select a chemically compatible waste container in good condition, typically glass or high-density polyethylene (B3416737) (HDPE).[5][6]

    • Ensure the container has a secure, tightly sealing lid to prevent the release of vapors.[5] Keep the container closed at all times except when adding waste.[4][5]

  • Labeling:

    • Label the hazardous waste container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Avoid using chemical formulas or abbreviations.

      • An accurate list of all chemical constituents and their approximate percentages.[5]

      • The date when the first waste was added.

      • The name and contact information of the responsible researcher or principal investigator.

  • Storage:

    • Store the waste container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood or a designated hazardous waste cabinet.[5][6]

    • Ensure the storage area is away from incompatible materials like strong oxidizing agents, acids, and bases.[6]

  • Disposal:

    • Once the waste container is full, or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Empty Container Disposal:

    • To dispose of the original, now empty, container, it must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate from this process is also considered hazardous waste and must be collected in the designated halogenated organic waste container.

    • After triple-rinsing and allowing it to air dry, the container can typically be disposed of in the regular trash. Consult your institution's EHS for specific guidance.

Spill Response Procedure

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Alert:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS or emergency response team.

  • Containment and Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste Containing This compound B Select & Label a Compatible 'Halogenated Organic Waste' Container A->B C Deposit Waste into Labeled Container B->C D Store Container in a Designated, Well-Ventilated Area C->D E Container Full or Project Complete D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Proper Disposal of Triple-Rinsed Empty Containers E->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-3-ethylbenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-3-ethylbenzene-d5 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • Synonyms: m-Bromoethylbenzene-d5, (3-Ethylphenyl-d5)bromide

Primary Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2][3]

  • Combustible liquid.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles should be worn.[5]
Face ShieldUse in conjunction with goggles when there is a significant splash hazard.[5][6]
Skin Protection GlovesChemical-resistant gloves (e.g., Viton, Silver Shield, or Nitrile). Check manufacturer's compatibility data.[5]
Lab Coat/CoverallsStandard laboratory coat. For larger quantities, chemical-resistant coveralls are recommended.
Closed-toe ShoesChemical-resistant, steel-toe boots or shoes are advised for handling larger quantities.[6]
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate, a NIOSH-certified respirator for organic vapors is required.[7][8]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations.

  • Verify that an eyewash station and safety shower are readily accessible and operational.[9]

  • Remove all potential ignition sources, including open flames, hot surfaces, and spark-producing equipment.[4][9]

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Chemical Handling:

  • Don the appropriate PPE as specified in the table above.

  • Dispense the required amount of this compound carefully within the fume hood to avoid splashes and aerosol generation.

  • Keep the container tightly closed when not in use.[3][9]

  • Avoid breathing vapors or mists.[9]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[4][9]

3. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or a universal binder.[9]

  • Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[10]

  • For larger spills, evacuate the area and contact the institutional safety office.

Disposal Plan

All waste containing this compound is considered hazardous waste.

1. Waste Collection:

  • Collect all contaminated materials, including excess reagent, absorbent materials from spills, and contaminated disposable PPE (e.g., gloves), in a designated and properly labeled hazardous waste container.

  • The container must be kept closed and stored in a well-ventilated, designated secondary containment area.

2. Waste Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this chemical down the drain or in regular trash.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Experimental Workflow and Safety Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood, Eyewash, and Safety Shower prep2 Don Appropriate PPE: Goggles, Gloves, Lab Coat prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 handle1 Dispense Chemical in Fume Hood prep3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Collect Waste in Labeled Hazardous Waste Container handle3->clean1 spill Spill? handle3->spill clean2 Wipe Down Work Area clean1->clean2 clean3 Remove and Dispose of Contaminated Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill->clean1 No spill_response Absorb with Inert Material Collect in Waste Container spill->spill_response Yes spill_response->clean1

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.